molecular formula C10H13NO2 B3051336 N-(2-hydroxy-2-phenylethyl)acetamide CAS No. 3306-05-6

N-(2-hydroxy-2-phenylethyl)acetamide

Cat. No.: B3051336
CAS No.: 3306-05-6
M. Wt: 179.22 g/mol
InChI Key: KJCJYQYRPOJUKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-hydroxy-2-phenylethyl)acetamide is a useful research compound. Its molecular formula is C10H13NO2 and its molecular weight is 179.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 114228. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxy-2-phenylethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-8(12)11-7-10(13)9-5-3-2-4-6-9/h2-6,10,13H,7H2,1H3,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJCJYQYRPOJUKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90297124
Record name N-(2-hydroxy-2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3306-05-6
Record name NSC114228
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=114228
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name N-(2-hydroxy-2-phenylethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90297124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

A Technical Guide to N-(2-hydroxy-2-phenylethyl)acetamide: Core Properties and Antifungal Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-hydroxy-2-phenylethyl)acetamide is a naturally occurring amide with demonstrated antifungal properties. Isolated from the endophytic fungus Diaporthe eucalyptorum KY-9, this compound has shown notable activity against the plant pathogen Alternaria solani. This technical guide provides a comprehensive overview of the basic properties of this compound, including its physicochemical characteristics, spectroscopic data, and known biological activities. Detailed experimental protocols for its isolation and antifungal evaluation are presented, alongside a proposed synthetic pathway. This document aims to serve as a foundational resource for researchers interested in the further investigation and potential development of this compound for applications in agriculture and medicine.

Chemical and Physical Properties

This compound is a molecule of interest due to its bioactive potential. While extensive experimental data on its physical properties are not widely published, its fundamental characteristics have been determined through its isolation and characterization.

PropertyValueSource
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol
CAS Number 3306-05-6
Appearance Not explicitly reported; likely a solid at room temperature.
Solubility Likely soluble in polar organic solvents like methanol, ethanol, and DMSO.

Spectroscopic Data

The structure of this compound was elucidated through comprehensive spectroscopic analysis. The following data is based on the findings from the isolation of the natural product.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR ¹³C NMR
Chemical shifts (δ) and multiplicities are referenced from the isolation study.Chemical shifts (δ) are referenced from the isolation study.
Position δ (ppm)
Phenyl-H7.25-7.40 (m)
-CH(OH)-~4.80 (dd)
-CH₂-NH-~3.30-3.50 (m)
-NH-~6.00 (t)
-OHVariable
-C(O)CH₃~1.95 (s)
Mass Spectrometry (MS)

High-resolution electrospray ionization mass spectrometry (HR-ESIMS) is critical in determining the elemental composition of a molecule.

Technique Ion m/z (calculated) m/z (found)
HR-ESIMS[M+H]⁺180.1025180.1021
Infrared (IR) Spectroscopy

While the full spectrum from the original isolation is not available, characteristic absorption bands for the functional groups present in this compound can be predicted.

Functional Group Expected Absorption Range (cm⁻¹)
O-H stretch (alcohol)3200-3600 (broad)
N-H stretch (amide)3100-3500
C-H stretch (aromatic)3000-3100
C-H stretch (aliphatic)2850-3000
C=O stretch (amide I)1630-1680
N-H bend (amide II)1510-1570
C-O stretch (alcohol)1050-1260

Experimental Protocols

The following sections detail the methodologies for the isolation of this compound from its natural source and the evaluation of its antifungal activity. A proposed synthetic route is also provided.

Isolation from Diaporthe eucalyptorum KY-9

This compound has been successfully isolated from the solid rice cultures of the endophytic fungus Diaporthe eucalyptorum KY-9.[1]

3.1.1. Fungal Cultivation and Extraction

  • The endophytic fungus Diaporthe eucalyptorum KY-9 is cultured on a solid rice medium.

  • Large-scale fermentation is carried out in Erlenmeyer flasks containing sterilized rice and water, inoculated with the fungal strain.

  • The cultures are incubated at room temperature for a specified period to allow for the production of secondary metabolites.

  • Following incubation, the fermented rice solid is extracted exhaustively with an organic solvent such as ethyl acetate.

  • The solvent from the combined extracts is evaporated under reduced pressure to yield a crude extract.

3.1.2. Chromatographic Purification

  • The crude extract is subjected to column chromatography on silica gel.

  • A solvent gradient system (e.g., petroleum ether-ethyl acetate or chloroform-methanol) is used to elute fractions with increasing polarity.

  • Fractions are monitored by thin-layer chromatography (TLC).

  • Fractions containing the target compound are combined and further purified using repeated column chromatography or preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

experimental_workflow cluster_cultivation Fungal Cultivation cluster_extraction Extraction cluster_purification Purification start Diaporthe eucalyptorum KY-9 cultivation Solid Rice Culture start->cultivation extraction Ethyl Acetate Extraction cultivation->extraction evaporation Evaporation extraction->evaporation crude_extract Crude Extract evaporation->crude_extract silica_column Silica Gel Column Chromatography crude_extract->silica_column hplc Preparative HPLC silica_column->hplc pure_compound Pure this compound hplc->pure_compound

Isolation workflow for this compound.
Proposed Chemical Synthesis

3.2.1. N-Acetylation of 2-Amino-1-phenylethanol

  • Reactants: 2-amino-1-phenylethanol, acetic anhydride, and a suitable base (e.g., triethylamine or pyridine) in an appropriate solvent (e.g., dichloromethane or tetrahydrofuran).

  • Procedure:

    • Dissolve 2-amino-1-phenylethanol in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and cool the solution in an ice bath.

    • Add the base to the solution.

    • Slowly add acetic anhydride dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by TLC.

    • Upon completion, quench the reaction with water and extract the product with an organic solvent.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain this compound.

synthesis_pathway start 2-Amino-1-phenylethanol reagents + Acetic Anhydride + Base (e.g., Triethylamine) start->reagents product This compound reagents->product Acylation

Proposed synthetic route for this compound.
Antifungal Activity Assay

The antifungal activity of this compound against Alternaria solani can be determined using a broth microdilution method to find the minimal inhibitory concentration (MIC).[1]

  • Preparation of Fungal Inoculum:

    • Alternaria solani is grown on potato dextrose agar (PDA) plates.

    • A spore suspension is prepared by flooding the surface of a mature culture with sterile saline solution containing a surfactant (e.g., Tween 80) and gently scraping the surface.

    • The spore concentration is adjusted to a standard density (e.g., 1 x 10⁵ spores/mL) using a hemocytometer.

  • Broth Microdilution Assay:

    • The assay is performed in sterile 96-well microtiter plates.

    • A serial two-fold dilution of this compound is prepared in potato dextrose broth (PDB).

    • Each well is inoculated with the standardized fungal spore suspension.

    • Positive (fungus in PDB without the compound) and negative (PDB only) controls are included.

    • The plates are incubated at an appropriate temperature (e.g., 25-28 °C) for a specified period (e.g., 48-72 hours).

  • Determination of MIC:

    • The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Biological Activity and Potential Applications

Antifungal Activity

The primary reported biological activity of this compound is its antifungal effect against the phytopathogenic fungus Alternaria solani.[1] A. solani is the causal agent of early blight in tomatoes and potatoes, leading to significant crop losses worldwide.

Target Organism Activity MIC Value Source
Alternaria solaniAntifungal50 µM[1]
Potential Mechanism of Action

The precise mechanism of antifungal action for this compound has not been elucidated. However, many antifungal agents with amide functionalities exert their effects through the disruption of the fungal cell membrane integrity. It is hypothesized that this compound may interfere with ergosterol biosynthesis or directly interact with membrane components, leading to increased permeability and cell death. Further research, such as studies on sterol quantification, membrane leakage assays, and transcriptomics, is required to understand its specific molecular targets and signaling pathways.

logical_relationship compound This compound target Fungal Cell (Alternaria solani) compound->target Acts on mechanism Hypothesized Mechanism: Disruption of Cell Membrane Integrity compound->mechanism effect Inhibition of Growth (Antifungal Activity) target->effect Leads to mechanism->target

Logical relationship of the compound's known and hypothesized action.

Conclusion and Future Directions

This compound represents a promising natural product with potential for development as a novel antifungal agent, particularly for agricultural applications. Its activity against Alternaria solani suggests it could be a lead compound for the development of new fungicides to combat early blight disease.

Future research should focus on:

  • Total Synthesis and Analogue Development: A robust and scalable synthetic route will enable the production of larger quantities for extensive testing and the creation of analogues with potentially improved efficacy and a broader spectrum of activity.

  • Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways will provide a deeper understanding of its antifungal properties and could guide the design of more potent derivatives.

  • In Vivo Efficacy: Testing the compound's effectiveness in controlling early blight on host plants under greenhouse and field conditions is a critical next step.

  • Toxicology and Safety Assessment: A thorough evaluation of its toxicological profile is necessary to ensure its safety for environmental and potential commercial applications.

This technical guide provides a solid foundation for initiating such research endeavors, summarizing the current knowledge and outlining the necessary experimental frameworks.

References

An In-depth Technical Guide to N-(2-hydroxy-2-phenylethyl)acetamide: Chemical Structure and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxy-2-phenylethyl)acetamide is a chemical compound of interest in various fields of chemical and pharmaceutical research. Its structure, featuring both a hydroxyl and an acetamido group attached to a phenylethyl backbone, makes it a versatile molecule for further chemical modifications and a potential candidate in medicinal chemistry. This technical guide provides a comprehensive overview of its chemical structure, detailed synthesis protocols, and key characterization data.

Chemical Structure and Properties

This compound possesses a well-defined chemical structure, which is crucial for understanding its reactivity and potential biological activity.[1]

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound

Molecular Formula: C₁₀H₁₃NO₂[1]

IUPAC Name: this compound[1]

Physicochemical Properties:

PropertyValueReference
Molecular Weight179.22 g/mol [1]
Melting Point116-118 °CEstimated from similar compounds
Boiling PointDecomposesGeneral observation for similar compounds
SolubilitySoluble in water, ethanol, and methanol.Based on structural features

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the acylation of 2-amino-1-phenylethanol with acetic anhydride. This reaction is a straightforward nucleophilic acyl substitution where the amino group of 2-amino-1-phenylethanol attacks the carbonyl carbon of acetic anhydride.

Synthesis Workflow

SynthesisWorkflow cluster_reactants Reactants cluster_process Process cluster_product Product cluster_purification Purification A 2-Amino-1-phenylethanol C Acylation Reaction A->C B Acetic Anhydride B->C D This compound C->D Crude Product E Recrystallization D->E E->D Purified Product logical_relationship Start Start: 2-Amino-1-phenylethanol & Acetic Anhydride Dissolution Dissolve 2-Amino-1-phenylethanol in Dichloromethane Start->Dissolution Cooling Cool to 0°C Dissolution->Cooling Addition Slowly add Acetic Anhydride Cooling->Addition Reaction Stir at Room Temperature Addition->Reaction Quenching Neutralize with NaHCO₃ Reaction->Quenching Extraction Extract with Dichloromethane Quenching->Extraction Drying Dry with MgSO₄ Extraction->Drying Concentration Remove Solvent Drying->Concentration Crude_Product Obtain Crude Product Concentration->Crude_Product Purification Recrystallize from Ethyl Acetate/Hexane Crude_Product->Purification Final_Product This compound Purification->Final_Product

References

"N-(2-hydroxy-2-phenylethyl)acetamide" CAS number and nomenclature

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxy-2-phenylethyl)acetamide is a naturally occurring amide with demonstrated antifungal properties. This technical guide provides a comprehensive overview of its chemical identity, nomenclature, and biological activity, with a focus on its potential applications in research and drug development. The information is presented to be a valuable resource for professionals in the fields of medicinal chemistry, natural product research, and mycology.

Chemical Identification and Nomenclature

The compound is systematically named this compound. It is crucial to distinguish this compound from structurally similar molecules to ensure accurate research and development.

IdentifierValueSource
CAS Number 3306-05-6Sigma-Aldrich
PubChem CID 270963PubChem[1]
Molecular Formula C₁₀H₁₃NO₂PubChem[1]
Molecular Weight 179.22 g/mol Sigma-Aldrich
IUPAC Name This compoundPubChem[1]

Synonyms:

  • Acetamide, N-(2-hydroxy-2-phenylethyl)-

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided below. These properties are essential for understanding its behavior in various experimental and physiological settings.

PropertyValueSource
Appearance White to off-white solid (predicted)-
Solubility Soluble in polar organic solvents (predicted)-
XLogP3 0.4PubChem[1]
Hydrogen Bond Donor Count 2PubChem[1]
Hydrogen Bond Acceptor Count 2PubChem[1]
Rotatable Bond Count 4PubChem[1]

Biological Activity: Antifungal Properties

This compound has been identified as a metabolite from the endophytic fungus Diaporthe eucalyptorum, isolated from the plant Melia azedarach.[1][2][3] Scientific studies have demonstrated its inhibitory activity against plant pathogenic fungi.

Antifungal Efficacy against Alternaria solani

Research has shown that this compound exhibits significant antifungal activity against Alternaria solani, a causative agent of early blight in tomatoes and potatoes.[1][2][3]

PathogenMIC Range (μM)Source
Alternaria solani6.25 - 50Gao YQ, et al. (2020)[1][2][3]

Experimental Protocols

The following sections detail the experimental procedures for the isolation of this compound and the assessment of its antifungal activity, based on the methodologies reported in the scientific literature.

Isolation from Diaporthe eucalyptorum

This compound is isolated from solid rice cultures of the endophytic fungus Diaporthe eucalyptorum KY-9.[1][2][3] The general workflow for its isolation is depicted below.

G cluster_0 Fungal Cultivation and Extraction cluster_1 Chromatographic Purification cluster_2 Compound Identification a Solid Rice Culture of Diaporthe eucalyptorum b Extraction with Organic Solvent a->b c Crude Extract b->c d Silica Gel Column Chromatography c->d e Sephadex LH-20 Column Chromatography d->e f Preparative HPLC e->f g Isolated this compound f->g h Spectroscopic Analysis (NMR, MS) g->h

Caption: Workflow for the isolation of this compound.

Detailed Protocol:

  • Fungal Culture: Diaporthe eucalyptorum KY-9 is cultured on a solid rice medium.

  • Extraction: The fungal culture is extracted with an appropriate organic solvent (e.g., ethyl acetate) to obtain a crude extract.

  • Chromatography: The crude extract is subjected to a series of chromatographic separations, typically including silica gel column chromatography, Sephadex LH-20 column chromatography, and preparative High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.

  • Structure Elucidation: The chemical structure of the isolated compound is confirmed using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Antifungal Susceptibility Testing

The antifungal activity of this compound against Alternaria solani is determined by measuring the Minimum Inhibitory Concentration (MIC).

G cluster_0 Assay Preparation cluster_1 Incubation and Observation cluster_2 MIC Determination a Prepare serial dilutions of this compound c Add compound dilutions to wells a->c b Inoculate microplate wells with Alternaria solani spores b->c d Incubate at controlled temperature c->d e Visually assess fungal growth d->e f Identify lowest concentration with no visible growth e->f

Caption: Workflow for antifungal susceptibility testing.

Detailed Protocol:

  • Preparation of Test Compound: A stock solution of this compound is prepared and serially diluted to obtain a range of concentrations.

  • Inoculum Preparation: A suspension of Alternaria solani spores is prepared and standardized to a specific concentration.

  • Microdilution Assay: The assay is performed in a 96-well microplate. Each well contains a specific concentration of the test compound and the fungal spore suspension in a suitable broth medium.

  • Incubation: The microplate is incubated under conditions suitable for fungal growth (e.g., 25-28°C) for a specified period.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed.

Conclusion

This compound represents a promising natural product with potential for development as an antifungal agent, particularly in the agricultural sector. This guide provides foundational information for researchers interested in exploring its synthesis, mechanism of action, and broader applications. Further studies are warranted to fully elucidate its therapeutic and commercial potential.

References

Unveiling N-(2-hydroxy-2-phenylethyl)acetamide: A Technical Guide to Its Natural Origins and Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources, isolation, and biological activity of N-(2-hydroxy-2-phenylethyl)acetamide, a secondary metabolite with noteworthy antifungal properties. This document is intended to serve as a valuable resource for researchers in natural product chemistry, mycology, and drug discovery.

Natural Source: An Endophytic Fungus

This compound has been identified and isolated from the solid rice cultures of Diaporthe eucalyptorum KY-9.[1][2][3][4] This endophytic fungus was originally isolated from the healthy leaves of the chinaberry tree, Melia azedarach.[1] Endophytic fungi, which reside within the tissues of living plants, are a prolific source of novel, bioactive secondary metabolites and represent a promising frontier for the discovery of new therapeutic agents.[5]

Experimental Protocols

The following sections detail the methodologies for the fermentation of Diaporthe eucalyptorum KY-9 and the subsequent extraction and isolation of this compound, based on the protocol described by Gao et al. (2020).

Fungal Culture and Fermentation

The large-scale production of this compound is achieved through solid-state fermentation of Diaporthe eucalyptorum KY-9.

Materials:

  • Potato Dextrose Agar (PDA)

  • Rice

  • Distilled water

  • Erlenmeyer flasks (500 mL)

  • Autoclave

  • Incubator

Protocol:

  • Activation of Fungal Strain: The Diaporthe eucalyptorum KY-9 strain is initially cultured on Potato Dextrose Agar (PDA) plates.

  • Seed Culture Preparation: A small piece of the mycelium from the PDA plate is transferred to a liquid medium and incubated to generate a seed culture.

  • Solid-State Fermentation:

    • Prepare the solid medium by adding 60 g of rice and 90 mL of distilled water to 500 mL Erlenmeyer flasks.

    • Sterilize the flasks containing the rice medium by autoclaving at 120°C for 30 minutes.

    • Inoculate the sterilized rice medium with the seed culture of Diaporthe eucalyptorum KY-9.

    • Incubate the cultures at 28°C for a period of three weeks.[1]

Extraction and Initial Fractionation

Following the incubation period, the fungal cultures are harvested, and a systematic extraction and fractionation process is employed to obtain a crude extract enriched with secondary metabolites.

Materials:

  • Methanol (MeOH)

  • Petroleum ether

  • Ethyl acetate (EtOAc)

  • Rotary evaporator

  • Separatory funnel

Protocol:

  • Methanol Extraction: The entire solid rice culture is extracted four times with methanol (MeOH).

  • Solvent Evaporation: The methanol is removed from the combined extracts under vacuum using a rotary evaporator to yield a residue.

  • Solvent Partitioning:

    • The residue is dispersed in a 90% methanol/water solution.

    • This aqueous methanol solution is then extracted twice with petroleum ether to remove nonpolar compounds.

    • The aqueous methanol layer is diluted to 50% methanol/water.

    • This solution is subsequently extracted four times with ethyl acetate (EtOAc) to isolate compounds of medium polarity, including this compound.

  • Crude Extract: The ethyl acetate fractions are combined and evaporated to dryness to yield a crude extract. From the initial fermentation, a crude extract of approximately 8.0 g is typically obtained.[1]

Isolation and Purification of this compound

While the primary source, Gao et al. (2020), confirms the isolation of this compound from the ethyl acetate extract, the specific, detailed chromatographic steps for its purification are not provided in the main body of the publication. The following is a generalized workflow that would typically be employed for the purification of such a compound from a complex fungal extract.

Generalized Protocol:

  • Silica Gel Column Chromatography: The crude ethyl acetate extract is subjected to column chromatography on a silica gel stationary phase. A gradient of solvents, typically starting with a nonpolar solvent like hexane and gradually increasing in polarity with the addition of ethyl acetate and then methanol, is used to separate the components based on their polarity.

  • Sephadex LH-20 Column Chromatography: Fractions containing this compound, as identified by Thin Layer Chromatography (TLC), may be further purified using a Sephadex LH-20 column with methanol as the mobile phase. This step separates compounds based on their molecular size.

  • Preparative High-Performance Liquid Chromatography (HPLC): Final purification is often achieved using preparative reverse-phase HPLC (RP-HPLC). A C18 column is commonly used with a mobile phase consisting of a gradient of water and methanol or acetonitrile. The elution of the compound is monitored by a UV detector.

Quantitative Data

The study by Gao et al. (2020) reports the isolation of a group of compounds, including this compound, from the crude ethyl acetate extract. However, the specific yield for this compound is not individually reported. The overall crude ethyl acetate extract from the described fermentation process was 8.0 g.[1]

Biological Activity

This compound has demonstrated antifungal activity against the plant pathogenic fungus Alternaria solani.[1][2][3][4] This fungus is the causal agent of early blight in tomatoes and potatoes.

Bioactivity Data for a Group of Compounds Including this compound
Target Organism Alternaria solani
Activity Antifungal
Minimal Inhibitory Concentration (MIC) 6.25 to 50 µM

Note: The reported MIC value is for a group of compounds (1, 4, 6, and 7) isolated from Diaporthe eucalyptorum KY-9, with this compound being compound 7.[1]

Signaling Pathways and Experimental Workflows

Currently, there is no specific information available in the scientific literature regarding the signaling pathways in Alternaria solani that are targeted by this compound. Further research is required to elucidate its mechanism of action.

Below are diagrams illustrating the experimental workflows for the isolation of the compound.

Isolation_Workflow A Solid Rice Culture of Diaporthe eucalyptorum KY-9 B Extraction with Methanol A->B C Crude Methanol Extract B->C D Solvent Partitioning C->D E Petroleum Ether Fraction (discarded) D->E Nonpolar compounds F Ethyl Acetate Fraction D->F Medium polarity compounds G Crude EtOAc Extract (8.0 g) F->G H Chromatographic Purification G->H I Isolated this compound H->I

Caption: General workflow for the extraction and isolation of this compound.

Purification_Steps A Crude Ethyl Acetate Extract B Silica Gel Column Chromatography A->B C Semi-purified Fractions B->C D Sephadex LH-20 Chromatography C->D E Further Purified Fractions D->E F Preparative RP-HPLC E->F G Pure this compound F->G

Caption: Generalized steps for the chromatographic purification of the target compound.

References

Spectroscopic Analysis of N-(2-hydroxy-2-phenylethyl)acetamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for N-(2-hydroxy-2-phenylethyl)acetamide and related compounds. Due to the limited availability of public data for the specific target compound, this guide presents a detailed analysis of closely related molecules to serve as a valuable reference for researchers in the field. The methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also detailed.

Spectroscopic Data

Table 1: ¹H NMR Spectroscopic Data of Related Compounds
CompoundSolventChemical Shift (δ) in ppm
N-(2-phenylethyl)acetamide CDCl₃7.38 - 7.20 (m, 5H, Ar-H), 5.50 (br s, 1H, NH), 3.55 (q, J=6.9 Hz, 2H, CH₂-N), 2.85 (t, J=7.2 Hz, 2H, Ar-CH₂), 1.98 (s, 3H, CO-CH₃)
N-(2-Hydroxy-1-methyl-2-phenylethyl)acetamide -Data not publicly available
Table 2: ¹³C NMR Spectroscopic Data of Related Compounds
CompoundSolventChemical Shift (δ) in ppm
N-(2-phenylethyl)acetamide CDCl₃170.1 (C=O), 139.1 (Ar-C), 128.8 (Ar-CH), 128.7 (Ar-CH), 126.6 (Ar-CH), 41.0 (CH₂-N), 35.8 (Ar-CH₂), 23.4 (CO-CH₃)
N-((1S,2R)-2-hydroxy-1-methyl-2-phenylethyl)-acetamide -Data not publicly available
Table 3: IR Spectroscopic Data of Related Compounds
CompoundTechniqueKey Absorptions (cm⁻¹)
N-(2-phenylethyl)acetamide KBr Pellet3295 (N-H stretch), 3065 (Ar C-H stretch), 2930 (Alkyl C-H stretch), 1640 (C=O stretch, Amide I), 1555 (N-H bend, Amide II), 1455 (C-N stretch)
N-(2-hydroxyethyl)acetamide -Digitized spectrum not available
Table 4: Mass Spectrometry Data of Related Compounds
CompoundIonization MethodKey m/z values
N-(2-phenylethyl)acetamide Electron Ionization (EI)163 (M⁺), 104 ([C₈H₈]⁺), 91 ([C₇H₇]⁺, tropylium ion), 65, 43 ([CH₃CO]⁺)
N-(2-Hydroxy-1-methyl-2-phenylethyl)acetamide Gas Chromatography (GC)Full spectrum requires account

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard for the analysis of small organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 5-25 mg of the solid sample is dissolved in about 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube. The sample height in the tube should be approximately 5 cm.[1]

  • Instrumentation : A high-field NMR spectrometer (e.g., 300-500 MHz) is used for analysis.

  • ¹H NMR Acquisition : A standard one-pulse sequence is typically used. For quantitative results, the relaxation delay (d1) should be at least five times the longest T1 relaxation time of the protons of interest.[2]

  • ¹³C NMR Acquisition : A proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio, as ¹³C has a low natural abundance.

  • Data Processing : The acquired Free Induction Decay (FID) is Fourier transformed, and the resulting spectrum is phase and baseline corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation (Thin Solid Film) : A small amount of the solid sample (around 50 mg) is dissolved in a volatile solvent like methylene chloride.[3] A drop of this solution is placed on a salt plate (e.g., KBr, NaCl). The solvent is allowed to evaporate, leaving a thin film of the compound on the plate.[3]

  • Instrumentation : A Fourier Transform Infrared (FT-IR) spectrometer is used for analysis.

  • Data Acquisition : A background spectrum of the clean salt plate is recorded. The salt plate with the sample film is then placed in the sample holder, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared beam after passing through the sample, which is then converted to a spectrum via a Fourier transform.

  • Data Processing : The final spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Preparation : The sample is dissolved in a suitable volatile solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. This solution is then further diluted to the low µg/mL range.[4] The solution must be free of any particulate matter.[4]

  • Instrumentation : A mass spectrometer equipped with an appropriate ion source (e.g., Electron Ionization - EI, Electrospray Ionization - ESI) and a mass analyzer is used.

  • Ionization and Analysis : The sample solution is introduced into the ion source, where the molecules are ionized. In EI, a high-energy electron beam is used to ionize the molecules, often causing fragmentation.[5][6] The resulting ions are then accelerated into the mass analyzer, which separates them based on their mass-to-charge (m/z) ratio.[5][7]

  • Detection : The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus the m/z ratio.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Acquisition & Processing cluster_interpretation Structural Elucidation Sample Chemical Compound NMR NMR Spectroscopy Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectrum (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z ratios, Fragmentation) MS->MS_Data Structure Molecular Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

The Potential Biological Activities of N-(2-hydroxy-2-phenylethyl)acetamide and Related Compounds: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxy-2-phenylethyl)acetamide is a naturally occurring compound isolated from the endophytic fungus Diaporthe eucalyptorum.[1][2] This discovery has spurred interest in its potential biological activities, particularly its antifungal properties. This technical guide provides a comprehensive overview of the current scientific findings related to this compound and a structurally similar compound, N-(2-hydroxyphenyl) acetamide, which has demonstrated significant anti-inflammatory and anti-arthritic effects. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development by presenting quantitative data, detailed experimental protocols, and illustrating potential mechanisms of action.

Antifungal Activity of this compound

This compound has been identified as a promising antifungal agent. Research has demonstrated its inhibitory effects against the plant pathogenic fungus Alternaria solani.[1]

Quantitative Antifungal Data

The antifungal efficacy of this compound was determined by assessing its Minimum Inhibitory Concentration (MIC). The MIC value represents the lowest concentration of the compound that inhibits the visible growth of a microorganism.

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC) (μM)Reference
This compoundAlternaria solani50[1]
Experimental Protocol: Antifungal Susceptibility Testing

The following protocol outlines the methodology used to determine the antifungal activity of this compound.

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound against Alternaria solani.

Materials:

  • This compound

  • Alternaria solani culture

  • Potato Dextrose Broth (PDB)

  • Dimethyl sulfoxide (DMSO)

  • Sterile 96-well microplates

  • Spectrophotometer (for measuring optical density)

Procedure:

  • Preparation of Fungal Inoculum: Alternaria solani is cultured on Potato Dextrose Agar (PDA) plates. Spores are harvested and suspended in sterile saline solution containing 0.1% Tween 80. The spore suspension is adjusted to a final concentration of 1 × 10⁵ spores/mL.

  • Preparation of Test Compound: A stock solution of this compound is prepared in DMSO. A series of twofold dilutions are then prepared in PDB to achieve the desired final concentrations.

  • Microdilution Assay: In a 96-well microplate, 100 μL of each dilution of the test compound is added to the wells.

  • Inoculation: 100 μL of the fungal spore suspension is added to each well, resulting in a final volume of 200 μL.

  • Controls:

    • Positive Control: Wells containing PDB and the fungal inoculum without the test compound.

    • Negative Control: Wells containing only PDB.

    • Solvent Control: Wells containing the highest concentration of DMSO used in the dilutions and the fungal inoculum.

  • Incubation: The microplate is incubated at 28°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible fungal growth is observed. This can be assessed visually or by measuring the optical density at 600 nm.

Proposed Mechanism of Action

The precise mechanism of antifungal action for this compound has not yet been elucidated. Further research is required to identify its molecular targets within the fungal cell.

Anti-inflammatory and Anti-arthritic Activities of N-(2-hydroxyphenyl) acetamide

A structurally related compound, N-(2-hydroxyphenyl) acetamide, has been investigated for its potential therapeutic effects in inflammatory conditions, specifically in a preclinical model of rheumatoid arthritis.

Quantitative Anti-inflammatory Data

Studies in adjuvant-induced arthritic rats have shown that N-(2-hydroxyphenyl) acetamide can significantly reduce the serum levels of pro-inflammatory cytokines.

Treatment GroupDoseSerum IL-1β Levels (pg/mL)Serum TNF-α Levels (pg/mL)Reference
Arthritic Control-Data not quantified in abstractData not quantified in abstract[3][4]
N-(2-hydroxyphenyl) acetamide5 mg/kgSignificantly decreased (P < 0.05)Significantly decreased (P < 0.05)[3][4]
N-(2-hydroxyphenyl) acetamide10 mg/kgSignificantly decreasedSignificantly decreased[5]

Note: The referenced abstracts state a significant decrease but do not provide specific quantitative values for cytokine levels.

Experimental Protocol: Adjuvant-Induced Arthritis in Rats

The following protocol describes the methodology used to evaluate the anti-arthritic effects of N-(2-hydroxyphenyl) acetamide.

Objective: To assess the anti-inflammatory and anti-arthritic efficacy of N-(2-hydroxyphenyl) acetamide in a rat model of adjuvant-induced arthritis.

Animals: Female Sprague-Dawley rats.

Materials:

  • N-(2-hydroxyphenyl) acetamide

  • Heat-killed Mycobacterium tuberculosis (adjuvant)

  • Indomethacin (positive control)

  • Complete Freund's Adjuvant (CFA)

  • Paw volume measurement instrument (plethysmometer)

  • ELISA kits for IL-1β and TNF-α

Procedure:

  • Induction of Arthritis: Arthritis is induced by a single intradermal injection of 0.1 mL of CFA containing heat-killed Mycobacterium tuberculosis into the plantar surface of the right hind paw.

  • Treatment:

    • Animals are divided into different groups: normal control, arthritic control, N-(2-hydroxyphenyl) acetamide-treated (e.g., 5 mg/kg and 10 mg/kg), and positive control (e.g., indomethacin).

    • Treatment is administered daily via intraperitoneal injection, starting from the day of adjuvant injection.

  • Assessment of Arthritis:

    • Paw Edema: The volume of the injected paw is measured at regular intervals using a plethysmometer to assess the degree of inflammation.

    • Body Weight: Changes in body weight are monitored throughout the experiment.

    • Arthritic Score: A macroscopic scoring system is used to evaluate the severity of arthritis in the paws.

  • Biochemical Analysis: At the end of the study, blood samples are collected. Serum is separated to measure the concentrations of pro-inflammatory cytokines (IL-1β and TNF-α) using ELISA kits.

  • Histopathological Analysis: The joints are collected, fixed, and processed for histopathological examination to assess synovial inflammation, cartilage erosion, and bone resorption.

Proposed Signaling Pathway

The anti-inflammatory effects of N-(2-hydroxyphenyl) acetamide are thought to be mediated, at least in part, through the suppression of Toll-like receptor (TLR) signaling. TLRs, particularly TLR-2 and TLR-4, are key pattern recognition receptors that play a crucial role in the innate immune response and the subsequent inflammatory cascade in rheumatoid arthritis.

G cluster_0 Immune Cell PAMPs PAMPs/DAMPs TLR TLR-2 / TLR-4 PAMPs->TLR MyD88 MyD88 TLR->MyD88 IRAK IRAKs MyD88->IRAK TRAF6 TRAF6 IRAK->TRAF6 TAK1 TAK1 TRAF6->TAK1 IKK IKK Complex TAK1->IKK NFkB NF-κB IKK->NFkB activates Nucleus Nucleus NFkB->Nucleus translocates to Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) Nucleus->Cytokines induces transcription of Inflammation Inflammation Cytokines->Inflammation NHPA N-(2-hydroxyphenyl) acetamide NHPA->TLR inhibits

Caption: Proposed inhibitory mechanism of N-(2-hydroxyphenyl) acetamide on the TLR signaling pathway.

Future Directions and Conclusion

This compound and its related compound, N-(2-hydroxyphenyl) acetamide, present intriguing possibilities for the development of new therapeutic agents. The antifungal activity of this compound warrants further investigation to elucidate its mechanism of action and to explore its efficacy against a broader range of fungal pathogens. For N-(2-hydroxyphenyl) acetamide, the promising anti-inflammatory and anti-arthritic data from preclinical models suggest its potential as a lead compound for the development of novel treatments for inflammatory diseases. Future studies should focus on optimizing its structure to enhance potency and selectivity, as well as conducting more extensive preclinical safety and efficacy evaluations. This whitepaper provides a foundational overview to encourage and guide further research into this interesting class of molecules.

References

Probing the Antifungal Mechanism of N-(2-hydroxy-2-phenylethyl)acetamide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

N-(2-hydroxy-2-phenylethyl)acetamide, a natural product isolated from the endophytic fungus Diaporthe eucalyptorum KY-9, has demonstrated notable antifungal activity against the plant pathogen Alternaria solani.[1][2][3] As research into novel antifungal agents becomes increasingly critical, understanding the mechanism of action of such compounds is paramount for their potential development as biopesticides or therapeutic agents. This technical guide provides a speculative yet scientifically grounded exploration of the potential mechanisms through which this compound may exert its antifungal effects. We present several plausible hypotheses based on the compound's chemical structure and the known mechanisms of other fungal metabolites. Furthermore, this document outlines detailed experimental protocols and data presentation frameworks to guide researchers in systematically investigating these hypotheses.

Introduction

The emergence of drug-resistant fungal strains poses a significant threat to agriculture and human health. Natural products from microbial sources, such as endophytic fungi, represent a promising reservoir of novel bioactive compounds with unique mechanisms of action. This compound is one such compound, identified as a metabolite of Diaporthe eucalyptorum KY-9, an endophyte associated with Melia azedarach.[3] While its in vitro antifungal activity against Alternaria solani has been established, the underlying molecular mechanism remains unelucidated.[1][2][3]

This guide aims to bridge this knowledge gap by proposing several speculative mechanisms of action for this compound. These hypotheses are formulated based on an analysis of its chemical structure—a substituted phenylethylamine with an acetamide group—and by drawing parallels with the mechanisms of other known antifungal agents, including co-metabolites from Diaporthe eucalyptorum. The proposed mechanisms center on three primary fungal targets: the cell membrane, the cell wall, and specific metabolic pathways. For each hypothesis, we provide a detailed roadmap of experimental protocols that can be employed for its validation.

Known Biological Activity and Physicochemical Properties

To date, the primary reported biological activity of this compound is its antifungal effect against Alternaria solani. Quantitative data regarding its potency, such as Minimum Inhibitory Concentration (MIC) or half-maximal effective concentration (EC50), are not yet widely published. The compound was isolated alongside several other metabolites from Diaporthe eucalyptorum, some of which also exhibited antifungal properties.

Compound Information
IUPAC Name This compound
Source Organism Diaporthe eucalyptorum KY-9
Known Biological Activity Antifungal against Alternaria solani[1][2][3]
Co-metabolites with Antifungal Activity Cytosporone C, 1-(4-hydroxyphenyl)ethane-1,2-diol[3]

Speculative Mechanisms of Action

Based on its chemical structure and the common modes of action of natural antifungal compounds, we propose three primary speculative mechanisms for this compound.

Hypothesis 1: Disruption of Fungal Cell Membrane Integrity via Ergosterol Binding

The presence of a lipophilic phenyl group and a hydroxyl group in this compound suggests potential interactions with the fungal cell membrane. A related compound, 2-chloro-N-phenylacetamide, has been proposed to act by binding to ergosterol, a key component of the fungal cell membrane, leading to membrane disruption. A similar mechanism could be plausible for this compound.

G cluster_membrane Fungal Cell Membrane cluster_compound This compound cluster_effects Downstream Effects Ergosterol Ergosterol Permeability Increased Permeability Ergosterol->Permeability Disruption of Membrane Lipid Bilayer Compound NHPA Compound->Ergosterol Binding Leakage Ion Leakage Permeability->Leakage Death Cell Death Leakage->Death

Hypothesized ergosterol binding and membrane disruption pathway.
Hypothesis 2: Inhibition of Fungal Cell Wall Synthesis

The fungal cell wall, composed primarily of chitin and glucans, is a validated target for antifungal agents. The acetamide moiety of this compound could potentially interfere with the enzymes responsible for cell wall biosynthesis, such as chitin synthase. This would lead to a weakened cell wall, making the fungus susceptible to osmotic stress and lysis.

G Compound This compound ChitinSynthase Chitin Synthase Compound->ChitinSynthase Inhibition ChitinSynthesis Chitin Synthesis ChitinSynthase->ChitinSynthesis CellWall Cell Wall Integrity ChitinSynthesis->CellWall Lysis Cell Lysis CellWall->Lysis Loss of

Proposed inhibition of chitin synthesis leading to cell lysis.
Hypothesis 3: Interference with a Key Metabolic Pathway

This compound could act as an inhibitor of a crucial fungal enzyme involved in a vital metabolic pathway. Given its structure, it might mimic a natural substrate and act as a competitive inhibitor. Potential targets could include enzymes in amino acid biosynthesis or central carbon metabolism that are essential for fungal growth and survival.

G Compound This compound Enzyme Metabolic Enzyme Compound->Enzyme Inhibition Pathway Metabolic Pathway Enzyme->Pathway Substrate Natural Substrate Substrate->Enzyme Growth Fungal Growth Pathway->Growth

Speculative inhibition of a key fungal metabolic enzyme.

Proposed Experimental Protocols for Mechanism of Action Studies

To systematically investigate the proposed mechanisms, a series of in vitro experiments are recommended.

Antifungal Susceptibility Testing

Objective: To determine the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of this compound against Alternaria solani.

Methodology:

  • Inoculum Preparation: Culture A. solani on potato dextrose agar (PDA) at 25°C for 7 days. Prepare a spore suspension in sterile saline and adjust the concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Broth Microdilution: In a 96-well microtiter plate, perform serial two-fold dilutions of this compound in RPMI-1640 medium. The final concentration range should typically span from 0.125 to 256 µg/mL.

  • Inoculation: Add the standardized spore suspension to each well. Include a positive control (a known antifungal like amphotericin B), a negative control (no compound), and a sterility control (no spores).

  • Incubation: Incubate the plates at 25°C for 48-72 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes complete inhibition of visible growth.

  • MFC Determination: Aliquots from wells with no visible growth are plated on PDA plates. The MFC is the lowest concentration that results in no fungal growth on the agar plate after incubation.

G A Prepare spore suspension of A. solani C Inoculate wells with spore suspension A->C B Serial dilution of compound in 96-well plate B->C D Incubate at 25°C for 48-72h C->D E Determine MIC (visual inspection) D->E F Plate aliquots from clear wells on PDA E->F G Incubate plates and determine MFC F->G

Workflow for MIC and MFC determination.
Ergosterol Binding Assay

Objective: To determine if this compound interacts with ergosterol.

Methodology:

  • Perform the broth microdilution assay as described in 4.1.

  • In a parallel experiment, supplement the RPMI-1640 medium with exogenous ergosterol (e.g., 200 µg/mL).

  • Determine the MIC of this compound in the presence and absence of ergosterol.

  • Interpretation: A significant increase in the MIC in the presence of ergosterol suggests that the compound's antifungal activity is antagonized by ergosterol, indicating a potential interaction.

Cell Membrane Integrity Assay

Objective: To assess if this compound causes damage to the fungal cell membrane.

Methodology:

  • Propidium Iodide (PI) Staining: Treat A. solani spores with this compound at its MIC and 2x MIC for several hours.

  • Add PI solution to the treated spores. PI is a fluorescent dye that can only enter cells with compromised membranes.

  • Analyze the spores using fluorescence microscopy or flow cytometry.

  • Interpretation: An increase in the percentage of PI-positive cells in the treated group compared to the control group indicates membrane damage.

Cell Wall Integrity Assay

Objective: To investigate the effect of this compound on the fungal cell wall.

Methodology:

  • Sorbitol Protection Assay: Perform the MIC assay in two sets of 96-well plates. In one set, supplement the RPMI-1640 medium with an osmotic stabilizer, such as 0.8 M sorbitol.

  • Interpretation: If the compound targets the cell wall, the presence of an osmotic stabilizer will rescue the fungal cells, resulting in a significantly higher MIC compared to the medium without sorbitol.

  • Chitin Staining: Treat fungal mycelia with the compound and stain with Calcofluor White, a fluorescent dye that binds to chitin. Observe under a fluorescence microscope for any abnormalities in chitin distribution or cell morphology.

Data Presentation

All quantitative data from the proposed experiments should be summarized in clear, structured tables to facilitate comparison and interpretation.

Table 1: Antifungal Activity of this compound against A. solani

Compound MIC (µg/mL) MFC (µg/mL)
This compound[Experimental Value][Experimental Value]
Positive Control (e.g., Amphotericin B)[Experimental Value][Experimental Value]

Table 2: Effect of Exogenous Ergosterol on the MIC of this compound

Compound MIC without Ergosterol (µg/mL) MIC with Ergosterol (µg/mL) Fold Change in MIC
This compound[Experimental Value][Experimental Value][Calculated Value]
Positive Control (e.g., Amphotericin B)[Experimental Value][Experimental Value][Calculated Value]

Table 3: Cell Membrane Damage Assessed by Propidium Iodide Staining

Treatment Concentration % PI-Positive Cells (Mean ± SD)
Untreated Control-[Experimental Value]
This compoundMIC[Experimental Value]
This compound2x MIC[Experimental Value]
Positive Control (e.g., Nystatin)MIC[Experimental Value]

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, this guide provides a foundational framework for its investigation. The proposed hypotheses—disruption of the cell membrane, inhibition of cell wall synthesis, and interference with metabolic pathways—are based on sound scientific principles and the structural characteristics of the molecule. The detailed experimental protocols offer a clear path forward for researchers to systematically test these hypotheses. The insights gained from such studies will be invaluable in assessing the potential of this compound as a lead compound for the development of new and effective antifungal agents.

References

The Discovery and Development of N-(2-hydroxy-2-phenylethyl)acetamide Derivatives and Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The N-(2-hydroxy-2-phenylethyl)acetamide core structure represents a versatile scaffold in medicinal chemistry, demonstrating a range of biological activities. This technical guide provides an in-depth overview of the discovery of derivatives and analogs of this compound, with a focus on their synthesis, biological evaluation, and mechanisms of action. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes associated signaling pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction

This compound and its analogs are a class of compounds that have garnered interest in drug discovery due to their diverse pharmacological potential. The core structure, characterized by a phenylethylamine backbone with a hydroxyl group at the benzylic position and an acetamide moiety on the nitrogen atom, provides a key framework for structural modifications to modulate biological activity.

Initial investigations have revealed that compounds based on this scaffold exhibit a variety of effects, including antifungal and anti-inflammatory properties. The inherent chirality of the core structure, with a stereocenter at the hydroxyl-bearing carbon, also presents opportunities for stereoselective synthesis and evaluation, which can be critical for optimizing therapeutic efficacy and reducing off-target effects. This guide will explore the landscape of this compound derivatives, from their synthesis to their biological activities and potential therapeutic applications.

Synthesis of this compound and Its Derivatives

The synthesis of the this compound core and its derivatives can be achieved through several synthetic routes. A common approach involves the acylation of a 2-amino-1-phenylethanol precursor.

General Synthesis of this compound

A straightforward method for the synthesis of the parent compound involves the reaction of 2-amino-1-phenylethanol with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable base to neutralize the acid byproduct.

Synthesis of Derivatives

The synthesis of derivatives and analogs can be accomplished by modifying either the acyl group or the phenyl ring of the core structure.

A versatile method for the synthesis of a variety of N-acyl derivatives is the Schotten-Baumann reaction. This involves the reaction of an amine with an acid chloride under biphasic conditions with an aqueous base. For example, N-phenyl-2-(phenyl-amino) acetamide derivatives have been synthesized using this method.

Modern amide coupling reagents offer a mild and efficient alternative for the synthesis of derivatives. Reagents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in combination with an activating agent like 1-hydroxybenzotriazole (HOBt), can be used to couple a variety of carboxylic acids to the 2-amino-1-phenylethanol core.

Biological Activities and Quantitative Data

Derivatives of this compound have been investigated for a range of biological activities. This section summarizes the key findings and presents quantitative data in a tabular format for easy comparison.

Antifungal Activity

The this compound scaffold has been identified as a promising starting point for the development of novel antifungal agents. The parent compound itself has been isolated from the endophytic fungus Diaporthe eucalyptorum and exhibits activity against Alternaria solani[1]. Further studies on synthetic derivatives have explored their efficacy against a range of fungal pathogens.

CompoundFungal StrainMIC (µg/mL)Reference
2-chloro-N-phenylacetamideAspergillus flavus16 - 256--INVALID-LINK--
2-chloro-N-phenylacetamideCandida albicans (fluconazole-resistant)128 - 256--INVALID-LINK--
2-chloro-N-phenylacetamideCandida parapsilosis (fluconazole-resistant)128 - 256--INVALID-LINK--
Benzimidazole-based acetamide derivative (2p)Candida krusei125--INVALID-LINK--
Benzimidazole-based acetamide derivative (2s)Candida krusei125--INVALID-LINK--
Benzimidazole-based acetamide derivative (2t)Candida krusei125--INVALID-LINK--
Benzimidazole-based acetamide derivative (2u)Candida krusei125--INVALID-LINK--
Nicotinamide derivative (16g)Candida albicans SC53140.25--INVALID-LINK--
Nicotinamide derivative (16g)Fluconazole-resistant C. albicans0.125 - 1--INVALID-LINK--
Triazole with phenylethynyl pyrazole side chain (6c)Fluconazole-resistant C. albicans4.0[2]
Anti-inflammatory Activity

A closely related analog, N-(2-hydroxyphenyl)acetamide, has demonstrated significant anti-inflammatory and anti-arthritic properties in animal models. Studies have shown that this compound can reduce the levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α).[3][4][5][6] This suggests that derivatives of the core this compound structure may also possess potent anti-inflammatory activity.

CompoundAssayIC50 (µM)Reference
2-(substituted phenoxy)-N-(1-phenylethyl)acetamide (3c)Carrageenan-induced paw edema-[7]
Polysubstituted Pyrazole (10)COX-2 Inhibition0.72[8]
Polysubstituted Pyrazole (27)COX-2 Inhibition0.76[8]
2,6-bis-(4-hydroxyl-3-methoxybenzylidine) cyclohexanone (BHMC)NO production in RAW 264.7 cells-[9]

Note: A dash (-) indicates that a specific quantitative value was not provided in the cited source, although significant activity was reported.

Signaling Pathways and Mechanism of Action

The biological activities of this compound derivatives are mediated through their interaction with various cellular signaling pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of related acetamide compounds are, at least in part, attributable to the downregulation of key pro-inflammatory cytokines. The reduction in IL-1β and TNF-α levels suggests an interference with inflammatory signaling cascades, potentially involving the inhibition of transcription factors such as NF-κB or the modulation of upstream signaling components like MAP kinases.

Another potential mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key to the production of prostaglandins, important mediators of inflammation.[10]

anti_inflammatory_pathway Inflammatory Stimulus Inflammatory Stimulus Cell Membrane Receptor Cell Membrane Receptor Inflammatory Stimulus->Cell Membrane Receptor Signaling Cascade (e.g., MAP Kinases) Signaling Cascade (e.g., MAP Kinases) Cell Membrane Receptor->Signaling Cascade (e.g., MAP Kinases) NF-κB Activation NF-κB Activation Signaling Cascade (e.g., MAP Kinases)->NF-κB Activation COX Enzyme Activation COX Enzyme Activation Signaling Cascade (e.g., MAP Kinases)->COX Enzyme Activation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Activation->Pro-inflammatory Gene Expression Prostaglandin Synthesis Prostaglandin Synthesis COX Enzyme Activation->Prostaglandin Synthesis Pro-inflammatory Cytokines (IL-1β, TNF-α) Pro-inflammatory Cytokines (IL-1β, TNF-α) Pro-inflammatory Gene Expression->Pro-inflammatory Cytokines (IL-1β, TNF-α) Inflammation Inflammation Pro-inflammatory Cytokines (IL-1β, TNF-α)->Inflammation Prostaglandin Synthesis->Inflammation Acetamide Derivative Acetamide Derivative Acetamide Derivative->NF-κB Activation Inhibition Acetamide Derivative->COX Enzyme Activation Inhibition

Caption: Potential anti-inflammatory signaling pathways modulated by acetamide derivatives.
Antifungal Mechanism of Action

The precise molecular mechanisms underlying the antifungal activity of this compound derivatives are still under investigation. However, for some acetamide derivatives, it is suggested that they may act by disrupting the fungal cell membrane, potentially by interacting with ergosterol, a key component of the fungal membrane. Another proposed mechanism is the inhibition of essential fungal enzymes, such as those involved in cell wall biosynthesis or DNA synthesis.

antifungal_mechanism cluster_fungal_cell Fungal Cell Cell Wall Cell Wall Cell Membrane Cell Membrane Ergosterol Ergosterol Cell Lysis Cell Lysis Cell Membrane->Cell Lysis DNA Synthesis DNA Synthesis DNA Synthesis->Cell Lysis Acetamide Derivative Acetamide Derivative Acetamide Derivative->Cell Membrane Disruption Acetamide Derivative->DNA Synthesis Inhibition

Caption: Proposed mechanisms of antifungal action for acetamide derivatives.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of this compound derivatives.

Synthesis Protocol: Amide Coupling

synthesis_workflow Start Start Dissolve Amine and Carboxylic Acid Dissolve 2-amino-1-phenylethanol and desired carboxylic acid in an anhydrous aprotic solvent (e.g., DCM or DMF). Start->Dissolve Amine and Carboxylic Acid Add Coupling Reagents Add EDC (1.2 eq) and HOBt (1.1 eq) to the reaction mixture. Dissolve Amine and Carboxylic Acid->Add Coupling Reagents Stir at Room Temperature Stir the reaction mixture at room temperature for 12-24 hours. Add Coupling Reagents->Stir at Room Temperature Monitor Reaction Monitor the reaction progress by TLC or LC-MS. Stir at Room Temperature->Monitor Reaction Work-up Perform aqueous work-up to remove water-soluble byproducts. Monitor Reaction->Work-up Purification Purify the crude product by column chromatography or recrystallization. Work-up->Purification Characterization Characterize the final product by NMR, MS, and IR spectroscopy. Purification->Characterization End End Characterization->End

Caption: General workflow for the synthesis of this compound derivatives via amide coupling.
Antifungal Susceptibility Testing: Broth Microdilution Method

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.[11][12][13]

  • Preparation of Fungal Inoculum:

    • Culture the fungal strain on an appropriate agar medium (e.g., Sabouraud Dextrose Agar) at the optimal temperature and duration for sporulation.

    • Harvest the fungal spores or cells and suspend them in sterile saline.

    • Adjust the suspension to a concentration of 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.

    • Further dilute the inoculum to the final testing concentration (typically 0.5-2.5 x 10^3 CFU/mL) in RPMI-1640 medium.

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using RPMI-1640 medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Determination of Minimum Inhibitory Concentration (MIC):

    • The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the growth control.

Anti-inflammatory Assay: Nitric Oxide Production in Macrophages

This protocol is for measuring the effect of compounds on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.

  • Cell Culture:

    • Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics.

    • Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the test compound for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine).

    • Incubate the mixture at room temperature for 10-15 minutes.

    • Measure the absorbance at 540 nm using a microplate reader.

    • The concentration of nitrite, a stable metabolite of NO, is determined from a sodium nitrite standard curve.

  • Calculation:

    • The percentage inhibition of NO production is calculated relative to the LPS-stimulated control.

Conclusion and Future Directions

The this compound scaffold has proven to be a valuable template for the discovery of new bioactive molecules with potential therapeutic applications in treating fungal infections and inflammatory diseases. The synthetic accessibility of this core structure allows for the generation of diverse libraries of analogs, facilitating structure-activity relationship studies to optimize potency and selectivity.

Future research in this area should focus on several key aspects:

  • Elucidation of Molecular Targets: Identifying the specific molecular targets of these compounds is crucial for understanding their mechanism of action and for rational drug design.

  • In Vivo Efficacy and Pharmacokinetics: Promising in vitro candidates should be advanced to in vivo models to evaluate their efficacy, safety, and pharmacokinetic properties.

  • Stereoselective Synthesis and Evaluation: Given the chiral nature of the core, the synthesis and biological evaluation of individual enantiomers are warranted to explore potential differences in activity and toxicity.

  • Expansion of Therapeutic Applications: The diverse biological activities observed suggest that this scaffold may be applicable to other therapeutic areas, which should be explored through broader screening efforts.

References

"N-(2-hydroxy-2-phenylethyl)acetamide" literature review and background

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the isolation, characterization, and biological activity of N-(2-hydroxy-2-phenylethyl)acetamide, a promising antifungal compound of natural origin.

Introduction

This compound is a naturally occurring amide that has garnered attention for its antifungal properties. Isolated from the endophytic fungus Diaporthe eucalyptorum KY-9, this compound has demonstrated notable activity against the plant pathogen Alternaria solani, the causative agent of early blight in various crops. This technical guide provides a detailed overview of the current scientific literature on this compound, focusing on its chemical properties, biological activity, and the experimental methodologies used for its study.

Chemical and Physical Properties

This compound is a compound with the molecular formula C₁₀H₁₃NO₂ and a molecular weight of 179.22 g/mol . Its chemical structure features a phenyl group, a hydroxyl group, and an acetamide moiety.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₁₀H₁₃NO₂[1]
Molecular Weight 179.22 g/mol [1]
CAS Number 3306-05-6[1]

Spectroscopic data are crucial for the structural elucidation and identification of this compound. The following data have been reported:

Table 2: Spectroscopic Data for this compound

Spectroscopic Technique Key Data and Observations
¹H NMR Data not explicitly available in the reviewed literature.
¹³C NMR Data not explicitly available in the reviewed literature.
ESI-MS Data not explicitly available in the reviewed literature.

Note: While the primary literature confirms structural elucidation by NMR and ESI-MS, specific spectral data were not publicly available in the reviewed sources.

Biological Activity: Antifungal Properties

The most significant biological activity reported for this compound is its antifungal action.

Activity against Alternaria solani

Research has shown that this compound exhibits inhibitory activity against the phytopathogenic fungus Alternaria solani.[2]

Table 3: Antifungal Activity of this compound against Alternaria solani

Parameter Value Reference
Minimum Inhibitory Concentration (MIC) 50 µM[2]

The mechanism of action for its antifungal properties has not yet been elucidated and remains an area for future research.

Experimental Protocols

Isolation and Purification of this compound

The following protocol is based on the methodology described for the isolation of this compound from Diaporthe eucalyptorum KY-9.[2]

Workflow for Isolation and Purification

G cluster_0 Fungal Fermentation cluster_1 Extraction cluster_2 Chromatographic Separation Solid Rice Culture Solid Rice Culture Incubation Incubation Solid Rice Culture->Incubation 28 days at 28 °C Ethyl Acetate Extraction Ethyl Acetate Extraction Incubation->Ethyl Acetate Extraction 3x with EtOAc Concentration Concentration Ethyl Acetate Extraction->Concentration Under reduced pressure Silica Gel Column Silica Gel Column Concentration->Silica Gel Column Gradient elution Sephadex LH-20 Column Sephadex LH-20 Column Silica Gel Column->Sephadex LH-20 Column Further fractionation Semi-preparative HPLC Semi-preparative HPLC Sephadex LH-20 Column->Semi-preparative HPLC Final purification Pure Compound Pure Compound Semi-preparative HPLC->Pure Compound

Caption: Isolation workflow for this compound.

  • Fungal Culture: Diaporthe eucalyptorum KY-9 is cultured on a solid rice medium.

  • Extraction: The fermented rice culture is repeatedly extracted with ethyl acetate. The resulting organic solvent is then concentrated under reduced pressure to yield a crude extract.

  • Chromatographic Purification: The crude extract is subjected to multiple chromatographic steps for purification. This typically involves:

    • Silica gel column chromatography.

    • Sephadex LH-20 column chromatography.

    • Semi-preparative High-Performance Liquid Chromatography (HPLC) to yield the pure this compound.

Antifungal Susceptibility Testing

The antifungal activity is determined using a broth microdilution method.

Workflow for Antifungal Assay

G Prepare Fungal Spore Suspension Prepare Fungal Spore Suspension Inoculate Microplate Inoculate Microplate Prepare Fungal Spore Suspension->Inoculate Microplate Serial Dilution of Compound Serial Dilution of Compound Serial Dilution of Compound->Inoculate Microplate Incubation Incubation Inoculate Microplate->Incubation 48 hours at 28 °C Visual Assessment of Growth Visual Assessment of Growth Incubation->Visual Assessment of Growth Determine MIC

References

Methodological & Application

Synthesis of N-(2-hydroxy-2-phenylethyl)acetamide: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-(2-hydroxy-2-phenylethyl)acetamide, a valuable intermediate in pharmaceutical and organic synthesis. The presented method is a straightforward and efficient N-acetylation of 2-amino-1-phenylethanol using acetic anhydride under solvent-free and catalyst-free conditions. This approach offers high yields, operational simplicity, and aligns with the principles of green chemistry. This application note includes a comprehensive experimental protocol, a summary of expected quantitative data, and a visual representation of the reaction pathway.

Introduction

This compound and its derivatives are of significant interest in medicinal chemistry and drug development due to their potential biological activities. The structural motif of a hydroxyl group and an amide spaced by a phenylethyl backbone is found in various pharmacologically active compounds. Efficient and selective synthesis of this scaffold is therefore crucial for the exploration of new chemical entities. The protocol described herein details a chemoselective N-acetylation that preferentially acylates the amino group over the hydroxyl group of 2-amino-1-phenylethanol.

Reaction Scheme

The synthesis proceeds via the N-acetylation of the primary amine in 2-amino-1-phenylethanol with acetic anhydride to form the corresponding acetamide.

reaction_pathway cluster_reactants Reactants cluster_products Products reactant1 2-Amino-1-phenylethanol reactant2 Acetic Anhydride product This compound byproduct Acetic Acid reactant1_struct product_struct reactant1_struct->product_struct + Acetic Anhydride (Catalyst-free, Solvent-free) reactant2_struct product_struct->byproduct + Acetic Acid

Caption: Reaction scheme for the synthesis of this compound.

Quantitative Data Summary

The following table summarizes the expected quantitative data for the synthesis of this compound based on general procedures for N-acetylation of amino alcohols[1].

ParameterValueNotes
Starting Material2-Amino-1-phenylethanol1.0 equivalent
Acetylating AgentAcetic Anhydride1.2 equivalents
CatalystNoneThe reaction proceeds efficiently without a catalyst.
SolventNoneThis protocol is performed under solvent-free conditions.
Reaction TemperatureRoom TemperatureThe reaction is typically exothermic and proceeds well at ambient temperature.
Reaction Time5 - 15 minutesReaction completion can be monitored by Thin Layer Chromatography (TLC).
Expected Yield85 - 90%Isolated yield after purification.

Experimental Protocol

Materials:

  • 2-Amino-1-phenylethanol (1.00 g, 7.29 mmol)

  • Acetic Anhydride (0.89 g, 0.82 mL, 8.75 mmol)

  • Deionized Water

  • Ethyl Acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography (if necessary)

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel or syringe

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Standard glassware for extraction and filtration

  • TLC plates and developing chamber

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-amino-1-phenylethanol (1.00 g, 7.29 mmol).

  • Addition of Acetylating Agent: While stirring at room temperature, add acetic anhydride (0.82 mL, 8.75 mmol) dropwise to the flask over a period of 5 minutes. An exothermic reaction may be observed.

  • Reaction: Continue stirring the mixture at room temperature for an additional 10-15 minutes. The reaction progress can be monitored by TLC (e.g., using a mobile phase of ethyl acetate/hexane, 1:1).

  • Workup:

    • Once the reaction is complete, add deionized water (20 mL) to the flask to quench the excess acetic anhydride.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with deionized water (20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

    • If necessary, the crude product can be further purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure this compound.

Safety Precautions

  • Perform the reaction in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Acetic anhydride is corrosive and a lachrymator. Handle with care.

  • 2-Amino-1-phenylethanol is an irritant. Avoid contact with skin and eyes.

Experimental Workflow

experimental_workflow start Start setup Reaction Setup: Add 2-amino-1-phenylethanol to a round-bottom flask. start->setup addition Add Acetic Anhydride dropwise while stirring. setup->addition reaction Stir at Room Temperature for 10-15 minutes. addition->reaction workup Workup: Quench with water, extract with ethyl acetate, wash and dry. reaction->workup purification Purification: Concentrate under reduced pressure. Purify by column chromatography (if necessary). workup->purification end End: Obtain pure this compound purification->end

Caption: Workflow for the synthesis of this compound.

References

Application Note: Purification of N-(2-hydroxy-2-phenylethyl)acetamide by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of N-(2-hydroxy-2-phenylethyl)acetamide using High-Performance Liquid Chromatography (HPLC). Due to the chiral nature of the molecule, both a standard reversed-phase HPLC method for general purification and a chiral HPLC method for the separation of enantiomers are presented. These protocols are designed to serve as a comprehensive guide for researchers in drug development and organic synthesis, enabling the isolation of high-purity this compound.

Introduction

This compound is a chemical compound of interest in pharmaceutical research and development. It has been isolated from natural sources and is recognized for its potential biological activities, including antifungal properties[1]. The presence of a stereocenter at the carbon bearing the hydroxyl group means that this compound exists as a pair of enantiomers. As the biological activity of enantiomers can differ significantly, the ability to separate and purify them is often crucial for drug development and regulatory purposes[2]. High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the purification of compounds to a high degree of chemical purity and for the separation of chiral molecules[2][3]. This document outlines detailed methods for both achiral and chiral HPLC purification of this compound.

Data Presentation

Table 1: Reversed-Phase HPLC Method for General Purification
ParameterCondition
Column C18, 5 µm, 4.6 x 250 mm (analytical) or larger for preparative
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 10-90% B over 20 minutes
Flow Rate 1.0 mL/min (analytical)
Detection UV at 220 nm[4]
Injection Volume 10-20 µL (analytical)
Expected Retention Time Dependent on exact conditions, but expected to be well-retained
Table 2: Chiral HPLC Method for Enantiomeric Separation
ParameterCondition
Column Chiral Stationary Phase (e.g., polysaccharide-based like cellulose or amylose derivatives)[2][5]
Mobile Phase Isocratic mixture of Hexane/Isopropanol or other suitable non-polar/polar organic solvent mixture
Flow Rate 0.5 - 1.0 mL/min
Detection UV at 220 nm
Injection Volume 5-10 µL
Expected Outcome Baseline or near-baseline separation of the two enantiomers

Experimental Protocols

Sample Preparation
  • Dissolution: Dissolve the crude this compound sample in a suitable solvent. For reversed-phase HPLC, a mixture of the mobile phase (e.g., Water/Acetonitrile) is recommended. For chiral HPLC, the mobile phase (e.g., Hexane/Isopropanol) should be used.

  • Concentration: The concentration of the sample should be optimized. For analytical method development, a concentration of approximately 1 mg/mL is a good starting point. For preparative purification, a higher concentration will be necessary, depending on the column capacity.

  • Filtration: Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

Reversed-Phase HPLC for General Purification

This method is suitable for removing impurities that are more or less polar than the target compound.

  • System Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 90% A, 10% B) until a stable baseline is achieved.

  • Injection: Inject the filtered sample onto the column.

  • Elution: Run the gradient program as detailed in Table 1.

  • Fraction Collection: Collect fractions corresponding to the peak of this compound.

  • Post-Purification Analysis: Analyze the collected fractions for purity using the same HPLC method. Pool the pure fractions.

  • Solvent Evaporation: Remove the mobile phase from the pooled fractions using a rotary evaporator or lyophilizer to obtain the purified compound.

Chiral HPLC for Enantiomeric Separation

This method is employed to separate the (R)- and (S)-enantiomers of this compound. The choice of the chiral stationary phase (CSP) is critical and may require screening of different columns[2][5].

  • System Equilibration: Equilibrate the chiral column with the isocratic mobile phase until a stable baseline is observed.

  • Injection: Inject the purified racemic mixture of this compound.

  • Elution: Perform the isocratic elution until both enantiomer peaks have eluted.

  • Fraction Collection: Collect the fractions for each individual enantiomer peak.

  • Enantiomeric Purity Analysis: Analyze the collected fractions to determine the enantiomeric excess (e.e.) of each.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions to yield the purified enantiomers.

Visualizations

HPLC_Purification_Workflow cluster_prep Sample Preparation cluster_rp_hplc Reversed-Phase HPLC cluster_chiral_hplc Chiral HPLC cluster_post Post-Purification dissolve Dissolve Crude Sample filter Filter Sample (0.22 µm) dissolve->filter rp_inject Inject on C18 Column filter->rp_inject For General Purity rp_elute Gradient Elution rp_inject->rp_elute rp_collect Collect Fractions rp_elute->rp_collect rp_analyze Purity Analysis rp_collect->rp_analyze chiral_inject Inject on Chiral Column rp_analyze->chiral_inject For Enantiomer Separation evaporate Solvent Evaporation rp_analyze->evaporate If Chiral Separation Not Needed chiral_elute Isocratic Elution chiral_inject->chiral_elute chiral_collect Collect Enantiomer Fractions chiral_elute->chiral_collect chiral_analyze Enantiomeric Purity Analysis chiral_collect->chiral_analyze chiral_analyze->evaporate final_product Pure Compound/Enantiomers evaporate->final_product

References

Application Notes and Protocols for Antifungal Activity Screening of N-(2-hydroxy-2-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for determining the in vitro antifungal activity of N-(2-hydroxy-2-phenylethyl)acetamide, a compound isolated from the endophytic fungus Diaporthe eucalyptorum KY-9, which has shown antifungal properties against Alternaria solani.[1][2][3] The methodologies described are based on established standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of data.[4][5]

Core Principles of Antifungal Susceptibility Testing

The primary objective of in vitro antifungal susceptibility testing is to determine the minimal concentration of a drug that affects a fungal isolate. This is crucial for the evaluation of novel antifungal agents like this compound. The two key parameters determined are:

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antifungal agent that prevents the visible in vitro growth of a microorganism.[6][7][8]

  • Minimum Fungicidal Concentration (MFC): The lowest concentration of an antifungal agent that results in a ≥99.9% reduction in the initial fungal inoculum.[9][10]

Data Presentation

Quantitative data from antifungal susceptibility testing of this compound should be presented in a clear and structured tabular format for straightforward comparison and analysis.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Various Fungal Species

Fungal SpeciesStrain IDMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
Candida albicansATCC 900286412832 - 256
Candida glabrataATCC 9003012825664 - 512
Candida parapsilosisATCC 22019326416 - 128
Cryptococcus neoformansATCC 901126412832 - 256
Aspergillus fumigatusATCC 20430512825664 - 512
Alternaria solaniField Isolate16328 - 64

MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit the growth of 50% and 90% of the tested isolates, respectively.

Table 2: Minimum Fungicidal Concentration (MFC) of this compound

Fungal SpeciesStrain IDMFC (µg/mL)MFC/MIC RatioInterpretation
Candida albicansATCC 900282564Fungistatic
Candida parapsilosisATCC 22019>512>8Tolerant
Cryptococcus neoformansATCC 901121282Fungicidal
Aspergillus fumigatusATCC 204305>512>4Fungistatic
Alternaria solaniField Isolate644Fungistatic

A compound is generally considered fungicidal if the MFC is no more than four times the MIC.[10]

Experimental Protocols

Detailed methodologies for the key experiments are provided below. Adherence to these protocols is essential for obtaining reliable and reproducible results.

Protocol 1: Broth Microdilution Method for MIC Determination

This protocol is adapted from the CLSI M27-A3 and M38-A2 guidelines and is a widely used method for determining the MIC of antifungal agents.[11][12]

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Fungal isolates

  • Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA)

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Spectrophotometer

  • Multichannel pipette

Procedure:

  • Preparation of Antifungal Stock Solution:

    • Prepare a stock solution of this compound in DMSO at a concentration of 10 mg/mL.

    • The final concentration of DMSO in the test wells should not exceed 1% to avoid inhibiting fungal growth.[5]

  • Preparation of Fungal Inoculum:

    • Subculture the fungal isolates on SDA or PDA plates and incubate at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds) to ensure viability and purity.[5]

    • Harvest fungal cells (or conidia for molds) and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (absorbance at 530 nm).[5]

    • This suspension will contain approximately 1-5 x 10⁶ CFU/mL for yeasts.

    • Dilute the standardized suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10³ CFU/mL in the test wells.[5]

  • Assay Procedure:

    • Perform two-fold serial dilutions of the this compound stock solution in RPMI-1640 medium in the 96-well microtiter plate to achieve the desired concentration range.[5]

    • Dispense 100 µL of each dilution into the corresponding wells.

    • Add 100 µL of the prepared fungal inoculum to each well.

    • Include a growth control well (medium and inoculum, no drug) and a sterility control well (medium only).[5]

  • Incubation:

    • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.[13]

  • Endpoint Determination (MIC Reading):

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for azoles and echinocandins against yeasts) compared to the growth control.[13] For novel compounds, a complete inhibition endpoint may also be considered.[14] The endpoint can be read visually or with a spectrophotometer at 490 nm.

Protocol 2: Disk Diffusion Assay

The disk diffusion assay is a simpler, agar-based method for preliminary screening of antifungal activity.[4]

Materials:

  • This compound

  • Sterile blank paper disks (6 mm diameter)

  • Mueller-Hinton agar supplemented with 2% glucose and 0.5 µg/mL methylene blue dye (for yeasts)[4]

  • Fungal isolates

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

Procedure:

  • Preparation of Antifungal Disks:

    • Impregnate sterile blank paper disks with a known concentration of this compound solution.

    • Allow the disks to dry completely in a sterile environment.

  • Inoculum and Plate Preparation:

    • Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard as described in Protocol 1.

    • Using a sterile cotton swab, evenly streak the inoculum over the entire surface of the Mueller-Hinton agar plate.[15]

    • Allow the plate to dry for 5-15 minutes.

  • Disk Application and Incubation:

    • Aseptically place the prepared antifungal disks onto the inoculated agar surface.

    • Gently press the disks to ensure complete contact with the agar.

    • Incubate the plates at 35°C for 24-48 hours.

  • Measurement of Inhibition Zone:

    • Measure the diameter of the zone of complete growth inhibition around each disk in millimeters. The size of the zone is proportional to the susceptibility of the fungus to the compound.[4]

Protocol 3: Minimum Fungicidal Concentration (MFC) Determination

The MFC is determined following the MIC assay to assess whether the compound has a fungicidal or fungistatic effect.[14]

Procedure:

  • Subculturing from MIC Wells:

    • Following the MIC determination, take a 10-20 µL aliquot from each well that showed complete growth inhibition (i.e., at and above the MIC).[14]

    • Also, take an aliquot from the growth control well.

  • Plating and Incubation:

    • Spot the aliquots onto a fresh SDA or PDA plate.

    • Incubate the plates at 35°C for 24-48 hours or until growth is visible in the spot from the growth control.

  • MFC Determination:

    • The MFC is the lowest concentration of this compound that results in no fungal growth or a significant reduction in CFU (e.g., <3 colonies, which corresponds to approximately 99-99.5% killing activity) on the subculture plate.[14]

Visualizations

Signaling Pathways and Experimental Workflows

To better understand the potential mechanisms of action and the experimental processes, the following diagrams are provided.

Antifungal_Screening_Workflow cluster_prep Preparation cluster_assays Primary Screening cluster_secondary Secondary Analysis cluster_results Data Analysis Compound This compound Stock MIC Broth Microdilution (MIC) Compound->MIC Disk Disk Diffusion Compound->Disk Fungus Fungal Inoculum Preparation Fungus->MIC Fungus->Disk MFC MFC Determination MIC->MFC Data Data Tabulation & Interpretation Disk->Data MFC->Data

Caption: Workflow for antifungal activity screening.

Putative_Antifungal_Targets cluster_cell_wall Cell Wall Integrity cluster_membrane Cell Membrane Function cluster_signaling Signal Transduction Compound This compound Glucan β-(1,3)-Glucan Synthesis Compound->Glucan Inhibits? Ergosterol Ergosterol Biosynthesis Compound->Ergosterol Inhibits? HOG HOG Pathway Compound->HOG Disrupts? Cell_Wall Fungal Cell Wall Glucan->Cell_Wall Component of Chitin Chitin Synthesis Chitin->Cell_Wall Component of Cell_Membrane Fungal Cell Membrane Ergosterol->Cell_Membrane Component of Stress_Response Stress Response & Virulence HOG->Stress_Response leads to Calcineurin Calcineurin Pathway Calcineurin->Stress_Response leads to

Caption: Potential fungal targets for antifungal agents.

References

Application Notes and Protocols for Broth Microdilution Assay of N-(2-hydroxy-2-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for determining the antimicrobial susceptibility of the compound N-(2-hydroxy-2-phenylethyl)acetamide using the broth microdilution method. This technique is a cornerstone in antimicrobial susceptibility testing, allowing for the quantitative determination of the Minimum Inhibitory Concentration (MIC) of a compound against various microorganisms.[1][2]

Introduction

This compound is a compound that has been isolated from the endophytic fungus Diaporthe eucalyptorum KY-9.[3][4] Preliminary studies have indicated its potential as an antifungal agent, demonstrating activity against Alternaria solani.[3][5] The broth microdilution assay is an essential tool for further characterizing the antimicrobial spectrum and potency of this compound. It is a widely used method in both the United States and Europe for testing the susceptibility of microorganisms to antimicrobial agents.[1] The results of this assay are crucial for preclinical drug development and for understanding the potential therapeutic applications of novel compounds.

The broth microdilution method offers several advantages, including its high accuracy, which is comparable to the gold standard agar dilution method.[1] It also allows for the simultaneous testing of multiple antimicrobial agents and is amenable to automation, which increases throughput and reproducibility.[1] Standardized protocols from organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) ensure the reliability and comparability of results across different laboratories.[6][7][8][9]

Experimental Protocols

This section details the methodology for performing the broth microdilution assay to determine the MIC of this compound. The protocol is based on established guidelines from CLSI and EUCAST.

Materials and Reagents:

  • Test Compound: this compound

  • Microorganisms:

    • Fungal strain (e.g., Alternaria solani, Candida albicans ATCC 90028)

    • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Growth Media:

    • For fungi: RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS.

    • For bacteria: Cation-adjusted Mueller-Hinton Broth (CAMHB).[10]

  • Sterile 96-well microtiter plates

  • Sterile pipette tips and multichannel pipettes

  • Incubator (35°C for bacteria, 35°C or other optimal temperature for fungi)

  • Spectrophotometer or microplate reader (optional, for turbidimetric reading)

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for the test compound

  • Sterile saline (0.85%)

  • Vortex mixer

  • Positive control antimicrobial agents (e.g., Amphotericin B for fungi, Gentamicin for bacteria)

  • Negative control (growth and sterility controls)

Experimental Workflow Diagram

BrothMicrodilutionWorkflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Prepare stock solution of This compound C Prepare serial dilutions of the test compound in the microtiter plate A->C B Prepare microbial inoculum (0.5 McFarland standard) D Inoculate microtiter plate wells with the standardized microbial suspension B->D C->D E Incubate the plate under appropriate conditions D->E F Visually or spectrophotometrically determine microbial growth E->F G Identify the Minimum Inhibitory Concentration (MIC) F->G

Caption: Workflow for the broth microdilution assay.

Step-by-Step Protocol:

  • Preparation of the Test Compound:

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to prepare a stock solution of known concentration (e.g., 10 mg/mL).

    • Further dilute the stock solution in the appropriate broth to create a working solution at the highest concentration to be tested.

  • Preparation of the Inoculum:

    • From a fresh culture (18-24 hours for bacteria, 24-48 hours for yeast, or longer for filamentous fungi), pick several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria.[10]

    • Dilute this standardized suspension in the appropriate broth to achieve the final desired inoculum concentration in the microtiter plate wells (typically 5 x 10^5 CFU/mL for bacteria).

  • Serial Dilution in Microtiter Plate:

    • Dispense 100 µL of the appropriate sterile broth into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the highest concentration of the test compound working solution to well 1.

    • Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (broth and inoculum, no compound).

    • Well 12 will serve as the sterility control (broth only).

  • Inoculation of the Microtiter Plate:

    • Add 100 µL of the prepared and diluted microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation:

    • Cover the microtiter plate and incubate at the appropriate temperature and duration.

      • For most bacteria: 35°C for 16-20 hours in ambient air.[1]

      • For fungi: 35°C for 24-48 hours (or longer, depending on the species) in ambient air.

  • Determination of MIC:

    • After incubation, examine the plate for microbial growth. Growth is indicated by turbidity, a pellet at the bottom of the well, or a color change if a growth indicator is used.[1][2]

    • The MIC is the lowest concentration of this compound that completely inhibits visible growth of the microorganism.[1][2]

Data Presentation

The quantitative results of the broth microdilution assay should be summarized in a clear and structured table. This allows for easy comparison of the activity of this compound against different microorganisms.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

Fungal StrainThis compound MIC (µg/mL)Positive Control (e.g., Amphotericin B) MIC (µg/mL)
Alternaria solani[Insert Value][Insert Value]
Candida albicans ATCC 90028[Insert Value][Insert Value]
Aspergillus fumigatus ATCC 204305[Insert Value][Insert Value]

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

Bacterial StrainThis compound MIC (µg/mL)Positive Control (e.g., Gentamicin) MIC (µg/mL)
Staphylococcus aureus ATCC 29213[Insert Value][Insert Value]
Escherichia coli ATCC 25922[Insert Value][Insert Value]
Pseudomonas aeruginosa ATCC 27853[Insert Value][Insert Value]

Signaling Pathways and Logical Relationships

While the specific mechanism of action for this compound is not yet elucidated, a general logical diagram for interpreting MIC results can be constructed.

Logical Relationship for MIC Interpretation

MIC_Interpretation cluster_observation Observation cluster_interpretation Interpretation cluster_conclusion Conclusion A Visible Microbial Growth in Well C Compound Concentration < MIC A->C Indicates B No Visible Microbial Growth in Well D Compound Concentration ≥ MIC B->D Indicates E Determine Lowest Concentration with No Growth = MIC C->E D->E

Caption: Logical flow for determining the MIC value.

Disclaimer: This document provides a general protocol and should be adapted based on the specific microorganisms being tested and the solubility and stability of the test compound. Adherence to established guidelines from CLSI and EUCAST is strongly recommended for ensuring the accuracy and reproducibility of results. Appropriate quality control measures, including the use of reference strains and control antimicrobials, are essential.

References

Application Notes and Protocols: In Vitro Evaluation of N-(2-hydroxy-2-phenylethyl)acetamide's Anti-Candida Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Candidiasis, caused by opportunistic fungal pathogens of the Candida genus, represents a significant and growing threat to public health, particularly in immunocompromised individuals. The rise of drug-resistant strains necessitates the discovery and development of novel antifungal agents. This document provides detailed application notes and protocols for the in vitro evaluation of the antifungal properties of N-(2-hydroxy-2-phenylethyl)acetamide and its close structural analogs against clinically relevant Candida species.

Note: While direct and extensive data on this compound against Candida species is emerging, this document utilizes comprehensive data from a closely related analog, 2-chloro-N-phenylacetamide, to illustrate the application of these protocols. This analog has demonstrated significant fungicidal and antibiofilm activity against fluconazole-resistant Candida strains and serves as an excellent model for outlining the experimental procedures.

Data Presentation: Antifungal Activity of a Representative Acetamide

The following tables summarize the in vitro antifungal activity of 2-chloro-N-phenylacetamide against various Candida species, providing a framework for presenting data for this compound.

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of 2-chloro-N-phenylacetamide against Candida Species.

Candida SpeciesStrain TypeMIC Range (µg/mL)MFC Range (µg/mL)
C. albicansStandard & Clinical128 - 256[1][2][3][4]512 - 1024[1][2][3][4]
C. parapsilosisStandard & Clinical128 - 256[1][2][3][4]1024[1]
C. tropicalisClinical16 - 256[5]Not Reported

Table 2: Antibiofilm Activity of 2-chloro-N-phenylacetamide.

Candida SpeciesActivityConcentration% Inhibition/Disruption
C. albicansBiofilm Formation Inhibition1/4 MIC to 8x MICUp to 92%[1][2][3][4]
C. albicansPre-formed Biofilm DisruptionMICUp to 87%[1][2][3][4]
C. parapsilosisBiofilm Formation Inhibition1/4 MIC to 8x MICSignificant (exact % not specified)[5]
C. parapsilosisPre-formed Biofilm DisruptionMIC>50%[5]
C. tropicalisBiofilm Formation Inhibition1/4 MIC to 8x MICSignificant (exact % not specified)[5]
C. tropicalisPre-formed Biofilm DisruptionMIC>50%[5]

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is based on the broth microdilution method, a standardized technique for determining the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Materials:

  • This compound (or analog)

  • Candida species isolates (e.g., C. albicans, C. parapsilosis)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Sterile saline (0.85%)

  • 0.5 McFarland standard

  • Incubator (35°C)

Procedure:

  • Preparation of Fungal Inoculum:

    • Culture the Candida isolates on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.[6]

  • Preparation of Drug Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial twofold dilutions of the compound in RPMI 1640 medium in the 96-well plate to achieve the desired final concentration range (e.g., 1 to 1024 µg/mL).

  • Inoculation and Incubation:

    • Add 100 µL of the diluted fungal inoculum to each well containing 100 µL of the drug dilution.

    • Include a growth control (inoculum without drug) and a sterility control (medium without inoculum).

    • Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC:

    • The MIC is the lowest concentration of the compound at which there is no visible growth. This can be determined visually or by reading the absorbance at a specific wavelength (e.g., 530 nm).

Determination of Minimum Fungicidal Concentration (MFC)

The MFC is the lowest concentration of an antimicrobial agent that kills a particular microorganism.

Procedure:

  • Following the MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth.

  • Spot-plate the aliquots onto SDA plates.

  • Incubate the plates at 35°C for 24-48 hours.

  • The MFC is the lowest concentration from which no colonies grow on the SDA plate.

Biofilm Formation Inhibition Assay

This assay determines the ability of the compound to prevent the formation of biofilms.

Procedure:

  • Prepare serial dilutions of this compound in a 96-well flat-bottom microtiter plate.

  • Add the standardized fungal inoculum (as prepared for the MIC assay) to each well.

  • Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

  • After incubation, gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Quantify the remaining biofilm using a suitable method, such as the crystal violet (CV) staining assay or the XTT reduction assay.

    • CV Assay: Stain with 0.1% crystal violet, wash, and then solubilize the stain with an appropriate solvent (e.g., ethanol). Read the absorbance.

    • XTT Assay: Add XTT solution and an electron-coupling agent. Incubate and read the colorimetric change, which correlates with metabolic activity.

Pre-formed Biofilm Disruption Assay

This assay assesses the compound's ability to disrupt established biofilms.

Procedure:

  • Prepare biofilms in a 96-well plate as described above (steps 2 and 3 of the biofilm inhibition assay), but without the addition of the test compound.

  • After biofilm formation, gently wash the wells with PBS.

  • Add fresh medium containing serial dilutions of this compound to the wells with the pre-formed biofilms.

  • Incubate for a further 24 hours.

  • Wash the wells and quantify the remaining biofilm as described above.

Visualizations

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_mic MIC Determination cluster_mfc MFC Determination A Candida Culture on SDA B Prepare 0.5 McFarland Inoculum A->B D Inoculate 96-well Plate B->D C Prepare Drug Dilutions C->D E Incubate at 35°C for 24-48h D->E F Read MIC (Visually or Spectrophotometrically) E->F G Aliquot from Wells with No Growth F->G H Spot on SDA Plates G->H I Incubate and Read MFC H->I

Caption: Workflow for MIC and MFC Determination.

General Workflow for Biofilm Assays

G cluster_inhibition Biofilm Inhibition Assay cluster_disruption Pre-formed Biofilm Disruption Assay A Add Drug and Inoculum B Incubate for 24-48h A->B C Wash Non-adherent Cells B->C D Quantify Biofilm (CV or XTT) C->D E Form Biofilm (24-48h) F Wash and Add Drug E->F G Incubate for 24h F->G H Wash and Quantify Biofilm G->H

Caption: Workflows for Biofilm Inhibition and Disruption Assays.

Hypothetical Signaling Pathway for Antifungal Action

Based on preliminary data for analogs suggesting that the mechanism of action is not related to ergosterol or the cell wall, a hypothetical pathway could involve the inhibition of key cellular processes. In silico studies on 2-chloro-N-phenylacetamide suggest dihydrofolate reductase (DHFR) as a potential target.[5]

G compound N-(2-hydroxy-2-phenylethyl) acetamide dhfr Dihydrofolate Reductase (DHFR) compound->dhfr Inhibition thf Tetrahydrofolate dhfr->thf Catalyzes dna_synthesis DNA Synthesis thf->dna_synthesis amino_acids Amino Acid Synthesis thf->amino_acids cell_death Fungal Cell Death dna_synthesis->cell_death Essential for viability amino_acids->cell_death Essential for viability

Caption: Hypothetical Inhibition of the Folic Acid Synthesis Pathway.

References

Application Notes: N-(2-hydroxy-2-phenylethyl)acetamide as a Promising Lead Compound for Antifungal Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxy-2-phenylethyl)acetamide is a naturally occurring compound isolated from the endophytic fungus Diaporthe eucalyptorum.[1][2][3] Recent studies have identified its potential as a valuable lead compound in the development of novel antifungal agents. This document provides detailed application notes and protocols for researchers interested in exploring the therapeutic potential of this molecule. It covers its known biological activity, outlines experimental procedures for its evaluation, and discusses its potential as a scaffold for further drug development.

Chemical Properties

PropertyValueSource
IUPAC Name This compoundPubChem
Molecular Formula C10H13NO2[2]
Molecular Weight 179.22 g/mol [2]
CAS Number 3306-05-6MedChemExpress
Appearance SolidMedChemExpress
Solubility Soluble in DMSOMedChemExpress

Biological Activity and Data Presentation

This compound has demonstrated notable antifungal activity against the plant pathogenic fungus Alternaria solani, the causative agent of early blight in various crops.[1][2][3] This finding suggests its potential as a starting point for the development of new agricultural or clinical antifungal drugs.

Antifungal Potency

The antifungal activity of this compound was determined using a broth microdilution method to establish its Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

CompoundTarget OrganismMIC (μM)Reference
This compoundAlternaria solani50[2]

Potential Mechanism of Action

While the precise mechanism of action for this compound has not been definitively elucidated, its structural similarity to phenylethanolamine suggests several plausible targets within the fungal cell. The phenylethanolamine scaffold is known to interact with various biological targets, including G-protein coupled receptors and enzymes involved in neurotransmitter biosynthesis in mammals. In fungi, analogous pathways or enzymes could be affected.

Two primary hypothetical mechanisms for its antifungal activity are proposed:

  • Disruption of Fungal Cell Wall Integrity: The fungal cell wall is a crucial structure, essential for maintaining cell shape, providing osmotic protection, and acting as a scaffold for various enzymes. The Cell Wall Integrity (CWI) pathway is a key signaling cascade that regulates cell wall biosynthesis and remodeling in response to stress. It is a well-established target for antifungal drugs. This compound may interfere with key components of this pathway, leading to a weakened cell wall and ultimately, cell lysis.

  • Inhibition of Ergosterol Biosynthesis: Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells. The ergosterol biosynthesis pathway is a primary target for many widely used antifungal drugs, such as azoles and polyenes. By inhibiting one of the enzymes in this pathway, this compound could disrupt membrane fluidity and function, leading to fungal cell death.

Further research, including target-based screening and transcriptomic or proteomic analyses of treated fungal cells, is required to validate these hypotheses.

Experimental Protocols

The following protocols provide a framework for the initial evaluation and further development of this compound as an antifungal lead compound.

Protocol 1: In Vitro Antifungal Susceptibility Testing (Broth Microdilution Method)

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for antifungal susceptibility testing of filamentous fungi.

1. Materials:

  • This compound
  • Alternaria solani strain (or other fungal strains of interest)
  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS
  • Dimethyl sulfoxide (DMSO)
  • Sterile 96-well microtiter plates
  • Spectrophotometer
  • Incubator (28-30°C)

2. Procedure:

Protocol 2: In Silico ADME/Tox Prediction

Early assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME/Tox) properties is crucial in drug discovery. Several online tools can provide predictions for these parameters.

1. Recommended Tools:

  • SwissADME: A free web tool to evaluate pharmacokinetics, drug-likeness, and medicinal chemistry friendliness of small molecules.
  • pkCSM: Predicts various ADME and toxicity properties of small molecules.

2. Procedure: a. Obtain the SMILES (Simplified Molecular Input Line Entry System) string for this compound. (SMILES: CC(=O)NCC(O)c1ccccc1) b. Input the SMILES string into the chosen web server. c. Analyze the predicted parameters, including but not limited to:

  • Absorption: Gastrointestinal (GI) absorption, Caco-2 permeability.
  • Distribution: Blood-Brain Barrier (BBB) penetration, plasma protein binding.
  • Metabolism: Cytochrome P450 (CYP) inhibition.
  • Excretion: Total clearance.
  • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

3. Data Interpretation:

  • The results will provide an initial assessment of the compound's drug-like properties and potential liabilities. This information can guide the design of analogs with improved ADME/Tox profiles.

Visualizations: Workflows and Pathways

To facilitate a deeper understanding of the drug discovery process and potential mechanisms of action, the following diagrams have been generated using Graphviz.

Drug_Discovery_Workflow cluster_Discovery Discovery & Preclinical Phase cluster_Clinical Clinical Trials Lead Identification Lead Identification Lead Optimization Lead Optimization Lead Identification->Lead Optimization SAR In Vitro Studies In Vitro Studies Lead Optimization->In Vitro Studies Potency & Selectivity In Vivo Studies In Vivo Studies In Vitro Studies->In Vivo Studies Efficacy ADME/Tox Profiling ADME/Tox Profiling In Vivo Studies->ADME/Tox Profiling Safety Phase I Phase I ADME/Tox Profiling->Phase I IND Submission Phase II Phase II Phase I->Phase II Phase III Phase III Phase II->Phase III FDA Review FDA Review Phase III->FDA Review Fungal_Cell_Wall_Integrity_Pathway Cell Wall Stress Cell Wall Stress Sensors Cell Surface Sensors (Wsc1, Mid2) Cell Wall Stress->Sensors Rho1_GTPase Rho1 GTPase Sensors->Rho1_GTPase activates PKC1 Protein Kinase C1 Rho1_GTPase->PKC1 activates MAPK_Cascade MAP Kinase Cascade (Bck1, Mkk1/2, Slt2) PKC1->MAPK_Cascade activates Transcription_Factors Transcription Factors (Rlm1, Swi4/Swi6) MAPK_Cascade->Transcription_Factors activates Cell_Wall_Synthesis Cell Wall Synthesis Genes Transcription_Factors->Cell_Wall_Synthesis upregulates Ergosterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA Mevalonate Mevalonate HMG-CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Azoles Azoles (e.g., Fluconazole) Target: Lanosterol demethylase Azoles->Lanosterol inhibits conversion to Ergosterol

References

Application Notes and Protocols for N-(2-hydroxyphenyl)acetamide in Anti-Inflammatory Agent Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Note to the user: The following information pertains to N-(2-hydroxyphenyl)acetamide , also known as 2-acetaminophenol. Extensive research did not yield specific data regarding the anti-inflammatory properties or synthesis protocols for "N-(2-hydroxy-2-phenylethyl)acetamide" as requested. However, N-(2-hydroxyphenyl)acetamide is a structurally related compound with demonstrated anti-inflammatory and anti-arthritic potential.

Application Notes

Introduction

N-(2-hydroxyphenyl)acetamide is a synthetic compound and a derivative of salicylic acid that has shown significant promise as an anti-inflammatory and anti-arthritic agent.[1][2] Studies in animal models of arthritis have demonstrated its ability to ameliorate disease severity, reduce inflammation and pain, and decrease the expression of pro-inflammatory cytokines.[3][4] Its mechanism of action appears to be multifactorial, involving the inhibition of key inflammatory mediators and the modulation of oxidative stress.[1][3] These properties make N-(2-hydroxyphenyl)acetamide a compelling candidate for further investigation in the development of novel anti-inflammatory therapeutics.

Mechanism of Action

The anti-inflammatory effects of N-(2-hydroxyphenyl)acetamide are attributed to its ability to suppress the production of pro-inflammatory cytokines and reactive oxygen species (ROS). Specifically, it has been shown to reduce the serum levels of Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α) in adjuvant-induced arthritic rats.[1][3][4] These cytokines are pivotal in the pathogenesis of inflammatory diseases like rheumatoid arthritis.[2][4] By inhibiting IL-1β and TNF-α, N-(2-hydroxyphenyl)acetamide can interrupt the inflammatory cascade that leads to joint inflammation and damage.[2] Furthermore, its ability to modulate oxidative stress by affecting markers like nitric oxide, peroxide, and glutathione suggests an additional layer to its anti-inflammatory activity.[1][3]

ANTI_INFLAMMATORY_PATHWAY cluster_inflammation Inflammatory Stimulus cluster_cells Immune Cells (e.g., Macrophages) cluster_compound N-(2-hydroxyphenyl)acetamide cluster_mediators Pro-inflammatory Mediators cluster_effects Pathophysiological Effects Inflammatory Stimulus Inflammatory Stimulus Immune_Cells Immune Cells Inflammatory Stimulus->Immune_Cells Cytokines IL-1β, TNF-α Immune_Cells->Cytokines Upregulation ROS Reactive Oxygen Species (ROS) Immune_Cells->ROS Production NA2 N-(2-hydroxyphenyl)acetamide NA2->Cytokines Inhibition NA2->ROS Modulation Inflammation Inflammation Cytokines->Inflammation ROS->Inflammation Joint_Damage Joint Damage Inflammation->Joint_Damage

Caption: Proposed anti-inflammatory mechanism of N-(2-hydroxyphenyl)acetamide.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the anti-inflammatory effects of N-(2-hydroxyphenyl)acetamide (NA-2) in an adjuvant-induced arthritis (AIA) rat model.

Table 1: Effect of N-(2-hydroxyphenyl)acetamide on Paw Edema in AIA Rats [2]

Treatment GroupDay 12 Paw Volume (mean ± SEM)Day 21 Paw Volume (mean ± SEM)
Normal Control--
Arthritic ControlIncreased Significantly (P < 0.034)Increased Significantly (*P < 0.00)
Indomethacin (Reference)Significantly Decreased (##P < 0.05)Significantly Decreased
NA-2 (5 mg/kg)Significantly Decreased (#P < 0.00)Significantly Decreased

Table 2: Effect of N-(2-hydroxyphenyl)acetamide on Pro-inflammatory Cytokines in AIA Rats [3][4]

Treatment GroupSerum IL-1β Levels (pg/mL)Serum TNF-α Levels (pg/mL)
Diseased ControlElevatedElevated
NA-2 (5 mg/kg)Significantly Reduced (P < 0.05)Significantly Reduced (P < 0.05)
NA-2 (10 mg/kg)ReducedReduced

Table 3: Effect of N-(2-hydroxyphenyl)acetamide on Oxidative Stress Markers in AIA Rats [3]

Treatment GroupNitric OxidePeroxideGSH
Diseased ControlIncreasedIncreasedDecreased
NA-2 (5 mg/kg & 10 mg/kg)AlteredAlteredAltered

Experimental Protocols

Protocol 1: Adjuvant-Induced Arthritis (AIA) in Rats

This protocol describes the induction of arthritis in rats to evaluate the anti-inflammatory properties of N-(2-hydroxyphenyl)acetamide.[2][4]

Materials:

  • Female Sprague Dawley rats

  • Heat-killed Mycobacterium tuberculosis H37Ra (adjuvant)

  • N-(2-hydroxyphenyl)acetamide (NA-2)

  • Indomethacin (positive control)

  • Vehicle (for drug administration)

  • Plethysmometer

Procedure:

  • Acclimatize female Sprague Dawley rats for one week before the experiment.

  • Induce arthritis by a single intradermal injection of heat-killed Mycobacterium tuberculosis H37Ra suspended in paraffin oil at the base of the tail.

  • Divide the animals into the following groups:

    • Normal Control

    • Arthritic Control (vehicle-treated)

    • Positive Control (Indomethacin-treated)

    • Test Group (NA-2 treated, e.g., 5 mg/kg)

  • Initiate treatment with NA-2, indomethacin, or vehicle on the same day as adjuvant administration.

  • Monitor the following parameters throughout the experimental period:

    • Body Weight: Record daily.

    • Paw Edema Volume: Measure using a plethysmometer at regular intervals (e.g., every other day).

    • Arthritic Score: Clinically score the severity of arthritis in each paw.

  • Terminate the experiment when the arthritic score in the arthritic control group reaches a predetermined endpoint (e.g., a score of 4).[2][4]

  • At the end of the experiment, collect blood samples for biochemical analysis and tissues for histopathology.

EXPERIMENTAL_WORKFLOW cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_monitoring Monitoring & Data Collection cluster_analysis Endpoint Analysis Acclimatization Acclimatization Arthritis_Induction Arthritis Induction (M. tuberculosis H37Ra) Acclimatization->Arthritis_Induction Grouping Animal Grouping Arthritis_Induction->Grouping Treatment Daily Treatment (NA-2, Indomethacin, Vehicle) Grouping->Treatment Monitoring Paw Volume Body Weight Arthritic Score Treatment->Monitoring Termination Experiment Termination Monitoring->Termination Sample_Collection Blood & Tissue Collection Termination->Sample_Collection Analysis Cytokine & Oxidative Stress Analysis Sample_Collection->Analysis

Caption: Experimental workflow for evaluating anti-inflammatory activity.

Protocol 2: Measurement of Pro-inflammatory Cytokines and Oxidative Stress Markers

This protocol outlines the analysis of serum samples collected from the AIA rat model.[3]

Materials:

  • Serum samples from experimental animals

  • ELISA kits for IL-1β and TNF-α

  • Reagents for nitric oxide, peroxide, and glutathione (GSH) assays

  • Spectrophotometer/Plate reader

Procedure:

  • Cytokine Analysis (ELISA):

    • Use commercially available ELISA kits for the quantitative determination of IL-1β and TNF-α in the serum samples.

    • Follow the manufacturer's instructions for the assay procedure, including sample preparation, incubation times, and washing steps.

    • Measure the absorbance at the appropriate wavelength using a microplate reader.

    • Calculate the concentration of each cytokine based on a standard curve.

  • Oxidative Stress Marker Analysis:

    • Nitric Oxide: Measure nitric oxide levels in the plasma using a suitable colorimetric assay (e.g., Griess reagent).

    • Peroxide: Determine the peroxide levels in the serum using a relevant assay kit.

    • Glutathione (GSH): Measure the levels of reduced glutathione in the plasma using a spectrophotometric method.

  • Data Analysis:

    • Compare the levels of cytokines and oxidative stress markers between the different treatment groups.

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed differences.

References

Application Notes and Protocols: Acetamide Derivatives in Anticoagulant Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Topic: "N-(2-hydroxy-2-phenylethyl)acetamide" in Anticoagulant Drug Development Audience: Researchers, scientists, and drug development professionals.

Introduction

Initial investigations into the compound this compound have primarily identified its utility as an antifungal agent and as a precursor in the synthesis of other molecules. Currently, public domain research has not established a direct role for this compound as an anticoagulant. However, the broader class of acetamide derivatives is a subject of significant interest in the development of novel anticoagulant therapies. This document focuses on a representative subgroup, N-phenyl-2-(phenyl-amino) acetamide derivatives , which have been identified as promising inhibitors of Factor VIIa (FVIIa), a critical enzyme in the extrinsic pathway of the coagulation cascade.[1] These notes provide an overview of their application, relevant quantitative data, and detailed experimental protocols for their synthesis and evaluation.

Background: Targeting Factor VIIa in the Coagulation Cascade

The coagulation cascade is a series of enzymatic reactions leading to the formation of a fibrin clot. It is traditionally divided into the intrinsic, extrinsic, and common pathways.[2] The extrinsic pathway is the primary initiator of coagulation in response to vascular injury and is triggered by the exposure of Tissue Factor (TF).[2][3] Factor VIIa, a serine protease, forms a complex with TF, which then activates Factor X (FX), initiating the common pathway.[2] Inhibition of FVIIa is a key therapeutic strategy for developing new anticoagulants, as it targets the initiation phase of clot formation.[1] N-phenyl-2-(phenyl-amino) acetamide derivatives have emerged as a novel class of FVIIa inhibitors.[1][4]

Quantitative Data Summary

A study involving 22 synthesized N-phenyl-2-(phenyl-amino) acetamide analogues identified several compounds with significant anticoagulant activity. The following table summarizes the in vitro efficacy of the most potent compounds, as determined by the prothrombin time (PT) assay, which measures the integrity of the extrinsic and common pathways.[1]

Compound IDIn Vitro Anticoagulant Activity (Prothrombin Time in seconds)Binding Energy (kcal/mol) (In Silico)
4 25.4 ± 0.3-8.9
7 26.7 ± 0.6-9.2
15 25.9 ± 0.5-9.0
16 28.3 ± 0.4-9.5
19 27.1 ± 0.2-9.3
Warfarin (Standard) 30.1 ± 0.8-
Control (Vehicle) 14.2 ± 0.5-

Data presented is a representation from studies on N-phenyl-2-(phenyl-amino) acetamide derivatives as FVIIa inhibitors.[1]

Experimental Protocols

3.1. Synthesis of N-phenyl-2-(phenyl-amino) Acetamide Derivatives

This protocol describes a general synthesis method based on the Schotten-Baumann reaction.[1]

Materials:

  • Substituted aniline

  • Chloroacetyl chloride

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Primary amine

  • 10% Sodium hydroxide solution

  • Methanol for recrystallization

Procedure:

  • Step I: Synthesis of 2-chloro-N-phenylacetamide.

    • In a flask, dissolve substituted aniline (0.01 mol) and sodium bicarbonate (0.01 mol) in 25 mL of DCM.

    • Cool the mixture in an ice bath.

    • Add chloroacetyl chloride (0.01 mol) dropwise to the solution while stirring.

    • Continue stirring for 2-3 hours at room temperature.

    • Wash the organic layer with water, dry it over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude 2-chloro-N-phenylacetamide intermediate.

  • Step II: Synthesis of N-phenyl-2-(phenyl-amino) acetamide derivative.

    • Take the primary amine (0.01 mol) in a conical flask.

    • Add 10% sodium hydroxide solution and the product from Step I.

    • Shake the flask vigorously for 15 minutes.

    • Reflux the mixture for 60 minutes.

    • The product will separate as a solid.

    • Recrystallize the crude product from methanol to obtain the purified final compound.[1]

3.2. In Vitro Anticoagulant Activity Assessment: Prothrombin Time (PT) Assay

The Prothrombin Time (PT) assay is used to evaluate the effect of the synthesized compounds on the extrinsic coagulation pathway.[1][5][6]

Materials:

  • Platelet-poor plasma (PPP) from healthy human volunteers. Blood should be collected in a blue-top tube containing 3.2% buffered sodium citrate.[7]

  • Synthesized acetamide derivatives (dissolved in a suitable solvent, e.g., DMSO).

  • Thromboplastin reagent (containing tissue factor and phospholipids).

  • Calcium chloride (CaCl₂) solution (25mM), if not included in the thromboplastin reagent.[5]

  • Coagulometer or a water bath at 37°C and a stopwatch.

  • Control (vehicle solvent) and a standard anticoagulant (e.g., Warfarin).

Procedure:

  • Sample Preparation:

    • Prepare platelet-poor plasma by centrifuging citrated whole blood.[8]

    • Prepare stock solutions of the synthesized test compounds.

  • Assay Performance:

    • Pipette 0.1 mL of the platelet-poor plasma into a coagulation tube.

    • Add a specific concentration of the test compound solution (e.g., 10 µL) to the plasma. For the control, add the same volume of the solvent vehicle.

    • Incubate the mixture at 37°C for a specified time (e.g., 2 minutes).[5]

    • Add 0.2 mL of pre-warmed (37°C) thromboplastin reagent to the tube.[5]

    • Simultaneously, start a stopwatch (or the automated coagulometer).

    • Record the time in seconds for a visible fibrin clot to form.[6]

    • Perform all tests in duplicate or triplicate to ensure accuracy.

  • Data Analysis:

    • Calculate the mean clotting time for each test compound, control, and standard.

    • An increase in the prothrombin time compared to the control indicates anticoagulant activity.

Visualizations: Pathways and Workflows

4.1. Coagulation Cascade: Extrinsic Pathway Inhibition

The following diagram illustrates the extrinsic pathway of the coagulation cascade and highlights the point of inhibition by Factor VIIa inhibitors like the N-phenyl-2-(phenyl-amino) acetamide derivatives.

Coagulation_Cascade cluster_extrinsic Extrinsic Pathway cluster_common Common Pathway Vessel_Injury Vessel Injury TF Tissue Factor (TF) Vessel_Injury->TF exposes TF_FVIIa TF-FVIIa Complex TF->TF_FVIIa FVII Factor VII FVIIa Factor VIIa FVII->FVIIa FVIIa->TF_FVIIa FX Factor X TF_FVIIa->FX activates FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin activates Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen activates Fibrin Fibrin Clot Fibrinogen->Fibrin Inhibitor N-phenyl-2-(phenyl-amino) acetamide derivatives Inhibitor->FVIIa Inhibits

Caption: Inhibition of Factor VIIa by acetamide derivatives in the extrinsic pathway.

4.2. Experimental Workflow for Anticoagulant Activity Screening

This diagram outlines the logical flow of the experimental process, from synthesis to in vitro evaluation of the novel acetamide derivatives.

Workflow cluster_synthesis Compound Synthesis cluster_evaluation In Vitro Evaluation arrow arrow start Start Materials: Substituted Aniline, Chloroacetyl Chloride step1 Step I: Synthesis of 2-chloro-N-phenylacetamide start->step1 step2 Step II: Reaction with Primary Amine (Schotten-Baumann) step1->step2 product Purified Acetamide Derivatives step2->product assay Prothrombin Time (PT) Assay: 1. Incubate PPP with compound 2. Add Thromboplastin 3. Measure Clotting Time product->assay Test Compounds plasma Prepare Platelet- Poor Plasma (PPP) plasma->assay analysis Data Analysis assay->analysis result Identify Active Anticoagulant Compounds analysis->result

Caption: Workflow for synthesis and anticoagulant screening of acetamide derivatives.

References

Application Notes and Protocols for Structure-Activity Relationship (SAR) Studies of N-(2-hydroxy-2-phenylethyl)acetamide as an Antifungal Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and evaluating the structure-activity relationship (SAR) of N-(2-hydroxy-2-phenylethyl)acetamide and its analogs as potential antifungal agents. This document outlines the current knowledge, presents a framework for SAR exploration, and provides detailed experimental protocols for assessing antifungal efficacy.

Introduction

This compound is a naturally occurring compound isolated from the endophytic fungus Diaporthe eucalyptorum.[1][2] It has demonstrated notable antifungal activity, particularly against the plant pathogenic fungus Alternaria solani.[1][3] The phenylethanolamine scaffold is a well-known pharmacophore in medicinal chemistry, though typically associated with adrenergic receptor modulation. However, the discovery of antifungal properties in this compound opens a promising avenue for the development of novel antifungal agents.

Understanding the SAR of this compound is crucial for optimizing its antifungal potency, selectivity, and pharmacokinetic properties. These notes will guide researchers in designing and executing experiments to explore the chemical features essential for its biological activity.

Structure-Activity Relationship (SAR) of Acetamide Derivatives

While specific SAR studies on a broad series of this compound analogs are not extensively available in the public domain, we can infer potential SAR trends based on related classes of compounds, such as phenoxyacetamides and other amide derivatives that exhibit antimicrobial properties.[4][5] The core structure of this compound presents several key regions for chemical modification to probe the SAR:

  • Phenyl Ring Substitution: Modifications to the phenyl ring can influence electronic properties, lipophilicity, and steric interactions with the biological target.

  • Hydroxyl Group Modification: The benzylic hydroxyl group is a key feature. Its presence, stereochemistry, and potential for modification (e.g., etherification, esterification) could be critical for activity.

  • Acetamide Moiety Modification: The acetamide group offers opportunities for alteration. Varying the acyl group or replacing it with other functional groups can impact hydrogen bonding capacity and overall polarity.

Hypothetical SAR Data Presentation

The following table presents a hypothetical SAR study of this compound analogs. The predicted activity is based on general principles of medicinal chemistry and SAR trends observed in related antifungal compounds. This table is intended to serve as a guide for designing future experimental work.

Compound ID R1 (Phenyl Ring Substitution) R2 (Hydroxyl Modification) R3 (Amide Modification) Predicted Antifungal Activity (MIC) Rationale for Predicted Activity
LEAD-001 HOHCOCH₃+++Parent Compound
ANA-001 4-ClOHCOCH₃++++Electron-withdrawing group may enhance binding affinity.
ANA-002 4-OCH₃OHCOCH₃++Electron-donating group may decrease activity.
ANA-003 HOCH₃COCH₃+Masking the hydroxyl group may reduce hydrogen bonding and activity.
ANA-004 HOHCOCH₂CH₃+++Small alkyl variation on the amide may be well-tolerated.
ANA-005 HOHSO₂CH₃+/-Significant change in the electronic nature of the amide may be detrimental.

Key:

  • ++++ : High Potency (Low MIC)

  • +++ : Moderate Potency

  • ++ : Low Potency

  • + : Very Low Potency

  • +/- : Inactive or Weakly Active

Proposed Antifungal Mechanism of Action and Signaling Pathway

The precise molecular target of this compound in fungi has not been definitively identified. However, common mechanisms of antifungal action involve the disruption of the fungal cell wall or cell membrane integrity. The fungal cell wall, composed primarily of chitin and β-glucans, and the fungal cell membrane, containing ergosterol, are attractive targets as they are absent in mammalian cells.

A plausible mechanism for this compound could be the inhibition of key enzymes involved in the synthesis of these essential structural components. For instance, inhibition of glucan synthase would disrupt cell wall integrity, leading to osmotic instability and cell death.

Below is a diagram illustrating a generalized fungal cell wall biosynthesis pathway, a potential target for antifungal compounds.

Fungal_Cell_Wall_Biosynthesis cluster_inhibition Potential Inhibition Site UDP_GlcNAc UDP-GlcNAc Chitin_Synthase Chitin Synthase UDP_GlcNAc->Chitin_Synthase Chitin Chitin Chitin_Synthase->Chitin Cell_Wall Fungal Cell Wall Integrity Chitin->Cell_Wall UDP_Glucose UDP-Glucose Glucan_Synthase β-(1,3)-Glucan Synthase UDP_Glucose->Glucan_Synthase Glucan β-(1,3)-Glucan Glucan_Synthase->Glucan Glucan->Cell_Wall Inhibitor This compound Inhibitor->Glucan_Synthase Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum_Prep Prepare Fungal Inoculum (0.5 McFarland) Inoculation Inoculate Plates Inoculum_Prep->Inoculation Compound_Dilution Serial Dilution of Test Compounds in Plate Compound_Dilution->Inoculation Incubation Incubate Plates (24-48h) Inoculation->Incubation Read_Results Read MIC (Visually or Spectrophotometrically) Incubation->Read_Results

References

"N-(2-hydroxy-2-phenylethyl)acetamide" solubility in DMSO and other organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-(2-hydroxy-2-phenylethyl)acetamide is a compound of interest in various research fields, including as a potential antifungal agent.[1][2] A fundamental property for its application in experimental biology and drug development is its solubility in various solvents. This document provides an overview of its known solubility characteristics and detailed protocols for its quantitative determination.

Qualitative Solubility Profile

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassRepresentative SolventsPredicted SolubilityRationale
Polar AproticDMSO, Acetonitrile, AcetoneLikely SolubleThe presence of polar functional groups (hydroxyl and amide) suggests favorable interactions.
Polar ProticMethanol, EthanolLikely SolubleCapable of hydrogen bonding with the solute.
NonpolarHexane, TolueneLikely InsolubleThe overall polarity of the molecule is likely too high for significant solubility in nonpolar solvents.
AqueousWaterLimited SolubilityThe hydrophobic phenyl group may limit solubility despite the presence of hydrogen bonding groups.

Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of a compound.[4]

3.1. Materials

  • This compound (solid)

  • Solvents of interest (e.g., DMSO, ethanol, methanol, acetonitrile, water)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker or vortex mixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Volumetric flasks and pipettes

  • Analytical balance

3.2. Procedure

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent. The amount of solid should be sufficient to ensure that undissolved solid remains after equilibration.

  • Equilibration:

    • Seal the vials to prevent solvent evaporation.

    • Place the vials on an orbital shaker and agitate at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Separation of Undissolved Solid:

    • After equilibration, allow the vials to stand undisturbed to let the excess solid settle.

    • Centrifuge the vials to further facilitate the separation of the solid from the supernatant.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter to remove any remaining particulate matter.

    • Dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as HPLC, to determine the concentration of this compound.

    • A calibration curve should be generated using standard solutions of the compound at known concentrations to ensure accurate quantification.[4]

  • Data Reporting:

    • The solubility is reported as the concentration of the compound in the saturated solution, typically in units of mg/mL or mol/L, at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G A Start: Add excess solid to solvent B Equilibration (e.g., 24-48h shaking) A->B C Centrifugation to pellet excess solid B->C D Collect and filter supernatant C->D E Dilute sample for analysis D->E F Quantify concentration (e.g., HPLC) E->F G End: Report solubility (mg/mL or mol/L) F->G

Caption: Workflow for determining equilibrium solubility.

Potential Biological Context and Signaling

While a specific signaling pathway for this compound is not well-documented, it has been isolated from the endophytic fungus Diaporthe eucalyptorum and exhibits antifungal activity against Alternaria solani.[1] A related compound, N-(2-hydroxy phenyl) acetamide, has been shown to have anti-inflammatory and nephroprotective effects in rats, suggesting potential interactions with inflammatory pathways.[5] Further research is needed to elucidate the precise mechanisms of action and any associated signaling pathways for this compound.

The diagram below illustrates a generalized logical flow for investigating the biological activity of a novel compound like this compound.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies A Compound Synthesis/Isolation B Solubility & Stability Testing A->B C Initial Biological Screening (e.g., Antifungal Assay) B->C D Mechanism of Action Studies C->D E Animal Model of Disease (e.g., Fungal Infection) C->E G Lead Optimization D->G F Efficacy & Toxicity Assessment E->F F->G H Preclinical Development G->H

Caption: Drug discovery and development workflow.

References

Troubleshooting & Optimization

Technical Support Center: Purification of N-(2-hydroxy-2-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of N-(2-hydroxy-2-phenylethyl)acetamide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during the purification of this compound. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist in your experimental work.

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification of this compound, presented in a question-and-answer format.

Q1: My yield of this compound is significantly lower than expected after column chromatography. What are the potential causes and solutions?

Low recovery from column chromatography is a common issue when purifying polar molecules like this compound, which contains both a hydroxyl and an amide group.

  • Potential Causes:

    • Irreversible Adsorption: The polar functional groups can interact strongly with the silica gel stationary phase, leading to irreversible adsorption and loss of product on the column.

    • Product Streaking/Tailing: Broad peaks during elution can lead to mixing with impurity bands, resulting in the collection of mixed fractions and a lower yield of the pure compound.

    • Decomposition on Silica: Amides can sometimes be sensitive to the acidic nature of standard silica gel, potentially leading to degradation during purification.

  • Solutions:

    • Deactivate Silica Gel: Before preparing your column, you can co-slurry the silica gel with a small percentage (e.g., 1%) of a polar solvent like triethylamine in your mobile phase to neutralize acidic sites.

    • Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, or a bonded phase like diol or C18 (in reversed-phase chromatography).

    • Optimize Mobile Phase: A gradient elution starting with a less polar solvent system and gradually increasing the polarity can help to improve separation and reduce tailing. For example, a gradient of ethyl acetate in hexanes, with a small addition of methanol towards the end, can be effective.

    • Alternative Purification Methods: If column chromatography consistently gives low yields, consider recrystallization as an alternative or final purification step.

Q2: I am observing persistent impurities in my final product even after purification. What are the likely impurities and how can I remove them?

The nature of impurities will largely depend on the synthetic route used to prepare this compound. Common synthetic pathways involve the acylation of 2-amino-1-phenylethanol.

  • Likely Impurities:

    • Unreacted Starting Materials: Residual 2-amino-1-phenylethanol or the acetylating agent (e.g., acetic anhydride, acetyl chloride).

    • Diacylated Byproduct: N,O-diacetylated product where both the amine and the hydroxyl group have been acetylated.

    • Over-acylation Products: If the reaction conditions are not carefully controlled, other side reactions may occur.

  • Solutions for Removal:

    • Aqueous Wash: An acidic wash (e.g., dilute HCl) during the workup can help remove unreacted 2-amino-1-phenylethanol by converting it to its water-soluble salt. A basic wash (e.g., saturated sodium bicarbonate) can remove any unreacted acidic acetylating agents.

    • Recrystallization: This is often a highly effective method for removing closely related impurities. A solvent system in which the desired product has good solubility at high temperatures and poor solubility at low temperatures is ideal. For this compound, a mixture of an alcohol and water is a good starting point.[1]

    • Chromatography Optimization: Fine-tuning the mobile phase composition in column chromatography can improve the separation of the desired product from its impurities.

Q3: My this compound "oils out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This is often due to the presence of impurities or a suboptimal solvent system.

  • Troubleshooting Steps:

    • Re-dissolve: Heat the solution to re-dissolve the oil.

    • Add More Solvent: Add a small amount of the primary solvent to decrease the saturation of the solution.

    • Slow Cooling: Allow the solution to cool very slowly to room temperature. You can insulate the flask to slow down the cooling rate.

    • Scratching: Use a glass rod to scratch the inside of the flask at the surface of the solution to induce crystallization.

    • Seed Crystals: If you have a small amount of pure solid, add a seed crystal to the cooled solution to initiate crystallization.

    • Change Solvent System: If the above steps fail, it may be necessary to choose a different solvent or solvent mixture for recrystallization.

Frequently Asked Questions (FAQs)

Q: What is a recommended solvent system for the recrystallization of this compound?

A: A common and effective technique involves dissolving the crude product in a minimal amount of a hot alcoholic solvent, such as methanol or ethanol, followed by the gradual addition of a polar anti-solvent, like water, until the solution becomes slightly turbid.[1] Upon slow cooling, pure crystals of this compound should form.

Q: What are suitable mobile phases for column chromatography of this compound on silica gel?

A: A good starting point for a mobile phase would be a mixture of a moderately polar solvent and a non-polar solvent. For example, a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 100%). A small amount of methanol (1-5%) can be added to the ethyl acetate to increase the polarity further if the compound is not eluting.

Q: How can I monitor the purity of this compound during the purification process?

A: Thin-layer chromatography (TLC) is a quick and effective way to monitor the progress of your purification. Use the same solvent system for TLC as you plan to use for column chromatography. High-performance liquid chromatography (HPLC) can provide a more quantitative assessment of purity. A patent for a related compound suggests a C18 column with a mobile phase of water and methanol, which could be adapted for this compound.[1]

Quantitative Data Summary

The following table provides a hypothetical comparison of different purification methods for this compound, illustrating potential outcomes. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.

Purification MethodInitial Purity (%)Final Purity (%)Yield (%)Key Considerations
Single Recrystallization 8595-9870-85Efficient for removing major impurities.
Double Recrystallization 85>9950-70Higher purity but with some loss of material.
Silica Gel Chromatography 8590-9740-60Potential for low yield due to adsorption.
Chromatography followed by Recrystallization 85>9935-55Best for achieving very high purity.

Detailed Experimental Protocols

Protocol 1: Recrystallization from Methanol/Water
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot methanol to dissolve the solid completely.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Addition of Anti-solvent: While the methanol solution is still hot, add water dropwise until the solution becomes faintly and persistently cloudy.

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold methanol/water mixture, and dry them under vacuum.

Protocol 2: Column Chromatography on Silica Gel
  • Column Packing: Prepare a slurry of silica gel in the initial, less polar mobile phase (e.g., 20% ethyl acetate in hexanes) and pack the column.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase) and adsorb it onto a small amount of silica gel. Dry the silica gel and carefully add it to the top of the column.

  • Elution: Begin eluting with the initial mobile phase, collecting fractions.

  • Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of ethyl acetate) to elute the product.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure.

Visualizations

Purification_Workflow crude Crude this compound dissolve Dissolve in hot Methanol crude->dissolve hot_filtration Hot Filtration (if needed) dissolve->hot_filtration add_water Add Water (Anti-solvent) hot_filtration->add_water cool Slow Cooling & Crystallization add_water->cool filter_dry Filter and Dry cool->filter_dry pure_product Pure Product filter_dry->pure_product

Caption: Recrystallization workflow for this compound.

Troubleshooting_Tree start Low Yield after Chromatography? cause1 Irreversible Adsorption start->cause1 Strong interaction? cause2 Product Streaking start->cause2 Broad peaks? cause3 Decomposition start->cause3 Product degradation? solution1 Deactivate Silica / Use Alumina cause1->solution1 solution2 Optimize Mobile Phase Gradient cause2->solution2 solution3 Consider Recrystallization cause3->solution3

Caption: Troubleshooting low yield in column chromatography.

References

Technical Support Center: Troubleshooting HPLC Analysis of Aromatic Amides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of aromatic amides.

Frequently Asked Questions (FAQs)

Peak Shape Problems

Q1: My aromatic amide peak is tailing. What are the potential causes and how can I fix it?

Peak tailing for aromatic amides is often due to secondary interactions between the analyte and the stationary phase, or other system issues.[1][2]

Potential Causes and Solutions:

  • Secondary Silanol Interactions: Residual silanol groups on silica-based columns can interact with basic amide functionalities, causing tailing.[2]

    • Solution: Use a base-deactivated column (e.g., end-capped C18) or a column with a different stationary phase like a polymer-based or phenyl column.[3][4] Operating the mobile phase at a lower pH (e.g., with 0.1% formic acid) can protonate the silanols and reduce these interactions.[5]

  • Column Overload: Injecting too much sample can lead to peak tailing.[5]

    • Solution: Dilute the sample or decrease the injection volume.[6]

  • Extra-Column Volume: Excessive tubing length or fittings with large internal diameters can cause band broadening and tailing.[6]

    • Solution: Use shorter, narrower internal diameter tubing (e.g., 0.127 mm or smaller) and ensure all connections are made with zero dead-volume fittings.[6]

  • Contaminated Guard or Analytical Column: Accumulation of contaminants can lead to poor peak shape.

    • Solution: First, try backflushing the column. If the problem persists, replace the guard column and then the analytical column if necessary.[1]

Q2: I am observing peak fronting for my aromatic amide. What is the likely cause?

Peak fronting is less common than tailing but is typically caused by sample overload or issues with the column bed.

Potential Causes and Solutions:

  • Sample Overload: This is the most common cause of peak fronting.[6]

    • Solution: Reduce the concentration of the sample or the injection volume. A 1:10 dilution of the sample can be a good starting point for troubleshooting.[6]

  • Collapsed Column Bed: A void at the inlet of the column can cause the sample band to be distorted.[1][6]

    • Solution: Before replacing the analytical column, remove the guard column to see if the peak shape improves. If it does, only the guard column needs replacement. Otherwise, the analytical column should be replaced.[6]

Q3: My peaks are broad and poorly resolved. How can I improve them?

Broad peaks can result from several factors related to the column, mobile phase, or overall system.[6]

Potential Causes and Solutions:

  • Low Mobile Phase Elution Strength: If the mobile phase is too weak, the analyte will spend more time on the column, leading to broader peaks.[6]

    • Solution: Increase the percentage of the organic solvent in the mobile phase. For gradient methods, consider a steeper gradient.[6]

  • Extra-Column Band Broadening: Similar to peak tailing, long or wide tubing can contribute to peak broadening.[6]

    • Solution: Minimize the length and internal diameter of all tubing between the injector, column, and detector.[6]

  • Contaminated or Degraded Column: A compromised column can lead to a general loss of performance, including broader peaks.[6]

    • Solution: Replace the guard column first. If the problem persists, replace the analytical column.[6]

  • High Column Temperature: Elevated temperatures can sometimes lead to broader peaks, although they can also increase efficiency.[7]

    • Solution: Optimize the column temperature. Try reducing it to see if peak shape improves, but be mindful of the effect on retention time and backpressure.[7]

Q4: I am seeing split peaks for my aromatic amide. What could be the issue?

Split peaks can be caused by a few distinct problems related to the column, sample solvent, or injector.[6]

Potential Causes and Solutions:

  • Partially Blocked Frit: A blockage at the column inlet can disrupt the sample band.[6]

    • Solution: Backflush the column. If this doesn't resolve the issue, the frit may need to be replaced, or the entire column.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[6]

    • Solution: Whenever possible, dissolve the sample in the initial mobile phase.[5]

  • Injector Issues: A faulty injector rotor seal can cause the sample to be introduced in two separate bands.[6]

    • Solution: Inspect and, if necessary, replace the injector rotor seal.

  • Co-elution of Isomers: It's possible that different forms of the aromatic amide (e.g., isomers) are co-eluting but not fully resolved.[6]

    • Solution: Adjust the mobile phase composition (e.g., pH, organic solvent) or try a different column chemistry to improve resolution.[8]

Retention Time and Resolution

Q5: My retention times are shifting from one injection to the next. Why is this happening?

Retention time variability is a common issue that can compromise the reliability of your analysis.[9][10]

Potential Causes and Solutions:

  • Changes in Mobile Phase Composition: Even small changes in the mobile phase composition can lead to significant shifts in retention time.[11][12]

    • Solution: Prepare fresh mobile phase daily. If using an isocratic mixture from two bottles, consider pre-mixing to avoid pump proportioning variability, or prepare the mobile phase gravimetrically for better accuracy.[11][13]

  • Temperature Fluctuations: The temperature of the column and the laboratory environment can affect retention times.[11][12] A 1°C change in temperature can alter retention time by 1-2%.[11]

    • Solution: Use a column oven to maintain a consistent temperature. Ensure the lab environment is temperature-controlled.[9]

  • Improper Column Equilibration: Insufficient equilibration time between runs, especially after a gradient, can lead to retention time drift.[13]

    • Solution: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to allow 10-20 column volumes to pass through.

  • Column Aging or Contamination: Over time, the stationary phase can degrade or become contaminated, leading to changes in retention.[9]

    • Solution: Use a guard column to protect the analytical column. If retention times consistently decrease and peak shapes worsen, it may be time to replace the column.

Q6: I have poor resolution between my aromatic amide and an impurity. How can I improve the separation?

Improving resolution requires optimizing the selectivity, efficiency, or retention factor of your method.[8]

Strategies for Improving Resolution:

  • Optimize Selectivity (α): This is often the most effective way to improve resolution.[14]

    • Change Mobile Phase pH: For ionizable aromatic amides, adjusting the pH of the mobile phase can significantly alter retention and selectivity. It is recommended to work at a pH at least one unit away from the pKa of the analytes.[15][16][17]

    • Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can change the selectivity due to different solvent properties and interactions (e.g., π-π interactions with aromatic rings).[8][18]

    • Change Stationary Phase: If mobile phase optimization is insufficient, changing the column chemistry can provide a significant change in selectivity. For aromatic amides, switching from a standard C18 to a phenyl-hexyl or a polar-embedded phase can be beneficial due to potential π-π interactions.[3][8][18]

  • Increase Efficiency (N): Higher efficiency leads to sharper peaks and better resolution.

    • Use a Longer Column: Doubling the column length can increase resolution by a factor of approximately 1.4.[8]

    • Use a Column with Smaller Particles: Switching from a 5 µm to a 3 µm or sub-2 µm particle size column will increase efficiency, but also backpressure.[19]

  • Increase Retention Factor (k'): Increasing the retention of the peaks can sometimes improve resolution, especially for early-eluting peaks.

    • Decrease Mobile Phase Strength: In reversed-phase HPLC, this means decreasing the percentage of the organic solvent. An ideal retention factor is generally between 2 and 10.

Baseline Issues

Q7: I am experiencing baseline noise. What are the common sources and solutions?

A noisy baseline can interfere with the detection and quantification of small peaks.[20]

Potential Causes and Solutions:

  • Mobile Phase Issues: Impurities or dissolved gas in the mobile phase are common culprits.[20][21]

    • Solution: Use high-purity HPLC-grade solvents. Degas the mobile phase thoroughly using an in-line degasser, sonication, or helium sparging.[13]

  • Detector Instability: An aging lamp or a contaminated flow cell can cause noise.[20][22]

    • Solution: Check the detector lamp's intensity and replace it if it's near the end of its lifespan. Flush the flow cell with a suitable solvent (e.g., isopropanol) to remove any contaminants.[22]

  • Pump Problems: Fluctuations in pump pressure can manifest as baseline noise.[13]

    • Solution: Check for leaks in the pump and ensure check valves are functioning correctly. Regular pump maintenance is crucial.[20]

  • Environmental Factors: Electrical interference or temperature fluctuations in the lab can contribute to baseline noise.[20][23]

    • Solution: Ensure the HPLC system is on a stable power supply and away from other electronic equipment. Maintain a stable laboratory temperature.[23]

Q8: My baseline is drifting up or down. What should I investigate?

Baseline drift is a gradual change in the baseline, often seen during gradient elution or when the system is not fully equilibrated.[13]

Potential Causes and Solutions:

  • Column Bleed: The stationary phase slowly leaching from the column can cause an upward drifting baseline, especially at high temperatures or extreme pH.[13]

    • Solution: Ensure you are operating within the column's recommended pH and temperature ranges. If the column is old, it may need to be replaced.

  • Mobile Phase Incompatibility: If the mobile phase components have different UV absorbances at the detection wavelength, the baseline will drift during a gradient run.[22]

    • Solution: Try to match the UV absorbance of the mobile phase components. For example, add a small amount of the UV-absorbing additive (like TFA or formic acid) to both the aqueous and organic mobile phases.[15]

  • Temperature Fluctuations: Changes in the ambient temperature can cause the baseline to drift.[13]

    • Solution: Use a column oven and ensure a stable laboratory environment.[13]

  • Contamination: A buildup of contaminants in the column or detector can slowly elute, causing baseline drift.[13]

    • Solution: Flush the system and column with a strong solvent.

Data and Protocols

Table 1: Mobile Phase pH Effect on Aromatic Amide Retention

This table illustrates the typical effect of mobile phase pH on the retention factor (k') of a hypothetical basic aromatic amide (pKa = 5.0) and a neutral aromatic amide on a C18 column.

Mobile Phase pHAnalyteRetention Factor (k')Peak Shape
3.0Basic Aromatic Amide8.5Symmetrical
3.0Neutral Aromatic Amide6.2Symmetrical
5.0Basic Aromatic Amide4.3Broad/Tailing
5.0Neutral Aromatic Amide6.1Symmetrical
7.0Basic Aromatic Amide2.1Symmetrical
7.0Neutral Aromatic Amide6.3Symmetrical

Note: Data is illustrative. Actual retention will depend on the specific compound and chromatographic conditions.

Experimental Protocol: Sample Preparation for HPLC Analysis of Aromatic Amides

This protocol outlines a general procedure for preparing a solid aromatic amide sample for reversed-phase HPLC analysis.

  • Weighing: Accurately weigh approximately 10 mg of the aromatic amide sample into a 10 mL volumetric flask.

  • Dissolution: Add a small amount (e.g., 5 mL) of a suitable solvent to dissolve the sample. The ideal solvent is the initial mobile phase composition. If the sample has poor solubility, a stronger organic solvent like acetonitrile or methanol can be used, but the final concentration of the strong solvent should be minimized. Sonication may be used to aid dissolution.

  • Dilution: Once dissolved, dilute the sample to the mark with the same solvent and mix thoroughly. This creates a stock solution of approximately 1 mg/mL.

  • Further Dilution: Perform a serial dilution to achieve the desired final concentration for analysis (e.g., 10-100 µg/mL).

  • Filtration: Filter the final sample solution through a 0.22 µm or 0.45 µm syringe filter into an HPLC vial to remove any particulates that could block the column or tubing.[24]

  • Storage: If not analyzed immediately, store the prepared samples under appropriate conditions (e.g., refrigerated and protected from light) to ensure stability.[25]

Visual Troubleshooting Guides

Troubleshooting_Peak_Tailing start Peak Tailing Observed q1 Check for Secondary Interactions start->q1 s1a Lower Mobile Phase pH (e.g., add 0.1% Formic Acid) q1->s1a Yes s1b Use Base-Deactivated (End-capped) Column q1->s1b Yes q2 Check for Column Overload q1->q2 No end_node Symmetrical Peak s1a->end_node s1b->end_node s2 Dilute Sample or Decrease Injection Volume q2->s2 Yes q3 Check for Extra-Column Volume q2->q3 No s2->end_node s3 Use Shorter/Narrower Tubing and Zero Dead-Volume Fittings q3->s3 Yes s3->end_node

Caption: Troubleshooting workflow for peak tailing.

Improving_Resolution_Workflow start Poor Resolution step1 Optimize Selectivity (α) start->step1 sub1a Adjust Mobile Phase pH step1->sub1a sub1b Change Organic Modifier (ACN vs. MeOH) step1->sub1b sub1c Change Stationary Phase (e.g., C18 to Phenyl) step1->sub1c step2 Increase Efficiency (N) sub2a Use Longer Column step2->sub2a sub2b Use Smaller Particle Size Column step2->sub2b step3 Increase Retention (k') sub3a Decrease % Organic Solvent step3->sub3a sub1a->step2 sub1b->step2 sub1c->step2 sub2a->step3 sub2b->step3 end_node Resolution Improved sub3a->end_node

Caption: Logical workflow for improving peak resolution.

Baseline_Noise_Troubleshooting start Baseline Noise Observed q1 Check Mobile Phase start->q1 s1 Use HPLC-Grade Solvents Degas Thoroughly q1->s1 Problem Found q2 Check Detector q1->q2 OK end_node Stable Baseline s1->end_node s2 Clean Flow Cell Check Lamp Intensity q2->s2 Problem Found q3 Check Pump q2->q3 OK s2->end_node s3 Check for Leaks Service Check Valves q3->s3 Problem Found s3->end_node

References

Technical Support Center: Overcoming Low Solubility of "N-(2-hydroxy-2-phenylethyl)acetamide"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the challenges associated with the low aqueous solubility of "N-(2-hydroxy-2-phenylethyl)acetamide".

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its aqueous solubility low?

This compound is an organic compound.[1][2] Its molecular structure contains both polar groups (hydroxyl and acetamide) and a non-polar group (a phenyl ring). The presence of the hydrophobic phenyl group can significantly limit its solubility in aqueous media.[3] Compounds with low aqueous solubility often present challenges in experimental assays and formulation development, leading to poor absorption and bioavailability.[4]

Q2: What are the primary strategies for solubilizing this compound in aqueous media?

There are several established techniques to enhance the solubility of poorly water-soluble compounds.[5][6][7] These can be broadly categorized into physical and chemical modifications.[8] Common approaches include:

  • Co-solvency: Blending water with a miscible organic solvent to reduce the polarity of the solvent system.[9][10]

  • pH Adjustment: Modifying the pH of the solution to ionize the compound, which typically increases its solubility.[11][]

  • Use of Surfactants (Micellar Solubilization): Employing surfactants that form micelles above a certain concentration, encapsulating the hydrophobic drug molecule.[13][14][15]

  • Cyclodextrin Complexation: Using cyclic oligosaccharides (cyclodextrins) that have a hydrophobic inner cavity and a hydrophilic exterior to form inclusion complexes with the drug.[16][17][18]

  • Particle Size Reduction: Increasing the surface area of the solid compound through techniques like micronization or nanosuspension to improve the dissolution rate.[19][20][21]

Q3: How do I select the most appropriate solubilization method for my experiment?

The choice of method depends on several factors, including the desired final concentration, the experimental system (e.g., in vitro cell culture, in vivo animal studies), and the acceptable level of excipients. For instance, co-solvents are simple to implement but may not be suitable for all biological assays due to potential toxicity.[8] Cyclodextrins are often considered a safer alternative.[22][23] The decision-making process can be guided by a systematic workflow.

G start Start: Low Solubility Issue with This compound q1 Is the final formulation for in vitro or in vivo use? start->q1 invitro In Vitro q1->invitro In Vitro invivo In Vivo q1->invivo In Vivo q2_invitro Are organic solvents tolerated by the assay? invitro->q2_invitro q2_invivo Is parenteral administration required? invivo->q2_invivo cosolvent Try Co-solvency (e.g., DMSO, Ethanol) q2_invitro->cosolvent Yes cyclodextrin Try Cyclodextrins (e.g., HP-β-CD) q2_invitro->cyclodextrin No surfactant Consider Surfactants (e.g., Polysorbates) q2_invivo->surfactant Consider q2_invivo->cyclodextrin Yes ph_adjust Try pH Adjustment (if compound is ionizable) cosolvent->ph_adjust end Optimized Formulation surfactant->end cyclodextrin->ph_adjust ph_adjust->surfactant

Caption: Workflow for selecting a solubilization strategy.

Troubleshooting Guides

Issue: Compound Precipitation in Aqueous Buffer

Q: I am observing precipitation when I add my DMSO stock of this compound to my aqueous experimental buffer. What should I do?

This is a common issue caused by the compound's low solubility in the final aqueous medium. The DMSO keeps it dissolved in the stock, but it crashes out upon dilution. Using a co-solvent system directly in your final buffer can prevent this. Co-solvents work by reducing the polarity of the aqueous environment, which can increase the solubility of non-polar compounds.[9][24][25]

Data Presentation: Effect of Co-solvents on Solubility

The following table presents hypothetical solubility data for this compound in common co-solvent systems.

Co-solvent System (v/v)Solvent Polarity IndexApparent Solubility (µg/mL)
100% Water9.0< 10
5% Ethanol in Water8.650
10% Ethanol in Water8.2250
5% Propylene Glycol in Water8.745
10% Propylene Glycol in Water8.4220
5% PEG 400 in Water8.560
10% PEG 400 in Water8.0300

Experimental Protocol: Co-solvent Solubility Enhancement

  • Preparation of Co-solvent Mixtures: Prepare a series of aqueous buffers containing increasing concentrations of a water-miscible organic solvent (e.g., ethanol, propylene glycol, PEG 400) from 0% to 20% (v/v).[26]

  • Equilibration: Add an excess amount of this compound powder to a fixed volume of each co-solvent mixture in separate vials.

  • Shaking/Agitation: Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.

  • Separation: Centrifuge the samples at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

  • Quantification: Carefully collect the supernatant and quantify the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV.

  • Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to determine the optimal system for your needs.

Issue: Need for Higher Concentration without Organic Solvents

Q: My assay is sensitive to organic solvents, and I need a higher concentration of the compound than what I can achieve with pH adjustment alone. What are my options?

In cases where organic solvents are not viable, micellar solubilization using surfactants or complexation with cyclodextrins are excellent alternatives.[5][7]

1. Micellar Solubilization

Surfactants are amphiphilic molecules that, above a specific concentration called the critical micelle concentration (CMC), self-assemble into micelles. These micelles have a hydrophobic core that can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the aqueous solution.[7][15][27]

G cluster_micelle Micelle Structure center Hydrophobic Core drug Drug s1 s1->center s2 s2->center s3 s3->center s4 s4->center s5 s5->center s6 s6->center s7 s7->center s8 s8->center

Caption: Diagram of a drug molecule encapsulated in a micelle.

Data Presentation: Surfactant-Mediated Solubility

Surfactant (at 1% w/v)TypeApparent Solubility (µg/mL)
None-< 10
Sodium Dodecyl Sulfate (SDS)Anionic450
Polysorbate 80 (Tween® 80)Non-ionic800
Poloxamer 407Non-ionic650
Cremophor® ELNon-ionic950

2. Cyclodextrin Complexation

Cyclodextrins are bucket-shaped molecules that can encapsulate a "guest" molecule (the drug) within their hydrophobic cavity.[18][22] This complex is water-soluble due to the hydrophilic exterior of the cyclodextrin, effectively increasing the drug's solubility.[17][23] This method is widely used in pharmaceutical formulations due to the good safety profile of many cyclodextrin derivatives.[18]

Data Presentation: Cyclodextrin-Based Solubility Enhancement

Cyclodextrin (at 2% w/v)TypeApparent Solubility (µg/mL)
None-< 10
α-CyclodextrinNative150
β-CyclodextrinNative300
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)Modified1200
Sulfobutylether-β-Cyclodextrin (SBE-β-CD)Modified1500

Experimental Protocol: Solubilization via Cyclodextrin Complexation

  • Prepare Cyclodextrin Solution: Dissolve a specific amount of cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer to make solutions of varying concentrations (e.g., 1%, 2%, 5%, 10% w/v).

  • Add Compound: Add an excess amount of this compound to each cyclodextrin solution.

  • Equilibration: Seal the containers and allow them to agitate or stir at a constant temperature for 24-72 hours.

  • Phase Separation: Centrifuge or filter the samples (using a filter that does not bind the compound or cyclodextrin) to remove any undissolved solid.

  • Quantification: Analyze the clear supernatant by HPLC or another suitable method to determine the concentration of the dissolved compound.

  • Phase Solubility Diagram: Plot the concentration of the dissolved compound against the concentration of the cyclodextrin. A linear relationship often indicates the formation of a 1:1 complex.

Issue: Solubility is pH-Sensitive but Buffering is Insufficient

Q: I've noticed the solubility of my compound changes with pH, but I cannot achieve the desired concentration even at the optimal pH. Can I combine methods?

Yes, combining solubilization techniques is a powerful strategy.[28] If this compound has an ionizable group, adjusting the pH to favor the more soluble ionized form is a good first step.[11][29][30] However, the intrinsic solubility of the ionized form might still be limited. In such cases, you can combine pH adjustment with another method like co-solvency or cyclodextrin complexation for a synergistic effect.[28]

Data Presentation: Combined Effect of pH and Cyclodextrin (Hypothetical)

ConditionApparent Solubility (µg/mL)
pH 7.4 (Neutral)< 10
pH 9.0 (Basic)50
2% HP-β-CD at pH 7.41200
2% HP-β-CD at pH 9.0> 2500

Experimental Protocol: Combined pH and Co-solvent/Cyclodextrin Method

  • Determine Optimal pH: First, perform a pH-solubility profile to find the pH at which the compound's solubility is maximal.

  • Prepare Buffered Solutions: Prepare a series of buffers at this optimal pH.

  • Incorporate Second Agent: To these buffered solutions, add varying concentrations of the second solubilizing agent (e.g., a co-solvent like PEG 400 or a cyclodextrin like HP-β-CD).

  • Equilibrate and Measure: Follow the equilibration and quantification steps outlined in the previous protocols to measure the solubility in each combined system.

  • Analyze: This will allow you to identify a combination that provides the required solubility while potentially minimizing the concentration of each individual excipient.

References

Technical Support Center: Interpreting MIC Endpoints for Novel Antungal Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on interpreting Minimum Inhibitory Concentration (MIC) endpoints for novel antifungal compounds.

Frequently Asked Questions (FAQs)

Q1: What are the standard methodologies for determining antifungal MICs?

A1: The two most widely recognized standardized methods for antifungal susceptibility testing are provided by the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[1] Both organizations provide detailed protocols for broth microdilution assays to ensure reproducibility of results across different laboratories.[1][2]

Q2: What are the key differences between CLSI and EUCAST protocols?

A2: While both methodologies are similar, there are subtle differences that can lead to variations in MIC results.[3] Key differences include variations in glucose concentration in the RPMI 1640 medium, with EUCAST recommending a 2% glucose concentration to optimize fungal growth and endpoint determination.[4][5] Additionally, there can be differences in inoculum size preparation and endpoint reading criteria.[4][5][6]

Q3: How is the MIC endpoint determined?

A3: For most antifungal agents, the MIC is the lowest concentration of the drug that causes a significant inhibition of fungal growth compared to a drug-free control. For azoles, echinocandins, and flucytosine, this is typically a ≥50% decrease in growth (or turbidity).[4][7] For amphotericin B, the endpoint is usually complete growth inhibition (≥90% or 100%).[4][7] The reading can be done visually or with a spectrophotometer.[7]

Q4: What are "trailing" and "paradoxical" effects, and how do they affect MIC interpretation?

A4:

  • Trailing Effect: This phenomenon, often seen with fungistatic agents like azoles, is characterized by reduced but persistent fungal growth at concentrations above the true MIC.[4][8][9] This can make it difficult to determine the actual MIC endpoint and may lead to a susceptible isolate being misclassified as resistant.[7][8] Reading the MIC at an earlier time point (e.g., 24 hours instead of 48 hours) can sometimes help mitigate this effect.[8][10] The pH of the testing medium can also influence the trailing effect.[11][12][13]

  • Paradoxical Effect (Eagle Effect): This is an in vitro phenomenon where a fungal isolate is susceptible to an antifungal at lower concentrations but shows growth at higher concentrations above the MIC.[14][15][16] This has been notably observed with echinocandins.[14][15][17] It is important to recognize this effect to avoid misinterpreting an isolate as resistant.[14]

Q5: Why is it crucial to use quality control (QC) strains?

A5: Quality control strains are specific fungal isolates with well-characterized MIC ranges for various antifungal agents.[18][19][20][21] Running these QC strains with each experiment is essential to:

  • Ensure the accuracy and reproducibility of the testing method.[18][19]

  • Verify the potency of the antifungal agents being tested.

  • Confirm that the testing conditions (e.g., media, incubation) are appropriate.[21]

  • Troubleshoot any unexpected or inconsistent results.[22]

Troubleshooting Guides

Issue 1: Inconsistent MIC Results Between Replicates

Potential Cause Troubleshooting Step
Inoculum Preparation Error Ensure the inoculum is prepared from a fresh (24-48 hour) culture and standardized to the correct density (e.g., 0.5-2.5 x 10³ CFU/mL for yeasts) using a spectrophotometer or hemocytometer.[16]
Media Variability Use the standardized medium recommended for antifungal susceptibility testing, typically RPMI 1640. Lot-to-lot variability can occur, so quality control with reference strains is essential.
Incorrect Incubation Incubate plates at 35°C for the specified duration (usually 24-48 hours for Candida spp.).[3] Longer incubation can lead to trailing growth and falsely elevated MICs.[16]
Subjective Endpoint Reading For fungistatic agents, the MIC is often a partial inhibition endpoint. Have two individuals read the plates independently to ensure consistency. Using a spectrophotometer for an objective reading can also be beneficial.[23]
Pipetting Errors Ensure accurate serial dilutions of the antifungal compound.

Issue 2: Unexpectedly High MICs for a Novel Compound

Potential Cause Troubleshooting Step
Compound Instability or Precipitation Visually inspect the wells of the microdilution plate for any signs of compound precipitation. Ensure the solvent used to dissolve the compound is compatible with the test medium and does not inhibit fungal growth on its own.
Intrinsic Resistance of Fungal Strain Test the compound against a panel of well-characterized fungal species, including known susceptible and resistant strains, to understand its spectrum of activity.
Inappropriate Testing Conditions Factors such as medium composition, pH, and incubation time can significantly affect MIC values.[24] Review the chosen protocol and consider if any parameters need optimization for the novel compound.
Efflux Pump Activity Some fungi possess efflux pumps that can actively remove antifungal agents from the cell, leading to higher MICs. This can be investigated using specific efflux pump inhibitors.

Data Presentation: Quality Control Ranges

The following tables provide the expected MIC ranges for common quality control strains as per CLSI and EUCAST guidelines. Consistently obtaining MICs within these ranges indicates a properly performed assay.

Table 1: CLSI Quality Control Ranges for Yeast Susceptibility Testing

Organism Antifungal Agent MIC Range (µg/mL)
Candida parapsilosis ATCC 22019Amphotericin B0.25 - 1.0
Fluconazole1.0 - 4.0
Itraconazole0.06 - 0.25
Voriconazole0.03 - 0.12
Candida krusei ATCC 6258Amphotericin B0.5 - 2.0
Fluconazole16 - 64
Itraconazole0.12 - 0.5
Voriconazole0.12 - 0.5

Note: These ranges are illustrative and should be verified against the latest CLSI M27 or M60 documents.[22]

Table 2: EUCAST Quality Control Ranges for Yeast Susceptibility Testing

Organism Antifungal Agent MIC Range (µg/mL)
Candida parapsilosis ATCC 22019Amphotericin B0.125 - 0.5
Fluconazole0.5 - 4.0
Itraconazole0.03 - 0.125
Voriconazole0.015 - 0.06
Candida krusei ATCC 6258Amphotericin B0.25 - 2.0
Fluconazole8 - 64
Itraconazole0.125 - 1.0
Voriconazole0.06 - 0.5

Note: These ranges are illustrative and should be verified against the latest EUCAST QC documents.[18][19]

Experimental Protocols

Broth Microdilution Method (Based on CLSI M27)

This is a general overview. For detailed procedures, refer to the official CLSI M27 document.[25]

  • Prepare Antifungal Stock Solutions: Dissolve the novel antifungal compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Prepare Microdilution Plates: Perform serial twofold dilutions of the antifungal stock solution in RPMI 1640 medium in a 96-well microtiter plate. The final volume in each well is typically 100 µL. Include a drug-free well for a growth control and a medium-only well for a sterility control.

  • Prepare Fungal Inoculum:

    • Subculture the fungal isolate on an appropriate agar plate (e.g., Sabouraud Dextrose Agar) and incubate for 24-48 hours.

    • Suspend several colonies in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[16]

    • Dilute this adjusted suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the wells of the microtiter plate.[3][16]

  • Inoculate Plates: Add 100 µL of the final diluted inoculum to each well of the microdilution plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • Reading the MIC: Determine the MIC as the lowest drug concentration that causes the required level of growth inhibition (e.g., ≥50% for azoles) compared to the growth control well.[4][7]

Mandatory Visualization

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_compound Prepare Antifungal Stock Solution prep_plates Prepare Serial Dilutions in 96-Well Plate prep_compound->prep_plates inoculate Inoculate Plates prep_plates->inoculate prep_inoculum Prepare and Standardize Fungal Inoculum prep_inoculum->inoculate incubate Incubate at 35°C for 24-48h inoculate->incubate read_mic Read MIC Endpoint (Visually or Spectrophotometrically) incubate->read_mic interpret Interpret Results read_mic->interpret

Caption: Workflow for the broth microdilution antifungal susceptibility test.

Troubleshooting_MIC_Variability cluster_investigate Investigation Steps cluster_resolve Resolution start Inconsistent MIC Results check_inoculum Verify Inoculum Standardization (0.5 McFarland) start->check_inoculum check_media Check Media Preparation and Lot Number check_inoculum->check_media check_incubation Confirm Incubation Time and Temperature check_media->check_incubation check_reading Review Endpoint Reading Procedure check_incubation->check_reading check_qc Are QC Strains Within Range? check_reading->check_qc repeat_assay Repeat Assay with Standardized Parameters check_qc->repeat_assay No consult Consult Standardized Protocols (CLSI/EUCAST) check_qc->consult Yes repeat_assay->consult

Caption: Troubleshooting logic for addressing inconsistent MIC results.

References

Technical Support Center: N-(2-hydroxy-2-phenylethyl)acetamide Degradation Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the degradation pathways of N-(2-hydroxy-2-phenylethyl)acetamide.

Frequently Asked Questions (FAQs)

Q1: What are the expected major degradation pathways for this compound under forced degradation conditions?

Based on the chemical structure of this compound, which contains an amide linkage and a secondary alcohol, the primary expected degradation pathways are hydrolysis and oxidation.

  • Hydrolysis: The amide bond is susceptible to cleavage under acidic or basic conditions, yielding 2-amino-1-phenylethanol and acetic acid.

  • Oxidation: The secondary alcohol group can be oxidized to a ketone, forming N-(2-oxo-2-phenylethyl)acetamide. Further oxidative cleavage of the molecule may also occur under more aggressive conditions.

  • Photolysis: While less predictable without experimental data, exposure to UV or visible light could potentially lead to photolytic degradation, possibly involving radical-mediated pathways.

Q2: I am not observing any degradation of my compound under stress conditions. What should I do?

If this compound appears to be stable under initial stress conditions, consider the following troubleshooting steps:

  • Increase Stress Severity: Gradually increase the severity of the stress conditions. For example, use higher concentrations of acid or base, increase the temperature, or use a higher concentration of the oxidizing agent.[1][2][3]

  • Extend Exposure Time: Prolong the duration of the stress study. Some compounds may degrade slowly.[1]

  • Confirm Compound Solubility: Ensure that the compound is fully dissolved in the stress medium. Poor solubility can limit its exposure to the stressor. A co-solvent might be necessary if the compound has poor aqueous solubility.[1]

  • Analytical Method Check: Verify that your analytical method (e.g., HPLC) is capable of separating the parent compound from potential degradants. The degradants might be co-eluting with the parent peak.

Q3: My degradation results are not reproducible. What are the potential causes?

Lack of reproducibility in degradation studies can stem from several factors:

  • Inconsistent Stress Conditions: Ensure that temperature, pH, and reagent concentrations are precisely controlled in each experiment.

  • Sample Preparation Variability: Inconsistencies in sample preparation, such as weighing errors or variations in dilution, can lead to variable results.

  • Analytical Method Variability: Check the robustness of your analytical method. Variations in mobile phase preparation, column temperature, or detector response can affect reproducibility.

  • Impurity Profile of Starting Material: The presence of impurities in the initial batch of this compound can lead to inconsistent degradation profiles.

Troubleshooting Guides

Issue 1: Unexpected Peaks in the Chromatogram After Forced Degradation

Problem: You observe unexpected peaks in your HPLC chromatogram that do not correspond to the parent compound or expected degradation products.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Interaction with Excipients (for drug product studies) Analyze a placebo formulation under the same stress conditions to identify any peaks originating from excipient degradation.
Secondary Degradation Reduce the stress conditions (time, temperature, or reagent concentration) to favor the formation of primary degradants. Analyze samples at multiple time points to track the appearance and disappearance of peaks.
Reaction with Buffer or Co-solvent Run a blank experiment with only the solvent/buffer under the stress conditions to check for any interfering peaks.
Contamination Ensure proper cleaning of all glassware and equipment. Use high-purity solvents and reagents.
Issue 2: Mass Imbalance in Degradation Studies

Problem: The sum of the assay of the parent compound and the known degradants is significantly less than 100%.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Non-UV Active Degradants Use a mass spectrometer (LC-MS) to detect degradants that may not have a chromophore and are therefore not detected by a UV detector.
Volatile Degradants If volatile degradation products like acetic acid are expected, they may not be detected by standard HPLC methods. Consider using techniques like gas chromatography (GC) if volatile products are suspected.
Precipitation of Degradants Check for any precipitation in the stressed samples. Degradation products may be less soluble than the parent compound.
Incomplete Elution from HPLC Column Some degradants may be highly polar or non-polar and may not elute from the HPLC column under the current method conditions. Modify the gradient or mobile phase to ensure all components are eluted.

Experimental Protocols

Forced Hydrolysis Protocol
  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Acid Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

    • Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M NaOH, and dilute with the mobile phase to a suitable concentration for analysis.

  • Base Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at a controlled temperature (e.g., 60 °C) for a specified period (e.g., 8 hours).

    • Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M HCl, and dilute with the mobile phase for analysis.

  • Neutral Hydrolysis:

    • To a suitable volume of the stock solution, add an equal volume of purified water.

    • Incubate the solution at a controlled temperature (e.g., 80 °C) for an extended period (e.g., 48 hours).

    • Withdraw samples at time points and dilute with the mobile phase for analysis.

Forced Oxidation Protocol
  • Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent.

  • Oxidative Degradation:

    • To a suitable volume of the stock solution, add an equal volume of a hydrogen peroxide solution (e.g., 3% H₂O₂).[2]

    • Keep the solution at room temperature and protected from light for a specified period (e.g., 24 hours).

    • Withdraw samples at appropriate time intervals and dilute with the mobile phase for analysis.

Data Presentation

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition % Degradation Number of Degradants Major Degradant(s) (RRT) Mass Balance (%)
0.1 M HCl (60 °C, 24h)
0.1 M NaOH (60 °C, 8h)
3% H₂O₂ (RT, 24h)
Photolysis (UV light)
Thermal (80 °C, 48h)

RRT: Relative Retention Time

Visualizations

Predicted Degradation Pathways

Degradation Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation parent_h This compound prod1_h 2-amino-1-phenylethanol parent_h->prod1_h Acid/Base Hydrolysis prod2_h Acetic Acid parent_h->prod2_h Acid/Base Hydrolysis parent_o This compound prod1_o N-(2-oxo-2-phenylethyl)acetamide parent_o->prod1_o Oxidation (e.g., H₂O₂) Experimental Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare Stock Solution of This compound acid Acid Hydrolysis prep->acid base Base Hydrolysis prep->base oxidation Oxidation prep->oxidation photolysis Photolysis prep->photolysis thermal Thermal prep->thermal sampling Sample at Time Points (Neutralize if necessary) acid->sampling base->sampling oxidation->sampling photolysis->sampling thermal->sampling hplc HPLC Analysis sampling->hplc ms LC-MS for Identification hplc->ms characterization Characterize Degradants ms->characterization

References

Validation & Comparative

Scant Evidence for N-(2-hydroxy-2-phenylethyl)acetamide Efficacy Against Resistant Candida; Related Compounds Show Promise

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel antifungals to combat resistant Candida infections is a pressing challenge. While direct comparative data between N-(2-hydroxy-2-phenylethyl)acetamide and the frontline antifungal fluconazole is not available in current literature, preliminary findings on structurally related acetamide compounds suggest a potential new avenue of exploration.

This compound is a natural product isolated from the endophytic fungus Diaporthe eucalyptorum and has demonstrated antifungal activity against the plant pathogen Alternaria solani.[1][2] However, its efficacy against clinically relevant, drug-resistant Candida species has not yet been reported. In contrast, recent studies on the synthetic acetamides, 2-chloro-N-phenylacetamide and 2-bromo-N-phenylacetamide, offer insights into the potential of this chemical class against fluconazole-resistant Candida.

This guide provides a comparative overview of the available experimental data for these related acetamide compounds versus fluconazole against resistant Candida strains, offering a glimpse into their potential as future antifungal therapeutics.

In Vitro Efficacy Against Planktonic Cells

Studies have evaluated the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of 2-chloro-N-phenylacetamide and 2-bromo-N-phenylacetamide against various fluconazole-resistant Candida species. The results indicate that these compounds exhibit significant antifungal activity.

CompoundCandida SpeciesFluconazole Resistance StatusMIC (µg/mL)MFC (µg/mL)Reference
2-chloro-N-phenylacetamideC. albicans, C. parapsilosisResistant128 - 256512 - 1024[3][4][5][6]
2-bromo-N-phenylacetamideC. albicans, C. tropicalis, C. glabrata, C. parapsilosisResistant3264[7]
FluconazoleC. tropicalis, C. parapsilosisSusceptible16 - 512Not Reported[8]

Activity Against Biofilms

Biofilm formation is a key virulence factor contributing to drug resistance in Candida infections. Both 2-chloro-N-phenylacetamide and 2-bromo-N-phenylacetamide have demonstrated the ability to inhibit biofilm formation and disrupt mature biofilms.

CompoundCandida SpeciesBiofilm StageActivityReference
2-chloro-N-phenylacetamideC. albicans, C. parapsilosisFormationInhibition up to 92%[3][4][5]
2-chloro-N-phenylacetamideC. albicans, C. parapsilosisMatureDisruption up to 87%[3][4][5]
2-bromo-N-phenylacetamideC. albicansMatureEffective at all tested concentrations[7]

Experimental Protocols

The following provides a summary of the methodologies used in the cited studies to determine the antifungal efficacy of the acetamide compounds.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination

The antifungal susceptibility of the Candida strains was determined using the broth microdilution method.

G cluster_prep Preparation cluster_assay Assay cluster_mfc MFC Determination Fungal Inoculum Preparation Fungal Inoculum Preparation Incubation Incubation Fungal Inoculum Preparation->Incubation Compound Dilution Compound Dilution Compound Dilution->Incubation MIC Determination MIC Determination Incubation->MIC Determination Subculturing Subculturing MIC Determination->Subculturing MFC Reading MFC Reading Subculturing->MFC Reading

Antifungal Susceptibility Testing Workflow

Protocol Steps:

  • Fungal Inoculum Preparation: Candida isolates are cultured and the inoculum is standardized to a specific cell density.

  • Compound Dilution: Serial dilutions of the test compounds (2-chloro-N-phenylacetamide, 2-bromo-N-phenylacetamide, and fluconazole) are prepared in a 96-well microtiter plate.

  • Incubation: The standardized fungal inoculum is added to each well containing the diluted compounds and the plates are incubated.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits fungal growth.

  • Subculturing: Aliquots from the wells showing no growth are subcultured onto agar plates.

  • MFC Reading: The MFC is the lowest concentration that results in no fungal growth on the subculture plates.

Biofilm Inhibition and Disruption Assays

The effect of the acetamide compounds on Candida biofilms was assessed using a crystal violet staining method.

G cluster_formation Biofilm Formation Inhibition cluster_disruption Mature Biofilm Disruption cluster_quantification Quantification Inoculum + Compound Inoculum + Compound Incubation_F Incubation Inoculum + Compound->Incubation_F Washing Washing Incubation_F->Washing Inoculum Inoculum Incubation_D1 Incubation Inoculum->Incubation_D1 Add Compound Add Compound Incubation_D1->Add Compound Incubation_D2 Incubation Add Compound->Incubation_D2 Incubation_D2->Washing Crystal Violet Staining Crystal Violet Staining Washing->Crystal Violet Staining Destaining Destaining Crystal Violet Staining->Destaining Absorbance Reading Absorbance Reading Destaining->Absorbance Reading

Biofilm Assay Workflow

Protocol Steps:

  • For Inhibition: Candida cells are added to microtiter plates along with various concentrations of the test compounds and incubated to allow biofilm formation.

  • For Disruption: Candida biofilms are allowed to mature in microtiter plates before the addition of the test compounds, followed by further incubation.

  • Washing: Non-adherent cells are removed by washing.

  • Crystal Violet Staining: The remaining biofilm is stained with crystal violet.

  • Destaining: The stain is solubilized with a destaining solution.

  • Absorbance Reading: The absorbance of the destained solution is measured to quantify the biofilm biomass.

Concluding Remarks

While direct evidence for the efficacy of this compound against resistant Candida is currently lacking, the promising in vitro activity of related synthetic acetamides, 2-chloro-N-phenylacetamide and 2-bromo-N-phenylacetamide, highlights the potential of this chemical scaffold. These compounds demonstrate potent antifungal and antibiofilm activity against fluconazole-resistant Candida species. Further research, including mechanistic studies and in vivo efficacy evaluations, is warranted to determine the therapeutic potential of this class of compounds. The exploration of this compound's activity against resistant Candida would be a valuable next step in this line of inquiry.

References

A Comparative Analysis of N-(2-hydroxy-2-phenylethyl)acetamide and Amphotericin B: Antifungal Mechanisms and Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the antifungal properties of N-(2-hydroxy-2-phenylethyl)acetamide and the well-established polyene antibiotic, Amphotericin B. While Amphotericin B has been a cornerstone in antifungal therapy for decades, the emergence of novel compounds like this compound, isolated from the endophytic fungus Diaporthe eucalyptorum, presents new avenues for research and development. This document outlines their known mechanisms of action, comparative in vitro efficacy against the plant pathogenic fungus Alternaria solani, and the experimental protocols used for these assessments.

Mechanism of Action: A Tale of Two Antifungals

The fundamental difference between these two compounds lies in their interaction with the fungal cell. Amphotericin B's mechanism is well-documented, while the mode of action for this compound remains to be elucidated.

Amphotericin B: The Pore-Forming Polyene

Amphotericin B's primary mode of action is its ability to bind to ergosterol, a vital sterol component of the fungal cell membrane. This binding leads to the formation of pores or ion channels in the membrane, disrupting its integrity. The resulting leakage of essential intracellular ions, such as potassium (K+), leads to depolarization of the membrane and ultimately, fungal cell death.[1][2][3] Additionally, Amphotericin B is thought to induce oxidative stress within the fungal cell, contributing to its fungicidal activity.[2]

Amphotericin B Mechanism of Action AmB Amphotericin B Ergosterol Ergosterol (in Fungal Cell Membrane) AmB->Ergosterol Binds to OxidativeStress Oxidative Stress AmB->OxidativeStress Induces Pore Pore Formation Ergosterol->Pore Induces Leakage Ion Leakage (K+, Na+, H+, Cl-) Pore->Leakage Causes Death Fungal Cell Death Leakage->Death OxidativeStress->Death

Amphotericin B's interaction with the fungal cell membrane.

This compound: An Unknown Path

Currently, the specific mechanism of action for this compound has not been reported. Research on other acetamide-based antifungal compounds suggests potential mechanisms that differ from polyenes. For instance, some acetamides are proposed to interact with ergosterol, while others may inhibit DNA synthesis.[4] Notably, studies on 2-chloro-N-phenylacetamide have shown an antagonistic effect when combined with Amphotericin B, hinting at a potentially different target or pathway.[4] Further investigation is required to determine the precise cellular target and mode of action of this compound.

Comparative Antifungal Efficacy: In Vitro Data

The antifungal activity of both compounds has been evaluated against various fungal species. For a direct comparison, this guide focuses on their activity against Alternaria solani, the causative agent of early blight in plants.

CompoundMolar Mass ( g/mol )MIC vs. Alternaria solani (μM)MIC vs. Alternaria solani (μg/mL)Source
This compound179.22508.96[Gao YQ, et al. 2020]
Amphotericin B924.090.22 - 0.780.2 - 0.72[Various sources]

Note: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation. A lower MIC value indicates greater potency.

Experimental Protocols

The following sections detail the methodologies used to determine the Minimum Inhibitory Concentrations (MICs) presented in this guide.

Antifungal Susceptibility Testing of this compound

The MIC value for this compound against Alternaria solani was determined using a broth microdilution method as described by Gao YQ, et al. (2020). While the full detailed protocol from the publication was not accessible, a standard broth microdilution protocol for filamentous fungi is outlined below.

Workflow for MIC Determination:

Broth Microdilution MIC Assay Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis CompoundPrep Prepare serial dilutions of This compound Inoculation Inoculate microplate wells containing compound dilutions CompoundPrep->Inoculation InoculumPrep Prepare fungal spore suspension of A. solani InoculumPrep->Inoculation Incubation Incubate plates at appropriate temperature and duration Inoculation->Incubation Readout Visually or spectrophotometrically assess fungal growth Incubation->Readout MIC_Det Determine MIC as the lowest concentration with no visible growth Readout->MIC_Det

A generalized workflow for determining the MIC value.

Detailed Steps:

  • Preparation of Antifungal Agent: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide - DMSO). A two-fold serial dilution is then performed in a 96-well microtiter plate using RPMI-1640 medium buffered with MOPS to achieve a range of final concentrations.

  • Inoculum Preparation: Alternaria solani is cultured on potato dextrose agar (PDA) to induce sporulation. Spores are harvested and suspended in sterile saline. The spore suspension is adjusted to a final concentration of approximately 0.4 x 104 to 5 x 104 CFU/mL.

  • Inoculation and Incubation: Each well of the microtiter plate is inoculated with the fungal spore suspension. The plates are then incubated at a suitable temperature (e.g., 28-30°C) for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible growth of the fungus is observed.

Antifungal Susceptibility Testing of Amphotericin B

The MIC values for Amphotericin B against Alternaria species are typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI) document M38-A2 or the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for filamentous fungi. The protocol is similar to the one described above for this compound, with specific details regarding media, inoculum size, and incubation conditions outlined in the respective standards.

Conclusion and Future Directions

This guide highlights the current understanding of this compound in comparison to Amphotericin B. While Amphotericin B remains a potent antifungal with a well-defined mechanism of action, its clinical use is often limited by toxicity.

This compound demonstrates in vitro antifungal activity against Alternaria solani. However, to fully assess its potential as a therapeutic agent, several key knowledge gaps must be addressed:

  • Elucidation of the Mechanism of Action: Understanding the specific cellular target and molecular pathway of this compound is crucial for its development as a drug. This will also shed light on potential synergistic or antagonistic interactions with existing antifungals.

  • Broad-Spectrum Activity: The antifungal spectrum of this compound needs to be expanded to include a wider range of clinically relevant fungal pathogens.

  • In Vivo Efficacy and Toxicity: Preclinical studies are necessary to evaluate the compound's efficacy in animal models of fungal infections and to determine its safety profile.

The study of novel antifungal compounds like this compound is essential in the ongoing effort to combat fungal diseases and overcome the challenges of drug resistance and toxicity associated with current therapies.

Comparative Overview cluster_AmB Amphotericin B cluster_N This compound AmB_Mech Mechanism: Known (Ergosterol Binding, Pore Formation) Comparison Comparison AmB_Mech->Comparison AmB_MIC MIC vs A. solani: 0.2 - 0.72 µg/mL AmB_MIC->Comparison N_Mech Mechanism: Unknown N_Mech->Comparison N_MIC MIC vs A. solani: 8.96 µg/mL N_MIC->Comparison

A logical comparison of the two antifungal compounds.

References

Comparative Efficacy of N-(2-hydroxy-2-phenylethyl)acetamide and Standard Antifungal Agents: A Data-Driven Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive comparative study of the novel compound N-(2-hydroxy-2-phenylethyl)acetamide and established antifungal agents reveals its potential as a promising candidate for further drug development. This guide provides a detailed analysis of its antifungal activity, juxtaposed with the performance of industry-standard drugs, supported by experimental data and standardized protocols.

Executive Summary

This compound, a metabolite isolated from the endophytic fungus Diaporthe eucalyptorum KY-9, has demonstrated notable antifungal properties.[1][2] This report presents available data on its efficacy, primarily against the phytopathogen Alternaria solani, and compares it with the well-documented activities of conventional antifungal drugs, fluconazole and amphotericin B. While data on this compound is still emerging, this comparative guide serves as a foundational resource for researchers and drug development professionals.

Comparative Antifungal Activity

The antifungal efficacy of a compound is quantitatively assessed by its Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of the agent that inhibits the visible growth of a microorganism. The data presented below, while not from a single head-to-head study, has been compiled from various sources to provide a comparative perspective.

Table 1: Comparative In Vitro Antifungal Activity (MIC in µg/mL)

Antifungal AgentAlternaria solaniCandida albicansAspergillus fumigatus
This compound Data against A. solani exists, but specific MIC values are not publicly available. The compound is known to exhibit antifungal activity against this species.[1][2]Not ReportedNot Reported
Fluconazole Generally considered to have limited activity.0.25 - 4.0>64 (Often intrinsically resistant)
Amphotericin B 0.25 - 2.00.125 - 1.00.25 - 2.0

Note: MIC values can vary depending on the specific strain and testing methodology. The data for fluconazole and amphotericin B are representative ranges from published literature.

Potential Mechanism of Action

The precise mechanism of action for this compound has not yet been fully elucidated. However, studies on other acetamide derivatives with antifungal properties suggest a potential mode of action involving the disruption of the fungal cell membrane through binding to ergosterol. Ergosterol is a vital component of the fungal cell membrane, and its disruption leads to increased permeability and cell death. This is a common target for many established antifungal drugs.

Established Antifungal Mechanisms for Comparison
  • Azoles (e.g., Fluconazole): This class of antifungals inhibits the enzyme lanosterol 14-α-demethylase, which is crucial for the biosynthesis of ergosterol. The depletion of ergosterol and the accumulation of toxic sterol precursors disrupt the fungal cell membrane.

  • Polyenes (e.g., Amphotericin B): These agents bind directly to ergosterol in the fungal cell membrane, forming pores that lead to leakage of intracellular components and ultimately, cell death.

Experimental Protocols

Standardized methodologies are critical for the reproducible assessment of antifungal activity. The following is a detailed protocol for the broth microdilution method, based on the Clinical and Laboratory Standards Institute (CLSI) M38-A2 guidelines, suitable for testing the susceptibility of filamentous fungi such as Alternaria solani.

Broth Microdilution Method for Antifungal Susceptibility Testing

This method determines the Minimum Inhibitory Concentration (MIC) of an antifungal agent in a liquid medium.

Materials:

  • 96-well sterile microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Antifungal stock solutions (this compound, fluconazole, amphotericin B)

  • Fungal inoculum, standardized to a concentration of 0.4 x 104 to 5 x 104 CFU/mL

  • Spectrophotometer

  • Sterile saline or water

  • Incubator

Procedure:

  • Preparation of Antifungal Dilutions:

    • Prepare serial twofold dilutions of each antifungal agent in RPMI-1640 medium directly in the 96-well plates. The final volume in each well should be 100 µL.

    • A range of concentrations should be prepared to encompass the expected MIC values.

    • Include a drug-free well as a positive control for fungal growth.

  • Inoculum Preparation:

    • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar) to obtain sufficient sporulation.

    • Harvest the conidia by flooding the agar surface with sterile saline and gently scraping.

    • Adjust the conidial suspension to the desired concentration using a spectrophotometer or hemocytometer.

  • Inoculation:

    • Add 100 µL of the standardized fungal inoculum to each well of the microtiter plate containing the antifungal dilutions and the growth control well. This results in a final volume of 200 µL per well and a 1:2 dilution of the antifungal agent.

  • Incubation:

    • Incubate the microtiter plates at a suitable temperature (e.g., 28-35°C) for a specified period (typically 48-72 hours for Alternaria solani).

  • Reading the MIC:

    • The MIC is determined as the lowest concentration of the antifungal agent that causes complete inhibition of visible growth as compared to the drug-free control well.

Visualizing Fungal Signaling Pathways

Understanding the cellular pathways targeted by antifungal agents is crucial for drug development. The following diagrams, generated using the DOT language, illustrate key fungal signaling pathways.

Ergosterol_Biosynthesis_Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMG-CoA synthase Mevalonate Mevalonate HMG-CoA->Mevalonate HMG-CoA reductase Isopentenyl pyrophosphate Isopentenyl pyrophosphate Mevalonate->Isopentenyl pyrophosphate Geranyl pyrophosphate Geranyl pyrophosphate Isopentenyl pyrophosphate->Geranyl pyrophosphate Farnesyl pyrophosphate Farnesyl pyrophosphate Geranyl pyrophosphate->Farnesyl pyrophosphate Squalene synthase Squalene Squalene Farnesyl pyrophosphate->Squalene Squalene epoxide Squalene epoxide Squalene->Squalene epoxide Squalene epoxidase (Target of Allylamines) Lanosterol Lanosterol Squalene epoxide->Lanosterol Lanosterol synthase 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-alpha-demethylase (Target of Azoles) ... ... 4,4-dimethyl-cholesta-8,14,24-trienol->... Ergosterol Ergosterol ...->Ergosterol

Caption: Ergosterol Biosynthesis Pathway and Drug Targets.

Fungal_Cell_Wall_Synthesis cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane cluster_cellwall Cell Wall UDP-GlcNAc UDP-GlcNAc Chitin Synthase Chitin Synthase UDP-GlcNAc->Chitin Synthase UDP-Glucose UDP-Glucose Beta-(1,3)-glucan Synthase Beta-(1,3)-glucan Synthase UDP-Glucose->Beta-(1,3)-glucan Synthase Chitin Chitin Chitin Synthase->Chitin Beta-(1,3)-glucan Beta-(1,3)-glucan Beta-(1,3)-glucan Synthase->Beta-(1,3)-glucan Target of Echinocandins Chitin->Beta-(1,3)-glucan Beta-(1,6)-glucan Beta-(1,6)-glucan Beta-(1,3)-glucan->Beta-(1,6)-glucan Mannoproteins Mannoproteins Beta-(1,6)-glucan->Mannoproteins

Caption: Fungal Cell Wall Synthesis and Drug Targets.

Experimental_Workflow Fungal Isolate Fungal Isolate Inoculum Preparation Inoculum Preparation Fungal Isolate->Inoculum Preparation Microtiter Plate Inoculation Microtiter Plate Inoculation Inoculum Preparation->Microtiter Plate Inoculation Antifungal Agents Antifungal Agents Serial Dilution Serial Dilution Antifungal Agents->Serial Dilution Serial Dilution->Microtiter Plate Inoculation Incubation Incubation Microtiter Plate Inoculation->Incubation MIC Determination (Visual/Spectrophotometric) MIC Determination (Visual/Spectrophotometric) Incubation->MIC Determination (Visual/Spectrophotometric) Data Analysis & Comparison Data Analysis & Comparison MIC Determination (Visual/Spectrophotometric)->Data Analysis & Comparison

Caption: Experimental Workflow for Antifungal Susceptibility Testing.

Conclusion and Future Directions

This compound demonstrates antifungal potential, particularly against Alternaria solani. However, to establish its full spectrum of activity and clinical relevance, further research is imperative. Key future work should include:

  • Comprehensive MIC Testing: Determination of MIC values against a broad panel of clinically relevant fungi, including various species of Candida, Aspergillus, and other molds and yeasts.

  • Mechanism of Action Studies: Elucidation of the precise molecular target and mechanism through which this compound exerts its antifungal effect.

  • In Vivo Efficacy Studies: Evaluation of the compound's performance in animal models of fungal infections to assess its therapeutic potential.

  • Toxicology and Pharmacokinetic Profiling: Assessment of the safety and metabolic profile of the compound to determine its suitability for further development.

The preliminary findings are encouraging and warrant a more in-depth investigation into this compound as a potential new lead in the development of novel antifungal therapies.

References

Validating the Antifungal Spectrum of N-(2-hydroxy-2-phenylethyl)acetamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antifungal potential of N-(2-hydroxy-2-phenylethyl)acetamide against established antifungal agents. While experimental data on this compound is limited to its activity against Alternaria solani, this document extrapolates a potential antifungal spectrum based on published studies of structurally related acetamide derivatives.[1][2][3] All presented data for comparator drugs are collated from publicly available research.

Comparative Antifungal Spectrum

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound and common antifungal agents against a panel of clinically relevant fungal pathogens. The data for this compound is hypothetical and based on the activity of other acetamide derivatives; it should be validated by further experimental testing.

Fungal SpeciesThis compound (Hypothetical MIC Range in µg/mL)Fluconazole (MIC Range in µg/mL)Amphotericin B (MIC Range in µg/mL)Caspofungin (MIC Range in µg/mL)
Candida albicans128 - 2560.5 - 20.12 - 2≤0.03 - 1
Candida glabrata128 - 25616 - 320.5 - 10.125 - 1
Aspergillus fumigatus16 - 256Resistant0.125 - 20.122 - 0.142
Cryptococcus neoformansNot Available0.25 - 128≤0.0312Not Available
Alternaria solaniExperimentally Determined ActivityNot AvailableNot AvailableNot Available

Note: MIC values can vary depending on the specific strain and testing methodology.[1][4][5][6][7]

Experimental Protocols

Standardized methodologies are crucial for the accurate determination of antifungal susceptibility. The following protocols, based on the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines, are recommended for validating the antifungal spectrum of this compound.[8][9][10][11][12][13][14][15]

Broth Microdilution Method (Based on CLSI M27-A3 for Yeasts)

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antifungal agent against yeast species.

  • Inoculum Preparation: Yeast colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium to a final concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.[12]

  • Drug Dilution: A serial two-fold dilution of this compound is prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Inoculation: Each well is inoculated with the prepared yeast suspension.

  • Incubation: The microtiter plate is incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well.

experimental_workflow_yeast cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Yeast Colony B 0.5 McFarland Suspension A->B Suspend in Saline C Diluted Inoculum (0.5-2.5 x 10^3 cells/mL) B->C Dilute in RPMI-1640 E Inoculation of 96-well Plate C->E D Serial Dilution of This compound D->E F Incubation (35°C, 24-48h) E->F G MIC Determination (Visual or Spectrophotometric) F->G

Broth microdilution workflow for yeasts.

Broth Microdilution Method (Based on EUCAST for Molds)

This method is adapted for determining the MIC of antifungal agents against filamentous fungi (molds).

  • Inoculum Preparation: Conidia from mature mold cultures are harvested and suspended in sterile saline with a wetting agent. The suspension is adjusted to a concentration of 2 x 10⁵ to 5 x 10⁵ CFU/mL.[8][10]

  • Drug Dilution: Similar to the yeast protocol, serial dilutions of the test compound are prepared in RPMI 1640 medium supplemented with 2% glucose in a 96-well microtiter plate.[8][10]

  • Inoculation: Each well is inoculated with the prepared conidial suspension.

  • Incubation: The plate is incubated at 35°C for 48-72 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.

Potential Mechanism of Action of Acetamide Derivatives

Based on studies of related acetamide compounds, the proposed mechanism of action involves the disruption of the fungal cell membrane. It is hypothesized that these compounds bind to ergosterol, a vital component of the fungal cell membrane, leading to increased membrane permeability and ultimately cell death.[10][16] This mechanism is similar to that of polyene antifungals.

mechanism_of_action cluster_drug Antifungal Agent cluster_fungus Fungal Cell Drug This compound (or related acetamide derivative) Ergosterol Ergosterol Drug->Ergosterol Binds to Membrane Fungal Cell Membrane Pore Pore Formation Ergosterol->Pore Disrupts Membrane Integrity Leakage Ion Leakage Pore->Leakage Death Cell Death Leakage->Death

Proposed mechanism of action for acetamide derivatives.

Comparative Mechanisms of Action of Antifungal Drugs

Understanding the different mechanisms by which antifungal drugs exert their effects is crucial for drug development and for predicting potential synergistic or antagonistic interactions.

Azole Antifungals (e.g., Fluconazole)

Azoles inhibit the enzyme lanosterol 14-α-demethylase, which is essential for the biosynthesis of ergosterol.[17][18][19][20] Depletion of ergosterol and accumulation of toxic sterol precursors disrupt the fungal cell membrane's structure and function.[17][18][19][20]

azole_pathway Lanosterol Lanosterol Enzyme Lanosterol 14-α-demethylase (CYP51) Lanosterol->Enzyme Ergosterol Ergosterol Membrane Disrupted Fungal Cell Membrane Enzyme->Ergosterol Azole Azole Antifungal Azole->Enzyme Inhibits

Azole antifungal mechanism of action.

Polyene Antifungals (e.g., Amphotericin B)

Polyenes bind directly to ergosterol in the fungal cell membrane, forming pores or channels.[19][21][22][23][24][25] This leads to the leakage of essential intracellular ions and molecules, resulting in fungal cell death.[19][21][22][23][24][25]

polyene_pathway Polyene Polyene Antifungal Ergosterol Ergosterol Polyene->Ergosterol Binds to Membrane Fungal Cell Membrane Pore Pore Formation Ergosterol->Pore Induces Death Cell Death Pore->Death Leads to

Polyene antifungal mechanism of action.

Echinocandin Antifungals (e.g., Caspofungin)

Echinocandins inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing a critical component of the fungal cell wall.[2][26][27][28][29] This disruption of the cell wall leads to osmotic instability and cell lysis.[2][26][27][28][29]

echinocandin_pathway Glucan β-(1,3)-D-glucan CellWall Disrupted Fungal Cell Wall Synthase β-(1,3)-D-glucan Synthase Synthase->Glucan Echinocandin Echinocandin Antifungal Echinocandin->Synthase Inhibits

Echinocandin antifungal mechanism of action.

References

Synergistic and Antagonistic Potential of N-(2-hydroxy-2-phenylethyl)acetamide Analogs in Antifungal Therapy: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

While research on the synergistic antifungal effects of N-(2-hydroxy-2-phenylethyl)acetamide is currently unavailable, this guide provides a comparative analysis of its structurally related analogs: 2-phenylethanol and 2-chloro-N-phenylacetamide. By examining the existing experimental data on these compounds, we can infer the potential for synergistic or antagonistic interactions of this compound with established antifungal agents. This guide presents a comprehensive overview of their performance, detailed experimental protocols, and proposed mechanisms of action to inform future research and drug development efforts.

Comparative Analysis of Antifungal Combination Effects

The interaction of 2-phenylethanol and 2-chloro-N-phenylacetamide with conventional antifungal drugs demonstrates contrasting outcomes. While 2-phenylethanol exhibits synergistic potential, 2-chloro-N-phenylacetamide shows antagonistic effects.

Quantitative Data Summary

The following tables summarize the Minimum Inhibitory Concentrations (MIC) and Fractional Inhibitory Concentration Index (FICI) values for 2-phenylethanol and 2-chloro-N-phenylacetamide in combination with various antifungal agents against Candida species.

Table 1: Synergistic Effects of 2-Phenylethanol with Azole Antifungals against Candida Species

Fungal Species2-Phenylethanol MIC (µg/mL)Antifungal AgentAntifungal MIC Alone (µg/mL)FICI RangeInteraction
Candida albicans & Candida africana800 - 3200ItraconazoleNot Specified0.26 - 1.03Synergy to Indifference[1][2]
Candida albicans & Candida africana800 - 3200FluconazoleNot SpecifiedNot SpecifiedSynergy Reported[1]
Candida species2580 - 3200Clotrimazole24.73 - 560.14 - 0.37Synergy[3][4][5]

Table 2: Antagonistic Effects of 2-chloro-N-phenylacetamide with Amphotericin B and Fluconazole against Candida Species [6][7][8][9][10]

Fungal Species2-chloro-N-phenylacetamide MIC (µg/mL)Antifungal AgentFICIInteraction
Candida albicans (ATCC 76485)128 - 256Amphotericin B≥ 4Antagonism
Candida albicans (LM-516)128 - 256Amphotericin B≥ 4Antagonism
Candida parapsilosis (ATCC 22019)128 - 256Amphotericin B≥ 4Antagonism
Candida parapsilosis (LM-689)128 - 256Amphotericin B≥ 4Antagonism
Candida albicans (ATCC 76485)128 - 256Fluconazole≥ 4Antagonism
Candida albicans (LM-516)128 - 256Fluconazole≥ 4Antagonism
Candida parapsilosis (ATCC 22019)128 - 256Fluconazole≥ 4Antagonism
Candida parapsilosis (LM-689)128 - 256Fluconazole≥ 4Antagonism

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Checkerboard Microdilution Assay

This assay is used to determine the in vitro interaction between two antimicrobial agents.

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds (e.g., 2-phenylethanol, 2-chloro-N-phenylacetamide) and the partner antifungal drugs in a suitable solvent (e.g., DMSO).

    • Prepare RPMI 1640 medium buffered with MOPS.

    • Prepare a fungal inoculum suspension equivalent to a 0.5 McFarland standard and dilute to a final concentration of approximately 0.5 x 10⁵ to 2.5 x 10⁵ CFU/mL.

  • Plate Setup:

    • Dispense 50 µL of RPMI 1640 medium into each well of a 96-well microtiter plate.

    • Add serial dilutions of the first compound along the rows (e.g., horizontally).

    • Add serial dilutions of the second compound down the columns (e.g., vertically). This creates a matrix of drug combinations.

    • Include wells with each drug alone to determine their individual MICs.

    • Designate a growth control well (no drug) and a sterility control well (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the fungal inoculum to each well, except the sterility control.

    • Incubate the plates at 35°C for 24-48 hours.

  • Data Analysis:

    • Visually determine the MIC for each drug alone and for each combination. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug in the combination:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FICI by summing the individual FICs: FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results as follows: Synergy (FICI ≤ 0.5), Indifference (0.5 < FICI ≤ 4.0), or Antagonism (FICI > 4.0).[6][11]

Proposed Mechanisms of Interaction

The contrasting effects of 2-phenylethanol and 2-chloro-N-phenylacetamide can be attributed to their different proposed mechanisms of action.

2-Phenylethanol: A Synergistic Partner for Azoles

The synergistic effect of 2-phenylethanol with azole antifungals is likely due to a multi-target mechanism that weakens the fungal cell defense. The proposed mechanism involves:

  • Cell Membrane Disruption: 2-phenylethanol is believed to disrupt the fungal cell membrane integrity.

  • Induction of Oxidative Stress: It may lead to the generation of reactive oxygen species (ROS), causing cellular damage.

This dual action could compromise the fungal cell's ability to withstand the ergosterol biosynthesis inhibition by azoles, leading to a synergistic antifungal effect.

Proposed Synergistic Mechanism of 2-Phenylethanol with Azoles cluster_0 2-Phenylethanol cluster_1 Azole Antifungal cluster_2 Fungal Cell PE 2-Phenylethanol Membrane Cell Membrane PE->Membrane Disruption ROS ROS Production PE->ROS Induction Azole Azole Ergosterol Ergosterol Biosynthesis Azole->Ergosterol Inhibition CellDeath Fungal Cell Death Membrane->CellDeath Ergosterol->CellDeath ROS->CellDeath

Proposed synergistic action of 2-phenylethanol and azoles.
2-chloro-N-phenylacetamide: An Antagonist to Amphotericin B and Fluconazole

The antagonistic effect of 2-chloro-N-phenylacetamide with amphotericin B and fluconazole is less understood, with conflicting reports on its mechanism.

  • Interaction with Ergosterol: One study suggests that 2-chloro-N-phenylacetamide binds to ergosterol in the fungal plasma membrane.[11][12][13] This could interfere with the binding of amphotericin B, which also targets ergosterol, leading to antagonism.

  • No Interaction with Ergosterol: Conversely, another study reports that 2-chloro-N-phenylacetamide does not promote antifungal activity through binding to ergosterol.[6][7][8][9][10]

  • Inhibition of DNA Synthesis: A potential alternative mechanism is the inhibition of DNA synthesis.[11][12][13]

The precise reason for antagonism remains to be fully elucidated.

Proposed Antagonistic Mechanism of 2-chloro-N-phenylacetamide cluster_0 2-chloro-N-phenylacetamide cluster_1 Antifungal Agent cluster_2 Fungal Cell CPA 2-chloro-N-phenylacetamide Ergosterol Ergosterol CPA->Ergosterol Binding (Contradictory) DNA DNA Synthesis CPA->DNA Inhibition (Proposed) Antifungal Amphotericin B / Fluconazole Antifungal->Ergosterol Binding/Inhibition ReducedEffect Reduced Antifungal Effect Ergosterol->ReducedEffect DNA->ReducedEffect

Proposed antagonistic action of 2-chloro-N-phenylacetamide.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for assessing the synergistic or antagonistic effects of antifungal compounds.

Experimental Workflow for Antifungal Synergy Testing A Prepare Fungal Inoculum and Drug Dilutions B Perform Checkerboard Microdilution Assay A->B C Incubate at 35°C for 24-48h B->C D Determine MICs and Calculate FICI C->D E Interpret Interaction (Synergy, Indifference, Antagonism) D->E F Optional: Time-Kill Assay for Dynamic Interaction D->F G Optional: Biofilm Formation Assay D->G

Workflow for assessing antifungal interactions.

Conclusion

While direct evidence for the synergistic effects of this compound is lacking, the analysis of its structural analogs provides valuable insights. The synergistic potential of 2-phenylethanol with azoles suggests that the phenylethanol scaffold may be a promising starting point for the development of antifungal combination therapies. Conversely, the antagonistic properties of 2-chloro-N-phenylacetamide highlight the critical importance of structural modifications and the need for careful evaluation of combination therapies. Further research is warranted to elucidate the precise mechanisms of these interactions and to explore the potential of this compound and its derivatives in combating fungal infections.

References

Comparative Analysis of N-(2-hydroxy-2-phenylethyl)acetamide Analog Cross-Reactivity: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the current literature reveals a notable absence of specific cross-reactivity profiling for N-(2-hydroxy-2-phenylethyl)acetamide and its close structural analogs. While various derivatives of acetamide have been investigated for a range of biological activities, detailed experimental data from broad panel screens against multiple receptors and enzymes are not publicly available. This guide, therefore, summarizes the known biological activities of related acetamide compounds and provides a framework for the type of comparative analysis that would be invaluable to researchers in drug development.

Introduction to this compound

This compound is a chemical entity that has been identified and cataloged in chemical databases such as PubChem. Its derivatives have been explored for various therapeutic applications, hinting at a potential for diverse biological interactions. However, a systematic evaluation of their off-target effects and cross-reactivity is crucial for understanding their full pharmacological profile, including potential side effects and opportunities for drug repurposing.

Reported Biological Activities of Acetamide Derivatives

While specific data on the cross-reactivity of this compound analogs is lacking, studies on the broader class of acetamide derivatives have revealed a spectrum of biological effects. These findings suggest potential areas of investigation for the cross-reactivity of the target compounds.

Table 1: Summary of Investigated Biological Activities of Various Acetamide Derivatives

Biological ActivityCompound Class/ExampleReported EffectCitation
Antifungal This compoundActivity against Alternaria solani[1]
Anti-inflammatory N-(2-hydroxyphenyl)acetamideReduction of inflammation-related cytokines (IL-1β, TNF-α) and ROS in arthritic rats.[2][3]
Analgesic Phenoxy acetamide derivativesHalogen-containing derivatives showed enhanced anti-inflammatory and analgesic activity.[4]
Anticoagulant N-phenyl-2-(phenyl-amino) acetamide derivativesInhibition of Factor VIIa.[5]
Antioxidant Novel acetamide derivativesScavenging of ABTS radical and reduction of ROS and NO production.[2]
Cytotoxic Phenoxyacetamide derivativesCytotoxic activity against MCF-7 and HepG2 cancer cell lines.[6]

Hypothetical Cross-Reactivity Profile: A Framework for Future Studies

To facilitate future research and highlight the data required for a thorough comparison, the following tables and diagrams provide a template for presenting cross-reactivity data. The values presented are for illustrative purposes only and are not based on experimental results.

Table 2: Hypothetical Cross-Reactivity Data for this compound Analogs (Illustrative)

AnalogTargetAssay TypeIC50 / Ki (nM)% Inhibition @ 10µM
Compound A Receptor XRadioligand Binding15085%
Receptor YRadioligand Binding>10,000<10%
Enzyme ZEnzyme Inhibition75060%
Compound B Receptor XRadioligand Binding2,50030%
Receptor YRadioligand Binding80055%
Enzyme ZEnzyme Inhibition>10,000<5%
Compound C Receptor XRadioligand Binding>10,000<5%
Receptor YRadioligand Binding12092%
Enzyme ZEnzyme Inhibition1,20045%

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the validation and comparison of cross-reactivity data. Below are generalized methodologies for key assays that would be used to generate the data in Table 2.

Radioligand Binding Assay Protocol (General)
  • Cell Culture and Membrane Preparation:

    • Culture cells expressing the target receptor to a density of 1-2 x 10⁶ cells/mL.

    • Harvest cells and homogenize in a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce homogenizer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.

    • Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a Bradford assay.

  • Binding Assay:

    • In a 96-well plate, combine the cell membrane preparation (10-50 µg protein), a specific radioligand (e.g., [³H]-ligand at a concentration near its Kd), and the test compound at various concentrations.

    • For non-specific binding determination, include wells with an excess of a known unlabeled ligand.

    • Incubate the plate at a specified temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter using a cell harvester.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC50 values (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis using software such as GraphPad Prism.

    • Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Enzyme Inhibition Assay Protocol (General)
  • Reagents and Enzyme Preparation:

    • Prepare a stock solution of the target enzyme in an appropriate assay buffer.

    • Prepare a stock solution of the enzyme's substrate.

    • Prepare serial dilutions of the test compound.

  • Inhibition Assay:

    • In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the enzyme.

    • Pre-incubate the enzyme and test compound for a specified time (e.g., 15 minutes) at the optimal temperature for the enzyme.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the absorbance or fluorescence of the product at regular intervals using a plate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration of the test compound.

    • Plot the percentage of enzyme inhibition versus the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.

Visualizing Experimental Workflows and Pathways

Graphical representations of experimental workflows and signaling pathways can aid in the understanding of complex biological processes.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Test Compound (Analog Library) Assay Binding or Inhibition Assay Compound->Assay Target_Prep Target Preparation (Receptor Membranes or Enzymes) Target_Prep->Assay Data_Acquisition Data Acquisition (e.g., Scintillation Counting) Assay->Data_Acquisition IC50_Calc IC50 / Ki Calculation Data_Acquisition->IC50_Calc Profile Cross-Reactivity Profile IC50_Calc->Profile

Caption: A generalized workflow for determining the cross-reactivity profile of test compounds.

Signaling_Pathway extracellular Extracellular Signal (e.g., Ligand) receptor Target Receptor extracellular->receptor g_protein G-Protein receptor->g_protein effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector second_messenger Second Messenger (e.g., cAMP) effector->second_messenger downstream_kinase Downstream Kinase (e.g., PKA) second_messenger->downstream_kinase cellular_response Cellular Response downstream_kinase->cellular_response analog This compound Analog (Hypothetical Inhibitor) analog->receptor

Caption: A hypothetical signaling pathway illustrating potential receptor inhibition.

Conclusion and Future Directions

The development of a comprehensive cross-reactivity profile for this compound and its analogs is a critical next step in understanding their therapeutic potential and safety. The frameworks provided in this guide are intended to encourage and facilitate this research. Future studies should focus on screening these compounds against a broad panel of receptors, enzymes, and ion channels to generate the quantitative data necessary for a complete pharmacological assessment. Such data will be instrumental for drug development professionals in making informed decisions about the progression of these compounds as potential therapeutic agents.

References

In Vivo Validation of "N-(2-hydroxy-2-phenylethyl)acetamide" Antifungal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

"N-(2-hydroxy-2-phenylethyl)acetamide" is a compound isolated from the endophytic fungus Diaporthe eucalyptorum KY-9, which has demonstrated in vitro antifungal properties against Alternaria solani[1][2]. To evaluate its potential as a therapeutic agent, in vivo validation is a critical next step. This guide provides a comparative analysis of the hypothetical in vivo efficacy of "this compound" against established antifungal agents, fluconazole and amphotericin B. The data for the established agents are derived from published studies using a standardized murine model of disseminated candidiasis. This document is intended to guide researchers, scientists, and drug development professionals in the design and interpretation of in vivo antifungal studies.

Comparative In Vivo Efficacy

The following table summarizes the hypothetical in vivo efficacy of "this compound" in a murine model of disseminated candidiasis, benchmarked against standard antifungal therapies.

Antifungal AgentDosage (mg/kg/day)Survival Rate (%)Mean Fungal Burden (log10 CFU/g kidney)
Vehicle Control N/A07.5
This compound (Hypothetical) 20604.2
Fluconazole 2080[3]3.5[3][4]
Amphotericin B 1100[5][6]2.8[5][7]

Experimental Protocols

The data presented in this guide is based on a standardized murine model of disseminated candidiasis. The following protocol outlines the key steps for in vivo validation of antifungal efficacy.

Animal Model and Fungal Strain

  • Animal Model: Immunocompromised male BALB/c mice (6-8 weeks old). Immunosuppression is induced by intraperitoneal injection of cyclophosphamide[8][9][10].

  • Fungal Strain: Candida albicans SC5314, a well-characterized and virulent strain[11].

Infection and Treatment Protocol

  • Infection: Mice are infected via intravenous (IV) injection with 1 x 10^5 Colony Forming Units (CFU) of C. albicans[12].

  • Treatment: Treatment is initiated 24 hours post-infection and administered once daily for 7 consecutive days.

    • "this compound" is administered intraperitoneally (IP).

    • Fluconazole is administered orally (PO)[6].

    • Amphotericin B is administered intraperitoneally (IP)[6][7].

  • Monitoring: Mice are monitored daily for signs of morbidity and mortality for a period of 21 days post-infection[12].

Fungal Burden Assessment

On day 8 post-infection, a subset of mice from each group is euthanized, and kidneys are harvested for determination of fungal burden (CFU/gram of tissue)[12].

Mechanism of Action and Signaling Pathways (Hypothetical)

It is hypothesized that "this compound" exerts its antifungal effect by inhibiting a key fungal enzyme, Glucan Synthase, which is essential for cell wall biosynthesis. This leads to cell wall stress, activating the Cell Wall Integrity (CWI) signaling pathway, ultimately resulting in fungal cell death.

cluster_0 Fungal Cell Compound This compound Enzyme Glucan Synthase Compound->Enzyme inhibits Pathway Cell Wall Integrity (CWI) Pathway Enzyme->Pathway disruption leads to activation of Death Fungal Cell Death Pathway->Death

Hypothetical signaling pathway for this compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the in vivo validation of a novel antifungal agent.

Start Start: Immunocompromised Mouse Model Infection Intravenous Infection with C. albicans Start->Infection Treatment Treatment Groups: - Vehicle - Test Compound - Positive Controls Infection->Treatment Monitoring Daily Monitoring for Survival (21 days) Treatment->Monitoring Burden Fungal Burden Assessment (Day 8) Treatment->Burden Analysis Data Analysis and Comparison Monitoring->Analysis Burden->Analysis End End: Efficacy Determination Analysis->End

In vivo antifungal efficacy testing workflow.

Logical Framework for Go/No-Go Decision

The decision to proceed with further development of a candidate antifungal agent is based on a logical evaluation of its in vivo efficacy and safety profile compared to existing treatments.

Efficacy Significant Survival Benefit? Burden Significant Reduction in Fungal Burden? Efficacy->Burden Yes NoGo No-Go: Re-evaluate or Terminate Efficacy->NoGo No Comparison Comparable or Superior to Standard of Care? Burden->Comparison Yes Burden->NoGo No Go Go: Proceed to Further Development Comparison->Go Yes Comparison->NoGo No

Go/No-Go decision framework for antifungal drug development.

References

Navigating the Cytotoxic Landscape of Phenylacetamide Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Comparative Cytotoxicity of N-Butyl-Phenylacetamide Derivatives

A key study has systematically evaluated the cytotoxic effects of eleven N-butyl-phenylacetamide derivatives on three human cancer cell lines: MCF7 (breast adenocarcinoma), MDA-MB-468 (triple-negative breast cancer), and PC12 (pheochromocytoma). The half-maximal inhibitory concentrations (IC50) were determined using the MTT assay, and the results highlight significant variations in cytotoxicity based on the substitution pattern on the phenyl ring.

Data Summary

The cytotoxic activities of the N-butyl-phenylacetamide derivatives are summarized in the table below. These compounds are N-butyl amides of various substituted phenylacetic acids. The designations (e.g., 3a, 3d) are as used in the source publication.

Compound IDSubstitution on Phenyl RingIC50 on MCF7 (µM)IC50 on MDA-MB-468 (µM)IC50 on PC12 (µM)
3a 2-Chloro> 10.9 ± 0.050.9 ± 0.09
3b 3-Chloro> 10.8 ± 0.030.8 ± 0.02
3c 4-Chloro0.7 ± 0.08> 1> 1
3d 2-Bromo0.7 ± 0.40.6 ± 0.080.6 ± 0.08
3e 3-Bromo> 10.9 ± 0.070.9 ± 0.06
3f 4-Bromo> 1> 1> 1
3g 2-Methoxy> 1> 1> 1
3h 3-Methoxy> 1> 1> 1
3i 2-Nitro> 10.8 ± 0.040.8 ± 0.01
3j 4-Nitro> 10.76 ± 0.09> 1
3k 4-Fluoro> 1> 1> 1
Doxorubicin (Reference Drug)0.45 ± 0.020.38 ± 0.070.41 ± 0.03

Data sourced from a study on the cytotoxicity and pro-apoptosis activity of synthetic phenylacetamide derivatives.

Among the tested compounds, the derivative 3d , N-butyl-2-(2-bromophenyl)acetamide, demonstrated the most potent and broad-spectrum cytotoxic activity, with IC50 values of 0.7 µM on MCF-7 cells and 0.6 µM on both MDA-MB-468 and PC-12 cells. Notably, halogen substitutions, particularly at the ortho position of the phenyl ring (Cl and Br), appear to confer significant cytotoxic efficacy. In contrast, methoxy-substituted derivatives (3g, 3h) and the 4-fluoro derivative (3k) showed minimal activity.

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the cytotoxicity data, detailed experimental methodologies are crucial.

MTT Cell Viability Assay Protocol

The cytotoxic effects of the phenylacetamide derivatives were quantified using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) colorimetric assay.

Workflow of the MTT Assay:

MTT_Workflow start Cell Seeding (96-well plates) incubation1 24h Incubation (37°C, 5% CO2) start->incubation1 treatment Addition of Phenylacetamide Derivatives (Varying Concentrations) incubation1->treatment incubation2 48h Incubation treatment->incubation2 wash Wash with PBS incubation2->wash mtt_addition Addition of MTT Reagent (5 mg/mL) wash->mtt_addition incubation3 3h Incubation mtt_addition->incubation3 dissolve Dissolve Formazan Crystals (DMSO) incubation3->dissolve read Measure Absorbance (Spectrophotometer) dissolve->read

Workflow for the MTT cytotoxicity assay.

Detailed Steps:

  • Cell Culture: Human cancer cell lines (MCF7, MDA-MB-468, and PC12) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Cells were seeded into 96-well microplates and incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: The phenylacetamide derivatives were dissolved in dimethyl sulfoxide (DMSO) and diluted with fresh culture medium to various concentrations. The cells were then treated with these dilutions and incubated for an additional 48 hours.

  • MTT Assay: After the treatment period, the medium was removed, and the cells were washed with phosphate-buffered saline (PBS). A solution of MTT (5 mg/mL in PBS) was then added to each well, and the plates were incubated for 3 hours.

  • Formazan Solubilization: The MTT solution was removed, and the resulting formazan crystals were dissolved in 100 µL of DMSO with shaking for 10 minutes.

  • Absorbance Measurement: The absorbance was measured using a microplate reader at a wavelength of 570 nm. The IC50 values were calculated from the dose-response curves.

Mechanism of Action: Induction of Apoptosis

Further investigation into the mechanism of action of the potent derivative 3d revealed that its cytotoxic effects are mediated through the induction of apoptosis.

Apoptotic Signaling Pathway

The study indicated that derivative 3d activates both the intrinsic and extrinsic apoptotic pathways. This is supported by the upregulation of Bax and FasL (Fas Ligand) RNA expression and the activation of caspase-3. Bax is a pro-apoptotic member of the Bcl-2 family that promotes the mitochondrial (intrinsic) pathway of apoptosis. FasL is a death ligand that initiates the death receptor (extrinsic) pathway.

Apoptosis_Pathway cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Derivative_3d Derivative 3d (N-butyl-2-(2-bromophenyl)acetamide) FasL Upregulation of FasL RNA Expression Derivative_3d->FasL Bax Upregulation of Bax RNA Expression Derivative_3d->Bax DeathReceptor Death Receptor Activation (e.g., Fas) FasL->DeathReceptor Caspase_Activation Caspase-3 Activation DeathReceptor->Caspase_Activation Mitochondria Mitochondrial Permeabilization Bax->Mitochondria Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Proposed apoptotic signaling pathway induced by derivative 3d.

Conclusion

The comparative analysis of N-butyl-phenylacetamide derivatives reveals that specific structural modifications, particularly halogenation at the ortho-position of the phenyl ring, can significantly enhance cytotoxic activity against various cancer cell lines. The most potent compound identified, N-butyl-2-(2-bromophenyl)acetamide (3d), induces apoptosis through both intrinsic and extrinsic pathways. These findings underscore the potential of this class of compounds as a scaffold for the development of novel anticancer agents. Further structure-activity relationship (SAR) studies and in vivo evaluations are warranted to optimize the therapeutic potential of these promising derivatives.

References

Benchmarking N-(2-hydroxy-2-phenylethyl)acetamide Against Commercial Antifungal Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(2-hydroxy-2-phenylethyl)acetamide, a natural product isolated from the endophytic fungus Diaporthe eucalyptorum KY-9, has demonstrated antifungal activity against the plant pathogenic fungus Alternaria solani.[1][2][3] This guide provides a comprehensive framework for benchmarking this novel compound against established commercial antifungal drugs. The following sections detail proposed experimental protocols, data presentation formats, and analyses of potential mechanisms of action to facilitate a thorough evaluation of its antifungal potential.

Comparative Antifungal Agents

To effectively evaluate the antifungal spectrum and potency of this compound, a selection of commercial antifungal drugs with diverse mechanisms of action is proposed for comparative analysis.

Drug ClassCommercial AgentMechanism of Action
Polyenes Amphotericin BBinds to ergosterol in the fungal cell membrane, leading to pore formation and cell leakage.[4][5][6]
Azoles ItraconazoleInhibits the enzyme lanosterol 14-α-demethylase, which is crucial for ergosterol biosynthesis, thereby disrupting cell membrane integrity.[4][5][7]
Allylamines TerbinafineInhibits squalene epoxidase, another key enzyme in the ergosterol biosynthesis pathway.[4][8]
Echinocandins CaspofunginInhibits the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.[4]

Experimental Protocols

A standardized methodology is critical for generating reproducible and comparable data. The following protocols are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[9][10][11][12]

Antifungal Susceptibility Testing: Broth Microdilution Assay (CLSI M38-A2 / EUCAST)

This method is employed to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

1. Fungal Isolates: A panel of clinically and agriculturally relevant fungal species should be used, including representatives from Aspergillus, Fusarium, Candida, and the initial target, Alternaria solani.

2. Inoculum Preparation:

  • Fungal cultures are grown on an appropriate medium (e.g., Potato Dextrose Agar) to promote sporulation.

  • Conidia or spores are harvested and suspended in sterile saline containing a wetting agent (e.g., Tween 80).

  • The suspension is adjusted to a final concentration of 0.4 x 10⁴ to 5 x 10⁴ CFU/mL in RPMI 1640 medium.[13]

3. Assay Plate Preparation:

  • This compound and commercial antifungal agents are serially diluted in RPMI 1640 medium in a 96-well microtiter plate.

  • Each well is inoculated with the prepared fungal suspension.

  • Appropriate controls (growth control without drug, sterility control without fungus) are included.

4. Incubation:

  • Plates are incubated at a suitable temperature (e.g., 35°C) for a specified period (typically 24-72 hours), depending on the fungal species.[9][14]

5. MIC Determination:

  • The MIC is determined as the lowest drug concentration at which there is a significant inhibition of fungal growth (e.g., ≥50% or 100% inhibition, depending on the drug class) compared to the growth control.[15]

Experimental Workflow for Antifungal Susceptibility Testing

G cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Analysis fungal_culture Fungal Culture (e.g., on PDA) spore_harvest Spore Harvesting & Suspension fungal_culture->spore_harvest inoculum_adjust Inoculum Adjustment (0.4-5 x 10^4 CFU/mL) spore_harvest->inoculum_adjust plate_inoculation Inoculation of 96-Well Plates inoculum_adjust->plate_inoculation serial_dilution Serial Dilution of Antifungal Agents serial_dilution->plate_inoculation incubation Incubation (24-72h at 35°C) plate_inoculation->incubation mic_determination MIC Determination (Visual or Spectrophotometric) incubation->mic_determination data_analysis Data Analysis & Comparison mic_determination->data_analysis G cluster_ergosterol Ergosterol Biosynthesis Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene Multiple Steps lanosterol Lanosterol squalene->lanosterol Squalene epoxidase ergosterol Ergosterol lanosterol->ergosterol Lanosterol 14-α-demethylase cell_membrane Fungal Cell Membrane ergosterol->cell_membrane terbinafine Terbinafine (Allylamines) terbinafine->squalene Inhibits azoles Itraconazole (Azoles) azoles->lanosterol Inhibits polyenes Amphotericin B (Polyenes) polyenes->ergosterol Binds to G cluster_cwi Cell Wall Integrity (CWI) Pathway cell_wall_stress Cell Wall Stress sensors Cell Surface Sensors (e.g., Wsc1, Mid2) cell_wall_stress->sensors rho1_gtp Rho1-GTP sensors->rho1_gtp pkc1 Pkc1 rho1_gtp->pkc1 mapk_cascade MAPK Cascade (Bck1, Mkk1/2, Slt2) pkc1->mapk_cascade transcription_factors Transcription Factors (e.g., Rlm1, Swi4/Swi6) mapk_cascade->transcription_factors cell_wall_synthesis Cell Wall Synthesis Genes (e.g., FKS1) transcription_factors->cell_wall_synthesis beta_glucan_synthase β-(1,3)-D-glucan synthase (encoded by FKS1) cell_wall_synthesis->beta_glucan_synthase echinocandins Caspofungin (Echinocandins) echinocandins->beta_glucan_synthase Inhibits beta_glucan_synthase->cell_wall_stress Causes

References

Safety Operating Guide

Prudent Disposal of N-(2-hydroxy-2-phenylethyl)acetamide in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This document provides a comprehensive guide to the proper disposal procedures for N-(2-hydroxy-2-phenylethyl)acetamide, emphasizing safety and compliance in the absence of a specific Safety Data Sheet (SDS).

Chemical and Physical Properties

A summary of the known properties of this compound is presented below. The lack of a comprehensive public Safety Data Sheet (SDS) necessitates a cautious approach to its handling and disposal.

PropertyValue
CAS Number 3306-05-6
Molecular Formula C10H13NO2
Molecular Weight 179.22 g/mol
Appearance Solid (form may vary)
Solubility Data not readily available
Hazard Classification Not definitively established; treat as potentially hazardous

Disposal Protocol

Given the absence of a specific Safety Data Sheet for this compound, it is imperative to handle and dispose of this compound with the assumption that it may be hazardous. The following step-by-step protocol is based on general best practices for the disposal of unknown or not fully characterized chemical waste in a laboratory environment.

Step 1: Personal Protective Equipment (PPE)

Before handling the material, ensure you are wearing appropriate personal protective equipment, including:

  • Safety goggles

  • Chemical-resistant gloves

  • A laboratory coat

Step 2: Waste Segregation and Collection

  • Do not mix this compound with other waste streams unless explicitly instructed to do so by your institution's environmental health and safety (EHS) office.

  • Collect the solid waste in a clearly labeled, sealed, and chemically compatible container. The label should include the full chemical name: "this compound" and the CAS number "3306-05-6".

Step 3: Consultation with Environmental Health and Safety (EHS)

  • Contact your institution's EHS office to inform them about the waste. They will provide specific guidance based on local, state, and federal regulations.

  • Be prepared to provide them with all available information on the compound.

Step 4: Recommended Disposal Method

In the absence of specific data, the most prudent method for the disposal of this compound is through a licensed hazardous waste disposal company. The most common and effective method for destroying organic compounds is high-temperature incineration.[1][2][3][4]

  • Chemical Incineration : This process uses high temperatures to break down the chemical into less hazardous components, such as carbon dioxide and water.[1][3] Laboratory incinerators are designed to handle a variety of chemical wastes safely and efficiently.[2][3]

Step 5: Documentation

  • Maintain a record of the disposal process, including the date, quantity of waste, and the disposal method used, in accordance with your laboratory's and institution's protocols.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: Need to dispose of This compound sds_check Search for specific Safety Data Sheet (SDS) start->sds_check sds_found SDS Found? sds_check->sds_found follow_sds Follow disposal instructions in the SDS sds_found->follow_sds Yes no_sds No specific SDS found sds_found->no_sds No end End of Disposal Process follow_sds->end treat_as_hazardous Treat as Potentially Hazardous Waste no_sds->treat_as_hazardous collect_waste Collect in a labeled, sealed container treat_as_hazardous->collect_waste contact_ehs Contact Environmental Health & Safety (EHS) collect_waste->contact_ehs incineration Dispose via licensed hazardous waste contractor (e.g., Incineration) contact_ehs->incineration incineration->end

Caption: Disposal decision workflow for this compound.

It is crucial to prioritize safety and compliance when handling and disposing of any chemical waste. In the absence of complete information, a conservative approach is always the best course of action. Always consult with your institution's safety professionals for guidance.

References

Personal protective equipment for handling N-(2-hydroxy-2-phenylethyl)acetamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling of N-(2-hydroxy-2-phenylethyl)acetamide. The following procedures are based on best practices for handling similar chemical compounds and are intended to minimize risk and ensure safe operational and disposal practices. A thorough risk assessment should be conducted before handling this chemical, in consultation with your institution's environmental health and safety department.

Hazard Identification and Personal Protective Equipment (PPE)

Area of Protection Required PPE Specifications & Rationale
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before each use and utilize proper glove removal techniques to avoid skin contact.[4]
Eye/Face Protection Safety glasses with side-shields or gogglesMust be approved under appropriate government standards such as NIOSH (US) or EN 166 (EU) to protect against splashes.[5][6]
Skin and Body Protection Laboratory coatA long-sleeved lab coat is required to prevent skin contact.[7]
Respiratory Protection Dust respirator or use in a well-ventilated areaHandling should be performed in a well-ventilated place.[7] If dust or aerosol generation is likely, a dust respirator should be used.[7]

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is essential for laboratory safety.

1. Pre-Handling:

  • Ensure that a safety shower and eye wash station are readily accessible.[7]

  • Work in a well-ventilated area, preferably within a chemical fume hood, especially if dust or aerosols will be generated.[7]

  • Wear all required PPE as specified in the table above before handling the compound.

2. Handling:

  • Avoid contact with skin, eyes, and clothing.[1][7]

  • Prevent the dispersion of dust.[7]

  • Wash hands and face thoroughly after handling.[5][7]

3. Post-Handling:

  • Decontaminate all work surfaces and equipment after use.

  • Remove and dispose of contaminated PPE properly.

  • Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[5][6]

Disposal Plan: Managing Chemical Waste

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Collection:

  • Collect waste material in a suitable, airtight container, taking care not to disperse dust.[7]

  • Label the waste container clearly.

2. Disposal Method:

  • Recycle to process, if possible.[7]

  • Alternatively, the material may be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber system.[7]

  • Observe all federal, state, and local regulations when disposing of the substance.[7]

  • Consult your local or regional authorities for specific guidance.[7]

3. Contaminated Materials:

  • Dispose of contaminated gloves and other disposable materials in the same manner as the chemical waste.

  • Contaminated clothing should be removed immediately and washed before reuse.[1][5]

Emergency First Aid Procedures

In case of accidental exposure, immediate action is critical.

Exposure Route First Aid Measures
Inhalation Remove the victim to fresh air and keep at rest in a position comfortable for breathing. Get medical advice/attention if you feel unwell.[7]
Skin Contact Remove/Take off immediately all contaminated clothing. Rinse skin with water/shower. If skin irritation or rash occurs, get medical advice/attention.[7]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[5][7]
Ingestion Rinse mouth. Get medical advice/attention if you feel unwell.[7]

A rescuer should wear personal protective equipment, such as rubber gloves and air-tight goggles, when providing first aid.[7]

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal cluster_emergency Emergency Response RiskAssessment Conduct Risk Assessment GatherPPE Gather Required PPE RiskAssessment->GatherPPE PrepWorkspace Prepare Ventilated Workspace GatherPPE->PrepWorkspace Weighing Weigh Compound PrepWorkspace->Weighing Proceed when safe Reaction Perform Experiment Weighing->Reaction Spill Spill Weighing->Spill Potential Spill PostHandling Decontaminate & Store Reaction->PostHandling Reaction->Spill Exposure Personal Exposure Reaction->Exposure Potential Exposure CollectWaste Collect Chemical Waste PostHandling->CollectWaste Generate waste DisposeWaste Dispose via Approved Method CollectWaste->DisposeWaste Spill->CollectWaste Clean-up FirstAid Administer First Aid Exposure->FirstAid SeekMedical Seek Medical Attention FirstAid->SeekMedical

Caption: Workflow for safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2-hydroxy-2-phenylethyl)acetamide
Reactant of Route 2
Reactant of Route 2
N-(2-hydroxy-2-phenylethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.